Product packaging for 17(18)-EpETE(Cat. No.:CAS No. 131339-23-6)

17(18)-EpETE

Cat. No.: B235951
CAS No.: 131339-23-6
M. Wt: 318.4 g/mol
InChI Key: GPQVVJQEBXAKBJ-IXEYAUFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

17(18)-EpETE is an EpETE obtained by formal epoxidation of the 17,18-double bond of all-cis-5,8,11,14,17-icosapentaenoic acid. It has a role as a metabolite. It derives from an all-cis-5,8,11,14,17-icosapentaenoic acid. It is a conjugate acid of a 17,18-EETeTr(1-).
This compound, also known as 17, 18-eetetr, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, this compound is considered to be an eicosanoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as blood and urine. Within the cell, this compound is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. This compound can be biosynthesized from all-cis-5, 8, 11, 14, 17-icosapentaenoic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O3 B235951 17(18)-EpETE CAS No. 131339-23-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131339-23-6

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(5E,8E,11E,14E)-16-(3-ethyloxiran-2-yl)hexadeca-5,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H30O3/c1-2-18-19(23-18)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(21)22/h3,5-6,8-9,11-12,14,18-19H,2,4,7,10,13,15-17H2,1H3,(H,21,22)/b5-3+,8-6+,11-9+,14-12+

InChI Key

GPQVVJQEBXAKBJ-IXEYAUFLSA-N

SMILES

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O

Isomeric SMILES

CCC1C(O1)C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O

Canonical SMILES

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O

physical_description

Solid

Synonyms

17,18-EETeTr
17,18-EpETE
17,18-epoxy-5,8,11,14-eicosatetraenoic acid
17,18-epoxyeicosatetraenoic acid

Origin of Product

United States

Foundational & Exploratory

The Omega-3 Metabolite 17(18)-EpETE: A Technical Guide on its Core Biology and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17(18)-epoxyeicosatetraenoic acid, or 17(18)-EpETE, is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the epoxyeicosanoid family, it plays a significant role in various physiological and pathophysiological processes, demonstrating potent anti-inflammatory, vasodilatory, and cardioprotective effects. This technical guide provides an in-depth overview of the biosynthesis, metabolism, signaling pathways, and experimental protocols related to this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Biosynthesis and Metabolism

This compound is synthesized from EPA through the action of cytochrome P450 (CYP) epoxygenases.[1] In humans, several CYP isoforms, including CYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2J2, and CYP2E1, can catalyze this reaction, with a notable output of this compound.[1] The enzymatic reaction is stereoselective, with different CYP isoforms producing varying ratios of the 17(R),18(S)- and 17(S),18(R)-enantiomers.[2] For instance, CYP1A2 predominantly forms the 17(R),18(S)-enantiomer.[1]

The primary metabolic pathway for the inactivation of this compound is hydrolysis of the epoxide group by soluble epoxide hydrolase (sEH) to form the less biologically active 17,18-dihydroxyeicosatetraenoic acid (17,18-diHETE).[1][3] This rapid degradation presents a challenge in studying its effects in cell culture, often necessitating the use of sEH inhibitors.[3]

Furthermore, this compound can be further metabolized by other enzymes. For example, it can be converted to 12-hydroxy-17,18-epoxyeicosatetraenoic acid (12-OH-17,18-EpETE), a metabolite that also exhibits potent anti-inflammatory properties.[4] Additionally, prostaglandin (B15479496) H synthase can metabolize this compound to form novel epoxyprostaglandins, such as 17(18)-epoxyprostaglandin E2.[5][6]

Biological Activities and Signaling Pathways

The biological effects of this compound are diverse and often depend on the specific stereoisomer. The two main enantiomers, 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, have distinct, and sometimes opposing, activities.[7][8]

Anti-inflammatory Effects

The 17(S),18(R)-enantiomer of this compound is primarily associated with anti-inflammatory actions.[7] It has been shown to ameliorate contact hypersensitivity by inhibiting neutrophil migration.[7][9] This effect is mediated through the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[7][9] Activation of GPR40 by 17(S),18(R)-EpETE leads to the inhibition of chemoattractant-induced Rac activation and subsequent pseudopod formation in neutrophils.[9][10] Some studies also suggest the involvement of peroxisome proliferator-activated receptor gamma (PPARγ) and the p38 mitogen-activated protein kinase (p38 MAPK) pathway in the anti-inflammatory effects of this compound in the lung.[11][12]

Cardiovascular Effects

In contrast, the 17(R),18(S)-enantiomer is a potent vasodilator.[7][8] It induces relaxation of vascular smooth muscle cells in arteries by stimulating calcium-activated potassium channels.[7][8] This enantiomer also exerts negative chronotropic effects on cardiomyocytes, protecting them against calcium overload, with an EC50 in the low nanomolar range.[2]

Nociception

Recent evidence suggests a role for this compound in pain modulation. It has been found to sensitize the transient receptor potential vanilloid 1 (TRPV1) and ankyrin 1 (TRPA1) ion channels in sensory neurons through a mechanism involving the prostacyclin receptor (IP) and protein kinase A (PKA).[13]

Quantitative Data

The following tables summarize the key quantitative data related to the biological activities of this compound.

Biological Activity Enantiomer Parameter Value System/Assay Reference
Cardiomyocyte Contraction17(R),18(S)-EpETEEC50~1–2 nMNeonatal rat cardiomyocytes[2]
Vasodilation (Human Pulmonary Artery)Racemic (±)this compoundIC500.85 µMHuman pulmonary artery rings[14]
S1P1 Receptor BindingRacemic (±)this compoundKi0.57 nMHEK293T cells expressing human S1P1[15]
S1P1 Receptor ActivationRacemic (±)this compoundEC508.93 nMBRET assay in HEK293T cells[15]
Cannabinoid Receptor 1 (CB1) Activation(±)this compound-EthanolamideEC5018.5 nMβ-arrestin recruitment assay[16]
Cannabinoid Receptor 2 (CB2) Activation(±)this compound-EthanolamideEC501.4 nMβ-arrestin recruitment assay[16]
Vasodilation (Bovine Coronary Arteries)(±)this compound-EthanolamideED501.1 µMPreconstricted bovine coronary arteries[16]
Inhibition of Neutrophil Chemotaxis12-OH-17,18-EpETEEC500.6 nMLTB4-induced neutrophil chemotaxis[4]

Experimental Protocols

Synthesis of (±)17,18-EpETE

A common method for the chemical synthesis of racemic (±)17,18-EpETE involves the epoxidation of EPA. Briefly, EPA is reacted with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane. The resulting epoxide product is then extracted and purified using reverse-phase high-performance liquid chromatography (HPLC).[7]

Enzymatic Synthesis of 17(S),18(R)-EpETE

For stereoselective synthesis, cytochrome P450 BM-3 from Bacillus megaterium can be utilized.[7] Genetically modified E. coli expressing high levels of this enzyme can be cultured with EPA. The bioconversion of EPA to 17(S),18(R)-EpETE occurs in the culture medium. The product can then be extracted and purified.[7][17]

Quantification of this compound by LC-MS/MS

A robust method for quantifying this compound in biological samples involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are subjected to solid-phase extraction (SPE) to isolate the lipid fraction.[18] Deuterated internal standards are added prior to extraction for accurate quantification.[18]

  • Chromatographic Separation: The extracted lipids are separated using a reverse-phase C18 column on an ultra-performance liquid chromatography (UPLC) system.[19] Chiral columns can be used to separate the enantiomers.[7][17]

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for sensitive and specific detection.[18][20]

  • Quantification: Calibration curves are generated using authentic standards to quantify the concentration of this compound in the samples.[20]

In Vitro Neutrophil Migration Assay

To assess the anti-inflammatory activity of this compound, its effect on neutrophil migration can be evaluated.

  • Neutrophil Isolation: Neutrophils are isolated from bone marrow or peripheral blood.

  • Chemotaxis Assay: A chemoattractant (e.g., fMLP or LTB4) is placed in the lower chamber of a Boyden chamber or a similar migration assay plate.

  • Treatment: Isolated neutrophils are pre-treated with different concentrations of this compound or a vehicle control.

  • Migration: The treated neutrophils are placed in the upper chamber and allowed to migrate towards the chemoattractant for a defined period.

  • Quantification: The number of migrated cells in the lower chamber is quantified by microscopy or flow cytometry.

Visualizations

cluster_biosynthesis Biosynthesis & Metabolism Eicosapentaenoic Acid (EPA) Eicosapentaenoic Acid (EPA) This compound This compound Eicosapentaenoic Acid (EPA)->this compound CYP450 Epoxygenases 17,18-diHETE 17,18-diHETE This compound->17,18-diHETE Soluble Epoxide Hydrolase (sEH) 12-OH-17,18-EpETE 12-OH-17,18-EpETE This compound->12-OH-17,18-EpETE Other Enzymes Epoxyprostaglandins Epoxyprostaglandins This compound->Epoxyprostaglandins PGH Synthase CYP450 Epoxygenases CYP450 Epoxygenases Soluble Epoxide Hydrolase (sEH) Soluble Epoxide Hydrolase (sEH) Other Enzymes Other Enzymes PGH Synthase PGH Synthase

Caption: Biosynthesis and metabolism of this compound.

cluster_anti_inflammatory Anti-inflammatory Signaling of 17(S),18(R)-EpETE 17(S),18(R)-EpETE 17(S),18(R)-EpETE GPR40 (FFAR1) GPR40 (FFAR1) 17(S),18(R)-EpETE->GPR40 (FFAR1) Inhibition of Rac Activation Inhibition of Rac Activation GPR40 (FFAR1)->Inhibition of Rac Activation Inhibition of Pseudopod Formation Inhibition of Pseudopod Formation Inhibition of Rac Activation->Inhibition of Pseudopod Formation Inhibition of Neutrophil Migration Inhibition of Neutrophil Migration Inhibition of Pseudopod Formation->Inhibition of Neutrophil Migration

Caption: Anti-inflammatory signaling pathway of 17(S),18(R)-EpETE.

cluster_vasodilatory Vasodilatory Signaling of 17(R),18(S)-EpETE 17(R),18(S)-EpETE 17(R),18(S)-EpETE Calcium-activated K+ Channels Calcium-activated K+ Channels 17(R),18(S)-EpETE->Calcium-activated K+ Channels Hyperpolarization Hyperpolarization Calcium-activated K+ Channels->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Vasodilatory signaling pathway of 17(R),18(S)-EpETE.

cluster_workflow LC-MS/MS Quantification Workflow Biological Sample Biological Sample Lipid Extraction (SPE) Lipid Extraction (SPE) Biological Sample->Lipid Extraction (SPE) Add Internal Standards UPLC Separation UPLC Separation Lipid Extraction (SPE)->UPLC Separation Tandem Mass Spectrometry Tandem Mass Spectrometry UPLC Separation->Tandem Mass Spectrometry Data Analysis Data Analysis Tandem Mass Spectrometry->Data Analysis

Caption: General workflow for LC-MS/MS quantification of this compound.

Conclusion

This compound is a multifaceted signaling molecule with significant therapeutic potential, particularly in the realms of inflammation and cardiovascular disease. The stereospecific nature of its biological activities highlights the importance of chiral synthesis and analysis in future research and drug development. A thorough understanding of its biosynthesis, metabolism, and signaling pathways, as outlined in this guide, is crucial for harnessing its beneficial effects. The continued development of stable analogs and sEH inhibitors will be instrumental in translating the therapeutic promise of this compound into clinical applications.

References

An In-depth Technical Guide to 17(18)-EpETE in the Epoxygenase Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17(18)-epoxyeicosatetraenoic acid, or 17(18)-EpETE, is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA). As a key component of the epoxygenase pathway, this compound has garnered significant interest for its potent anti-inflammatory, pro-resolving, and vasodilatory properties. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, signaling pathways, and biological functions of this compound, with a focus on quantitative data and detailed experimental methodologies to aid in further research and drug development.

Biosynthesis and Metabolism of this compound

This compound is synthesized from EPA primarily by cytochrome P450 (CYP) epoxygenases.[1] The primary metabolic fate of this compound is hydrolysis by soluble epoxide hydrolase (sEH) to the less active 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE). Additionally, this compound can be further metabolized by other enzymes, such as prostaglandin (B15479496) H synthase, to form various epoxyprostaglandins.[2][3] Another metabolic route involves conversion to 12-hydroxy-17,18-epoxyeicosatetraenoic acid (12-OH-17,18-EpETE), a metabolite with potent anti-inflammatory activity.[4]

The stereochemistry of the epoxide group is crucial for the biological activity of this compound, with the two main enantiomers being 17(S),18(R)-EpETE and 17(R),18(S)-EpETE.[5]

Signaling Pathways and Molecular Targets

This compound exerts its diverse biological effects by interacting with several molecular targets, including G protein-coupled receptors (GPCRs), nuclear receptors, and ion channels. The specific enantiomer often dictates the primary signaling pathway activated.

G Protein-Coupled Receptor 40 (GPR40)

The 17(S),18(R)-EpETE enantiomer is a potent activator of GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[6][7] Activation of GPR40 by 17(S),18(R)-EpETE has been shown to inhibit neutrophil migration and mediate anti-inflammatory effects in conditions such as contact hypersensitivity.[5][6]

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

This compound has been demonstrated to exert anti-inflammatory effects in the lungs through the activation of the nuclear receptor PPARγ.[8][9] This activation leads to the inhibition of pro-inflammatory signaling pathways, such as the p38 MAPK pathway, and a reduction in the expression of inflammatory mediators.[8][9]

Large-Conductance Calcium-Activated Potassium (BK) Channels

The 17(R),18(S)-EpETE enantiomer is a potent activator of large-conductance calcium-activated potassium (BK) channels in vascular smooth muscle cells.[10][11] This activation leads to hyperpolarization of the cell membrane and subsequent vasodilation.[12]

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data for the biological activities of this compound and its metabolites.

Compound Assay Target Cell Type/System Parameter Value Reference
(±)this compoundRadioligand BindingS1P1HEK293T cells expressing human S1P1Ki0.57 nM[10]
(±)this compoundBioluminescence Resonance Energy Transfer (BRET)S1P1HEK293T cells expressing human S1P1EC508.93 nM[10]
17(R),18(S)-EpETECardiomyocyte Contraction AssayNot specifiedNeonatal rat cardiomyocytesEC50~1-2 nM[11]
12-OH-17,18-EpETENeutrophil Chemotaxis AssayNot specifiedMouse neutrophilsEC500.6 nM[4]
(±)this compoundPotassium Efflux AssayBK ChannelsRat vascular smooth muscle cellsConcentration for effect100 nM[10]
17(S),18(R)-EpETENeutrophil Pseudopod FormationGPR40Mouse neutrophilsConcentration for inhibition10 nM[12]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: Extraction of this compound from Biological Matrices (Plasma and Tissues)

This protocol is a general guideline for the solid-phase extraction (SPE) of this compound and can be adapted for various biological samples.

Materials:

  • Biological sample (plasma, tissue homogenate)

  • Internal standard (e.g., deuterated this compound)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)

  • SPE manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For plasma: To 100 µL of plasma, add 400 µL of methanol containing an internal standard. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • For tissues: Homogenize ~50 mg of tissue in 1 mL of methanol containing an internal standard. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Acidification: Acidify the supernatant to a pH of ~3.5 with 1% formic acid.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of ethyl acetate, followed by 3 mL of methanol, and finally 3 mL of water acidified to pH 3.5.

  • Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water (pH 3.5) followed by 3 mL of hexane.

  • Elution: Elute the this compound with 3 mL of ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 40% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

MS/MS Parameters (Negative Ion Mode):

  • Precursor Ion (m/z): 319.2

  • Product Ions (m/z): Monitor specific fragments for quantification and confirmation (e.g., 167.1, 219.1). The exact transitions should be optimized for the specific instrument.

Protocol 3: GPR40 Activation - TGF-α Shedding Assay

This assay measures the activation of GPR40 by detecting the release of a reporter molecule.

Materials:

  • HEK293 cells

  • Expression vectors for GPR40 and alkaline phosphatase-tagged TGF-α (AP-TGF-α)

  • Transfection reagent

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate

  • 17(S),18(R)-EpETE

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the GPR40 and AP-TGF-α expression vectors.

  • Cell Seeding: Seed the transfected cells into 96-well plates and allow them to adhere overnight.

  • Ligand Stimulation: Replace the culture medium with assay buffer and stimulate the cells with various concentrations of 17(S),18(R)-EpETE for 1 hour at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant.

  • AP Activity Measurement: Add pNPP substrate to the supernatant and incubate until a yellow color develops.

  • Data Analysis: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the amount of shed AP-TGF-α and reflects the activation of GPR40.

Protocol 4: PPARγ Activation - Luciferase Reporter Assay

This assay quantifies the activation of PPARγ by measuring the expression of a luciferase reporter gene.

Materials:

  • Cells stably or transiently co-transfected with a PPARγ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).

  • This compound

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed the reporter cells into 96-well plates.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 18-24 hours.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add the luciferase assay reagent and measure the luminescence using a luminometer.

  • Data Analysis: The increase in luminescence is proportional to the activation of PPARγ.

Protocol 5: Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of 17(S),18(R)-EpETE to inhibit neutrophil migration towards a chemoattractant.

Materials:

  • Isolated human or mouse neutrophils

  • Boyden chamber with a porous membrane (e.g., 3-5 µm pores)

  • Chemoattractant (e.g., fMLP or LTB4)

  • 17(S),18(R)-EpETE

  • Cell staining dye (e.g., Calcein AM)

Procedure:

  • Chamber Setup: Add the chemoattractant to the lower chamber of the Boyden apparatus.

  • Cell Treatment: Pre-incubate the neutrophils with various concentrations of 17(S),18(R)-EpETE.

  • Cell Seeding: Place the treated neutrophils in the upper chamber.

  • Incubation: Incubate the chamber for 1-2 hours at 37°C to allow for cell migration.

  • Quantification: Count the number of migrated cells in the lower chamber. This can be done by staining the cells and counting them under a microscope or by using a fluorescent plate reader.

Protocol 6: BK Channel Activity - Patch-Clamp Electrophysiology

This technique directly measures the ion currents through BK channels in response to 17(R),18(S)-EpETE.

Materials:

  • Isolated vascular smooth muscle cells

  • Patch-clamp rig with amplifier and data acquisition system

  • Glass micropipettes

  • Intracellular and extracellular recording solutions

  • 17(R),18(S)-EpETE

Procedure:

  • Cell Preparation: Isolate single vascular smooth muscle cells.

  • Pipette Preparation: Fabricate micropipettes with a resistance of 3-5 MΩ and fill with the appropriate intracellular solution.

  • Seal Formation: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

  • Recording Configuration: Establish a whole-cell or inside-out patch configuration.

  • Data Acquisition: Record the potassium currents at various membrane potentials before and after the application of 17(R),18(S)-EpETE to the extracellular or intracellular side of the membrane, respectively.

  • Data Analysis: Analyze the changes in current amplitude and channel open probability to determine the effect of 17(R),18(S)-EpETE on BK channel activity.

Visualizations

Diagram 1: Biosynthesis and Metabolism of this compound

EPA Eicosapentaenoic Acid (EPA) EpETE This compound EPA->EpETE CYP Epoxygenase DiHETE 17,18-DiHETE EpETE->DiHETE Soluble Epoxide Hydrolase (sEH) OH_EpETE 12-OH-17,18-EpETE EpETE->OH_EpETE Further Metabolism EpoxyPGE Epoxyprostaglandins EpETE->EpoxyPGE PGH Synthase cluster_0 17(S),18(R)-EpETE cluster_1 17(R),18(S)-EpETE cluster_2 This compound (Racemic/Unspecified) S_EpETE 17(S),18(R)-EpETE GPR40 GPR40 S_EpETE->GPR40 Anti_Inflammation Anti-inflammatory Effects (e.g., Inhibition of Neutrophil Migration) GPR40->Anti_Inflammation R_EpETE 17(R),18(S)-EpETE BK_Channel BK Channel R_EpETE->BK_Channel Vasodilation Vasodilation BK_Channel->Vasodilation Racemic_EpETE This compound PPARg PPARγ Racemic_EpETE->PPARg Anti_Inflammation_Lung Anti-inflammatory Effects (Lung) PPARg->Anti_Inflammation_Lung Sample Biological Sample (Plasma or Tissue) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Add Internal Standard Homogenize/Precipitate LC_Separation Liquid Chromatography (LC Separation) Extraction->LC_Separation Elute, Dry, Reconstitute MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Ionization Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis MRM Transitions

References

Endogenous Formation of 17(18)-Epoxyeicosatetraenoic Acid by Cytochrome P450: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous formation of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE), a critical signaling lipid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). The biosynthesis of this compound is primarily catalyzed by cytochrome P450 (CYP) epoxygenases, with a notable contribution from the CYP2C and CYP2J subfamilies. This document details the enzymatic pathways, stereoselectivity of the formation, and the subsequent signaling cascades initiated by this compound, including its interaction with G-protein coupled receptor 40 (GPR40), peroxisome proliferator-activated receptor-gamma (PPARγ), and the p38 mitogen-activated protein kinase (MAPK) pathway. Quantitative data on enzyme kinetics and tissue distribution are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for the investigation of this compound formation and function are provided, accompanied by visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of its biological significance and therapeutic potential.

Introduction

17(18)-Epoxyeicosatetraenoic acid (this compound) is an epoxy fatty acid that has garnered significant attention for its potent anti-inflammatory, vasodilatory, and pro-resolving activities. It is endogenously synthesized from eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid abundant in fish oil. The conversion of EPA to this compound is a key step in a metabolic pathway that generates bioactive lipid mediators with therapeutic potential for a range of inflammatory and cardiovascular diseases. This guide will delve into the core aspects of this compound biosynthesis by cytochrome P450 enzymes, its downstream signaling, and the methodologies employed for its study.

Biosynthesis of this compound by Cytochrome P450

The primary route for the endogenous formation of this compound is the epoxidation of the ω-3 double bond of EPA by cytochrome P450 (CYP) enzymes. Several CYP isoforms have been identified as catalysts for this reaction, with members of the CYP2C and CYP2J subfamilies being the most prominent.

Key Cytochrome P450 Isoforms

Human CYP2C8, CYP2C9, and CYP2J2 have been shown to efficiently metabolize EPA to 17,18-EpETE.[1] Studies using recombinant human CYP enzymes have demonstrated that for many of these isoforms, EPA is a preferred substrate over the omega-6 fatty acid, arachidonic acid (AA).[2] This preferential metabolism can lead to a shift in the cellular lipid mediator profile towards the production of anti-inflammatory eicosanoids derived from omega-3 fatty acids.

Stereoselectivity of this compound Formation

The epoxidation of EPA by CYP enzymes is a stereoselective process, resulting in the formation of two enantiomers: 17(R),18(S)-EpETE and 17(S),18(R)-EpETE. Different CYP isoforms exhibit distinct stereoselectivities. For instance, CYP2C9, CYP2C11, and CYP2C23 have been shown to produce 17(R),18(S)-EpETE with an optical purity of about 70%, whereas CYP2C8 displays the opposite enantioselectivity.[1] This stereochemistry is of significant biological importance, as the enantiomers can have different, and sometimes opposing, physiological effects. For example, the 17(S),18(R)-EpETE enantiomer has been shown to possess potent anti-inflammatory properties by inhibiting neutrophil migration.[3]

Quantitative Data

Enzyme Kinetics of this compound Formation

The efficiency of this compound formation by different CYP isoforms can be compared by their kinetic parameters, Michaelis-Menten constant (K_m) and maximum velocity (V_max). While comprehensive comparative data is still an area of active research, available studies indicate that CYP2C and CYP2J isoforms exhibit high affinity for EPA.

CYP IsoformSubstrateK_m (µM)V_max (pmol/min/pmol CYP)Reference
Human CYP2C8Amiodarone (B1667116)31.6 +/- 7.51.2 +/- 0.7[4]
Human CYP2C9Diclofenac1 - 600Not specified[5]
Human CYP2C9(S)-Warfarin2 - 1000Not specified[5]
Human CYP2J2TerfenadineNot specified29.4[3]
Human CYP2J2Amiodarone0.06 - 60Not specified[6]

Note: This table includes kinetic data for various substrates of relevant CYP enzymes to provide a general indication of their activity. Specific K_m and V_max values for the formation of this compound from EPA are not consistently reported in a comparative format across the literature.

Tissue Distribution and Concentration of this compound

This compound has been detected in various tissues and biological fluids, with its levels being influenced by dietary intake of omega-3 fatty acids and the expression of CYP epoxygenases.

Biological MatrixConditionConcentration (nM)Reference
Human PlasmaAfter single dose of LC n-3 PUFAup to 2.48 ± 0.29[7]
Rat Plasma3-4 min post-injection of d11-11(12)-EpETrENot specified for 17,18-EpETE[8]
Rat Liver3-4 min post-injection of d11-11(12)-EpETrENot specified for 17,18-EpETE[8]
Rat Adipose Tissue3-4 min post-injection of d11-11(12)-EpETrENot specified for 17,18-EpETE[8]
Mouse Plasmaω-3 diet in LDLR-/- miceSignificantly higher than control[9]

Note: The concentrations of this compound are often low and require sensitive analytical techniques for quantification. The data presented are from studies with varying methodologies and conditions.

Signaling Pathways of this compound

This compound exerts its biological effects through multiple signaling pathways, often in a stereospecific manner. The key pathways identified to date involve GPR40, PPARγ, and the p38 MAPK cascade.

GPR40 Signaling Pathway

This compound is an agonist for G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[3] Activation of GPR40 by 17(S),18(R)-EpETE in neutrophils has been shown to inhibit their migration, contributing to its anti-inflammatory effects.[3] The signaling cascade initiated by GPR40 activation typically involves the Gαq/11 subunit, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[10] This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).[10]

GPR40_Signaling_Pathway 17(S),18(R)-EpETE 17(S),18(R)-EpETE GPR40 GPR40 17(S),18(R)-EpETE->GPR40 Gaq_GTP Gαq-GTP GPR40->Gaq_GTP PLC Phospholipase C Gaq_GTP->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Neutrophil_inhibition Inhibition of Neutrophil Migration Ca_release->Neutrophil_inhibition PKC->Neutrophil_inhibition

GPR40 Signaling Pathway
PPARγ and p38 MAPK Signaling Pathway

This compound has also been shown to exert anti-inflammatory effects through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) and modulation of the p38 mitogen-activated protein kinase (MAPK) pathway.[11] In human lung tissue, 17,18-EpETE was found to reverse the phosphorylation of p38 MAPK induced by TNF-α.[11] This action appears to be, at least in part, mediated by PPARγ, as PPARγ antagonists can abolish the anti-inflammatory effects of 17,18-EpETE.[11]

PPARg_p38MAPK_Signaling_Pathway cluster_inflammation Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_intervention Therapeutic Intervention TNF-α TNF-α p38_MAPK p38 MAPK TNF-α->p38_MAPK activates p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK phosphorylation Inflammatory_Response Inflammatory Response p_p38_MAPK->Inflammatory_Response 17,18-EpETE 17,18-EpETE PPARg PPARγ 17,18-EpETE->PPARg activates PPARg->p_p38_MAPK inhibits

PPARγ and p38 MAPK Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Chiral Separation of this compound Enantiomers by HPLC

Objective: To separate and quantify the 17(R),18(S) and 17(S),18(R) enantiomers of 17,18-EpETE.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., CHIRALCEL OJ-RH, 150 x 4.6 mm, 5 µm).[12]

  • HPLC-grade methanol (B129727), water, and formic acid.

  • 17,18-EpETE standard (racemic mixture).

  • Biological sample extract containing 17,18-EpETE.

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of methanol and water containing 0.1% (v/v) formic acid (e.g., 75:25, v/v).[12] Degas the mobile phase before use.

  • HPLC System Setup:

    • Install the chiral column and equilibrate with the mobile phase at a flow rate of 1.2 mL/min until a stable baseline is achieved.[12]

    • Set the column temperature to 30°C.[12]

    • Set the UV detector to monitor the eluent at a wavelength of 205 nm.[12]

  • Standard Injection: Inject a known concentration of the racemic 17,18-EpETE standard to determine the retention times of the two enantiomers.

  • Sample Injection: Inject the prepared biological sample extract.

  • Data Analysis: Integrate the peak areas of the two enantiomers in both the standard and the sample chromatograms. Quantify the concentration of each enantiomer in the sample by comparing its peak area to that of the standard.

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase (Methanol/Water/Formic Acid) start->prep_mobile_phase setup_hplc Equilibrate HPLC System with Chiral Column prep_mobile_phase->setup_hplc inject_std Inject Racemic 17,18-EpETE Standard setup_hplc->inject_std inject_sample Inject Biological Sample Extract setup_hplc->inject_sample acquire_data Acquire Chromatographic Data (UV at 205 nm) inject_std->acquire_data inject_sample->acquire_data analyze_data Integrate Peaks and Quantify Enantiomers acquire_data->analyze_data end End analyze_data->end

Chiral HPLC Workflow
Western Blot Analysis of p38 MAPK Phosphorylation

Objective: To determine the effect of 17,18-EpETE on the phosphorylation of p38 MAPK in cultured cells.

Materials:

  • Cell culture reagents.

  • 17,18-EpETE.

  • TNF-α or other stimulus to induce p38 phosphorylation.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence detection system.

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat cells with 17,18-EpETE for a specified time, followed by stimulation with TNF-α to induce p38 MAPK phosphorylation. Include appropriate controls (vehicle, TNF-α alone).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated p38 MAPK as a ratio to total p38 MAPK.

Quantification of this compound by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in biological samples.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • C18 reverse-phase HPLC column.

  • Solvents for mobile phase (e.g., water, methanol, formic acid).

  • This compound analytical standard.

  • Deuterated internal standard (e.g., 17,18-EpETE-d11).

  • Solid-phase extraction (SPE) cartridges for sample cleanup.

Procedure:

  • Sample Preparation:

    • Spike the biological sample (e.g., plasma, tissue homogenate) with the deuterated internal standard.

    • Perform lipid extraction, for example, using a liquid-liquid extraction with ethyl acetate (B1210297) or a solid-phase extraction (SPE) method to isolate the lipid fraction.

    • Evaporate the solvent and reconstitute the extract in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analytes using a suitable gradient elution on the C18 column.

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for this compound should be optimized.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the this compound analytical standard.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

The endogenous formation of this compound by cytochrome P450 epoxygenases represents a crucial pathway in the metabolism of omega-3 fatty acids, leading to the generation of a potent lipid mediator with significant anti-inflammatory and cytoprotective properties. The stereospecificity of its synthesis and the distinct signaling pathways it modulates underscore the complexity and therapeutic potential of this molecule. The methodologies outlined in this guide provide a framework for researchers to further investigate the biology of this compound and explore its role in health and disease. A deeper understanding of the regulation of its biosynthesis and the intricacies of its signaling cascades will be pivotal for the development of novel therapeutic strategies targeting inflammatory and cardiovascular disorders.

References

The Role of 17(18)-Epoxyeicosatetraenoic Acid in Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

17(18)-Epoxyeicosatetraenoic acid (17(18)-EpETE) is an epoxygenated metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA), primarily generated by cytochrome P450 (CYP) epoxygenases. Emerging evidence has highlighted its significant role in the modulation of inflammatory responses, positioning it as a potent endogenous anti-inflammatory and pro-resolving lipid mediator. This technical guide provides a comprehensive overview of the current understanding of this compound's function in inflammation, its mechanisms of action, and the experimental methodologies used to investigate its effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its signaling pathways.

Introduction to this compound and Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense and tissue repair, dysregulated inflammation contributes to the pathogenesis of numerous chronic diseases. Lipid mediators are key players in the initiation, progression, and resolution of inflammation. This compound has been identified as a novel anti-inflammatory lipid mediator with potent effects in various models of inflammatory diseases.[1][2] Its actions are often stereospecific, with the 17(S),18(R)-EpETE enantiomer demonstrating greater anti-inflammatory activity than its 17(R),18(S) counterpart.[3]

Biosynthesis and Metabolism of this compound

This compound is synthesized from EPA by CYP epoxygenases, such as CYP2J2.[1] Once formed, it can be rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to its less active diol, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE).[4] Inhibition of sEH can, therefore, increase the bioavailability and enhance the anti-inflammatory effects of this compound.[4][5] Furthermore, this compound can be metabolized by other enzymes, such as prostaglandin (B15479496) H synthase, to form epoxy-prostaglandins.[6][7] A key downstream metabolite, 12-hydroxy-17,18-epoxyeicosatetraenoic acid (12-OH-17,18-EpETE), has been shown to possess potent anti-inflammatory properties, particularly in inhibiting neutrophil chemotaxis.[8][9]

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through multiple signaling pathways, primarily involving the activation of G protein-coupled receptors (GPCRs) and nuclear receptors, as well as the modulation of intracellular signaling cascades.

GPR40-Mediated Signaling

A primary mechanism of action for this compound is through the activation of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[2] This interaction has been shown to be crucial for inhibiting neutrophil mobility and infiltration into inflamed tissues.[2][3] Activation of GPR40 by this compound leads to the inhibition of Rac activation and subsequent pseudopod formation in neutrophils, thereby impairing their migration to sites of inflammation.[2][10]

PPARγ-Dependent Pathway

This compound can also activate the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with well-established anti-inflammatory functions.[4][5] This activation leads to the inhibition of the NF-κB signaling pathway by preventing the degradation of its inhibitory subunit, IκBα.[4][11] By suppressing NF-κB activation, this compound reduces the expression of pro-inflammatory genes, including those encoding cytokines and cyclooxygenase-2 (COX-2).[4]

Modulation of the p38 MAPK Pathway

In the context of lung inflammation, this compound has been demonstrated to reverse the phosphorylation of p38 mitogen-activated protein kinase (p38-MAPK) induced by pro-inflammatory stimuli like TNF-α.[4][5] This modulation of the p38-MAPK pathway contributes to its ability to reduce airway hyperresponsiveness and inflammation.[4]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from various studies on the effects of this compound in different experimental models.

Biological Effect Model System This compound Concentration Observed Effect Reference
Inhibition of Neutrophil Pseudopod FormationfMLP-induced human neutrophils100 nmol/LInhibition of pseudopod formation[3]
Reduction of Ear SwellingMouse model of contact hypersensitivityNot specifiedAmelioration of ear swelling[3]
Reduction of Bronchial ReactivityTNF-α-pretreated human bronchi100 nMReduced reactivity to methacholine[4]
Inhibition of IκBα DegradationTNF-α-treated human bronchi100 nMPrevented TNF-α-induced IκBα degradation[4]
Inhibition of LTB4-induced Neutrophil Chemotaxis (by 12-OH-17,18-EpETE)In vitro assayEC50 ~0.6 nMPotent inhibition of neutrophil chemotaxis[8]
Relaxation of Human Pulmonary ArteryIsolated human pulmonary artery ringsIC50 ~0.85 µMConcentration-dependent relaxation[12]
Activation of S1P1 ReceptorHEK293T cells expressing human S1P1EC50 = 8.93 nMActivation of the S1P1 receptor[13]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound.

Mouse Model of Contact Hypersensitivity (CHS)
  • Objective: To evaluate the in vivo anti-inflammatory effects of this compound on skin inflammation.

  • Sensitization: Mice are sensitized by topical application of a hapten, such as 2,4-dinitrofluorobenzene (DNFB), on the shaved abdomen.

  • Elicitation: Several days after sensitization, a lower concentration of the same hapten is applied to the ear to elicit an inflammatory response.

  • Treatment: this compound or vehicle is administered, often topically or systemically, before or after the elicitation phase.

  • Analysis: Ear swelling is measured using a micrometer at various time points. Skin biopsies can be collected for histological analysis (e.g., H&E staining to assess immune cell infiltration) and quantitative RT-PCR to measure the expression of inflammatory mediators.[2]

Neutrophil Migration and Pseudopod Formation Assay
  • Objective: To assess the direct effect of this compound on neutrophil motility.

  • Cell Isolation: Neutrophils are isolated from fresh human or mouse blood using density gradient centrifugation.

  • Pseudopod Formation Assay: Isolated neutrophils are pre-incubated with this compound or vehicle and then stimulated with a chemoattractant (e.g., fMLP or LTB4). The formation of pseudopods is observed and quantified using microscopy.[3]

  • Chemotaxis Assay: The effect of this compound on neutrophil migration towards a chemoattractant is assessed using a Boyden chamber or a microfluidic device.

Western Blot Analysis for Signaling Pathways
  • Objective: To investigate the effect of this compound on intracellular signaling pathways.

  • Cell/Tissue Treatment: Cells (e.g., human bronchial smooth muscle cells) or tissues are treated with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound.

  • Protein Extraction: Total protein is extracted from the cells or tissues.

  • Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated p38, IκBα, β-actin) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescence detection system and quantified by densitometry.[4]

Synthesis and Purification of this compound Enantiomers
  • Objective: To obtain stereospecifically pure enantiomers of this compound for biological testing.

  • Chemical Synthesis: Racemic (±)17,18-EpETE can be chemically synthesized.

  • Enzymatic Synthesis: The 17(S),18(R)-EpETE enantiomer can be produced stereoselectively by using enzymes like cytochrome P450 BM-3 from Bacillus megaterium.[3]

  • Purification: The enantiomers are separated and purified using chiral high-performance liquid chromatography (HPLC).[3][14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of this compound and a typical experimental workflow.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 17(S),18(R)-EpETE 17(S),18(R)-EpETE GPR40 GPR40 17(S),18(R)-EpETE->GPR40 Binds to Rac_GDP Rac-GDP (Inactive) GPR40->Rac_GDP Inhibits activation of Rac_GTP Rac-GTP (Active) Pseudopod_Formation Pseudopod Formation Rac_GTP->Pseudopod_Formation Promotes Neutrophil_Migration Neutrophil Migration Pseudopod_Formation->Neutrophil_Migration Leads to

Caption: GPR40-mediated inhibition of neutrophil migration by 17(S),18(R)-EpETE.

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Activates IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB IkBa_NFkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates to TNFa TNF-α TNFR TNFR TNFa->TNFR TNFR->IkBa_NFkB Promotes degradation PPARg->IkBa_NFkB Prevents degradation Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, Cytokines) NFkB_n->Proinflammatory_Genes Induces

Caption: PPARγ-dependent anti-inflammatory signaling of this compound.

Experimental_Workflow_CHS cluster_sensitization Sensitization Phase (Day 0) cluster_treatment Treatment and Elicitation (Day 5) cluster_analysis Analysis Phase (Day 6-7) Sensitization Topical application of DNFB on shaved abdomen of mice Treatment Administer this compound or Vehicle Sensitization->Treatment Elicitation Topical application of DNFB on the ear Treatment->Elicitation Measurement Measure ear swelling (Micrometer) Elicitation->Measurement Histology Histological analysis of ear tissue (H&E) Measurement->Histology qPCR qRT-PCR for inflammatory mediators from ear tissue Histology->qPCR

Caption: Experimental workflow for the mouse model of contact hypersensitivity.

Therapeutic Potential and Future Directions

The potent anti-inflammatory and pro-resolving properties of this compound make it and its signaling pathways attractive targets for the development of novel therapeutics for a range of inflammatory diseases, including allergic skin diseases, asthma, and cardiovascular disease.[2][5][15] Strategies to enhance the therapeutic potential of this compound include the development of stable analogs and the use of sEH inhibitors to increase its endogenous levels.[4][16]

Future research should focus on further elucidating the downstream signaling pathways of this compound in different cell types and disease models. Investigating the therapeutic efficacy of stereospecific 17(S),18(R)-EpETE and its stable analogs in preclinical models of chronic inflammation is a critical next step. Furthermore, exploring the interplay between this compound and other lipid mediator pathways will provide a more comprehensive understanding of its role in the resolution of inflammation.

Conclusion

This compound is a key EPA-derived lipid mediator with significant anti-inflammatory and pro-resolving functions. Its mechanisms of action, involving the activation of GPR40 and PPARγ and the modulation of p38 MAPK signaling, provide a solid foundation for its consideration as a therapeutic target. The data and protocols summarized in this guide offer a valuable resource for the scientific community to advance the understanding and therapeutic application of this important endogenous molecule.

References

17(18)-Epoxyeicosatetraenoic Acid (17(18)-EpETE): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Novel Endogenous Lipid Mediator in Inflammation, Cardiovascular Function, and Beyond.

Introduction

17(18)-Epoxyeicosatetraenoic acid (17(18)-EpETE) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the epoxyeicosanoid family, it is generated by the action of cytochrome P450 (CYP) epoxygenases. Emerging research has identified this compound as a potent signaling molecule with significant roles in regulating inflammation, cardiovascular homeostasis, and immune responses. Its effects are often stereospecific, with different enantiomers exhibiting distinct biological activities. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, signaling pathways, and key experimental protocols related to this compound, aimed at researchers and professionals in drug development.

Biosynthesis and Metabolism

This compound is endogenously synthesized from EPA through the action of CYP epoxygenases, which introduce an epoxide group across the 17,18-double bond.[1][2] Several CYP isoforms, including CYP1A2, are capable of this conversion.[2] The resulting molecule exists as two enantiomers: 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, which possess different biological activities.[3]

The primary metabolic routes for this compound include:

  • Hydration by Soluble Epoxide Hydrolase (sEH): sEH converts this compound to its less active corresponding diol, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE).[4][5] Inhibition of sEH can, therefore, increase the bioavailability and potentiate the effects of this compound.[4]

  • Conversion by Prostaglandin H Synthase (PGHS): this compound can serve as a substrate for PGHS (also known as cyclooxygenase, COX), leading to the formation of novel 17(18)-epoxyprostaglandins, such as 17(18)-EpPGE2 and 17(18)-EpPGF2α.[6][7]

Diagram: Biosynthesis and Metabolism of this compound

Biosynthesis and Metabolism of this compound EPA Eicosapentaenoic Acid (EPA) EpETE 17(S),18(R)-EpETE 17(R),18(S)-EpETE EPA->EpETE Cytochrome P450 Epoxygenases DiHETE 17,18-DiHETE (Less Active) EpETE->DiHETE Soluble Epoxide Hydrolase (sEH) EpoxyPGs 17(18)-Epoxyprostaglandins (e.g., 17(18)-EpPGE2) EpETE->EpoxyPGs Prostaglandin H Synthase (PGHS/COX)

Caption: Biosynthesis of this compound from EPA and its major metabolic pathways.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through multiple signaling pathways, often in a stereoselective manner. The primary receptors and downstream targets identified to date are G protein-coupled receptor 40 (GPR40), Peroxisome Proliferator-Activated Receptor γ (PPARγ), and ion channels.

GPR40-Mediated Anti-inflammatory Effects

The 17(S),18(R)-EpETE enantiomer is a potent agonist of GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[3][8] This interaction is central to its anti-inflammatory and anti-allergic properties.[1][8] Activation of GPR40 in neutrophils inhibits chemoattractant-induced Rac activation and pseudopod formation, thereby suppressing neutrophil mobility and infiltration into inflamed tissues.[1][8] This mechanism has been demonstrated to ameliorate contact hypersensitivity in animal models.[3][8]

Diagram: 17(S),18(R)-EpETE Signaling in Neutrophils

17(S),18(R)-EpETE Signaling in Neutrophils cluster_membrane Cell Membrane GPR40 GPR40 (FFAR1) Rac Rac GPR40->Rac Inhibits Inflammation Amelioration of Inflammation GPR40->Inflammation Leads to EpETE 17(S),18(R)-EpETE EpETE->GPR40 Binds & Activates Chemoattractant Chemoattractant (e.g., fMLP, LTB4) Chemoattractant->Rac Activates Pseudopod Pseudopod Formation Rac->Pseudopod Induces Migration Neutrophil Migration & Infiltration Pseudopod->Migration Migration->Inflammation Contributes to

Caption: GPR40-mediated inhibition of neutrophil mobility by 17(S),18(R)-EpETE.

Cardiovascular and Pulmonary Effects

The 17(R),18(S)-EpETE enantiomer is a potent vasodilator.[3] It induces relaxation in arterial and airway smooth muscles by activating large-conductance calcium-activated potassium channels (BKCa) and ATP-sensitive potassium channels (KATP).[9] This leads to hyperpolarization of the smooth muscle cell membrane, reducing contractility. In cardiomyocytes, 17(R),18(S)-EpETE exerts negative chronotropic effects and protects against calcium overload, suggesting a role in cardiac rhythm regulation.[9][10]

Other Signaling Interactions
  • PPARγ and p38 MAPK: In human lung tissue, this compound has been shown to mediate anti-inflammatory effects by interacting with PPARγ and inhibiting the p38 MAP kinase pathway.[4]

  • NF-κB Pathway: In human umbilical vein endothelial cells (HUVECs), this compound can prevent TNF-α-induced inflammation by inhibiting the NF-κB pathway, specifically by preventing the phosphorylation of IKKα and p65 and the degradation of IκBα.[2]

  • Sphingosine-1-Phosphate Receptor 1 (S1P1): Racemic (±)this compound has been identified as an agonist of S1P1, which contributes to its anti-inflammatory effects in the vasculature, such as reducing the expression of adhesion molecules VCAM-1 and ICAM-1.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the bioactivity of this compound from published studies.

Table 1: Receptor Binding and Activation Data
CompoundReceptor/TargetAssay TypeValueSpecies/Cell LineReference(s)
(±)this compoundS1P1Binding Affinity (Ki)0.57 nMHuman S1P1[2]
(±)this compoundS1P1BRET Assay (EC50)8.93 nMHEK293T cells[2]
17(R),18(S)-EpETECardiomyocyte ContractionNegative Chronotropy (EC50)~1-2 nMNeonatal Rat Cardiomyocytes[9][10]
17(S),18(R)-EpETECardiomyocyte ContractionNegative ChronotropyInactiveNeonatal Rat Cardiomyocytes[9]
(±)this compoundHuman Pulmonary ArteryRelaxation (IC50)0.85 µMHuman[11]
Table 2: Effective Concentrations in Functional Assays
CompoundEffectConcentrationModel/SystemReference(s)
(±)this compoundIncreased K+ efflux100 nMRat Vascular Smooth Muscle Cells[2]
(±)this compoundIncreased eNOS phosphorylation1 µMHUVECs[2]
(±)this compoundPrevented TNF-α induced IκBα degradation1 µMHUVECs[2]
17(S),18(R)-EpETEAmeliorated contact hypersensitivity1 µ g/animal (i.p.)Mouse[3]
17(R),18(S)-EpETEAmeliorated contact hypersensitivityLittle to no effectMouse[3]

Key Experimental Protocols

Induction of Contact Hypersensitivity (CHS) in Mice

This protocol is used to evaluate the anti-inflammatory effects of this compound in a T-cell mediated skin inflammation model.[8]

  • Sensitization: On day 0, apply a solution of 2,4-dinitrofluorobenzene (DNFB) topically to the shaved abdomen of mice.

  • Challenge: On day 5, apply a lower concentration of DNFB solution to the surface of one ear. The contralateral ear receives the vehicle control.

  • Treatment: Administer this compound (e.g., 1 µg in PBS with 0.5% ethanol) via intraperitoneal injection either preventively (before challenge) or therapeutically (after challenge).[3]

  • Measurement: At 24-48 hours post-challenge, measure ear thickness using a micrometer. The degree of ear swelling (challenged ear thickness minus control ear thickness) is the primary endpoint.

  • Analysis: Tissues can be harvested for histological analysis (H&E staining), flow cytometry to quantify immune cell populations (e.g., neutrophils), and quantitative RT-PCR for inflammatory cytokine expression.[8]

Neutrophil Pseudopod Formation Assay

This in vitro assay assesses the effect of this compound on neutrophil mobility.[3][8]

  • Neutrophil Isolation: Isolate neutrophils from the bone marrow of mice using a density gradient centrifugation method (e.g., Percoll gradient).

  • Pre-incubation: Incubate the isolated neutrophils with the desired concentration of 17(S),18(R)-EpETE or vehicle control for a specified time (e.g., 15-30 minutes).

  • Stimulation: Add a chemoattractant, such as fMLP or LTB4, to induce pseudopod formation.

  • Imaging: Immediately observe the cells using phase-contrast microscopy and capture images at various time points.

  • Quantification: Quantify the percentage of cells forming pseudopods. A cell is considered positive if it loses its spherical shape and forms a distinct projection.

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is the gold standard for quantifying this compound in biological matrices.[12][13]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Spike the biological sample (e.g., plasma, tissue homogenate) with a deuterated internal standard (e.g., this compound-d4) to correct for extraction losses and matrix effects.[12]

    • Acidify the sample and load it onto an SPE cartridge (e.g., C18).

    • Wash the cartridge with a low-polarity solvent to remove interfering substances.

    • Elute the eicosanoids with a more polar solvent like methanol (B129727) or ethyl acetate.

    • Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

  • Chromatographic Separation (UPLC/HPLC):

    • Inject the reconstituted sample onto a reverse-phase column (e.g., C18).

    • Use a gradient elution with a mobile phase typically consisting of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3]

  • Enantiomer Separation (Chiral Chromatography):

    • To separate 17(S),18(R)-EpETE from 17(R),18(S)-EpETE, use a chiral column (e.g., CHIRALCEL OJ-RH).[3]

    • An isocratic mobile phase, such as methanol/water with 0.1% formic acid (e.g., 75:25 v/v), is typically used.[3]

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 317.2 → 215.2 or 259) in Selected Reaction Monitoring (SRM) mode for high sensitivity and specificity.[12][13]

Diagram: General Workflow for LC-MS/MS Quantification

LC-MS/MS Workflow Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Dry Evaporation & Reconstitution SPE->Dry LC UPLC/HPLC Separation (Reverse-Phase or Chiral) Dry->LC MS Tandem Mass Spectrometry (ESI-, SRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

Caption: A typical workflow for the quantification of this compound in biological samples.

Roles in Disease and Therapeutic Potential

The distinct biological activities of this compound enantiomers highlight their therapeutic potential.

  • Inflammatory and Allergic Diseases: The potent anti-inflammatory effects of 17(S),18(R)-EpETE, mediated by GPR40 on neutrophils, make it a promising candidate for treating inflammatory skin conditions like contact dermatitis and potentially other inflammatory diseases.[3][8]

  • Cardiovascular Disease: The vasodilatory and cardioprotective properties of 17(R),18(S)-EpETE suggest its potential in managing hypertension and cardiac arrhythmias.[14][9] Strategies to increase endogenous levels of this compound, such as sEH inhibition, could be beneficial for cardiovascular health.[4][5]

  • Cancer: The role of epoxyeicosanoids in cancer is complex. While related arachidonic acid-derived epoxides (EETs) can be pro-angiogenic and promote tumor growth, some omega-3 derived epoxides have shown anti-angiogenic effects.[15][16] The specific role of this compound in cancer progression requires further investigation.

Conclusion

This compound is a stereospecific lipid mediator with multifaceted roles in physiology and pathology. Its anti-inflammatory actions via GPR40 and its vasodilatory effects through potassium channels underscore its importance as a signaling molecule. The development of stereoselective synthetic methods and potent sEH inhibitors will be crucial for further elucidating its biological functions and harnessing its therapeutic potential. This guide provides a foundational framework for researchers aiming to explore the complex biology and pharmacological promise of this intriguing EPA metabolite.

References

A Deep Dive into 17(18)-EpETE: Physiological Concentrations, Signaling Pathways, and Quantification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

17(18)-epoxyeicosatetraenoic acid, or 17(18)-EpETE, is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the epoxyeicosanoid family, this compound is emerging as a critical signaling molecule with potent anti-inflammatory and pro-resolving properties. This technical guide provides a comprehensive overview of the current knowledge on the physiological concentrations of this compound in various tissues, its intricate signaling pathways, and detailed experimental protocols for its accurate quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential of this promising endogenous mediator.

Physiological Concentrations of this compound

The endogenous levels of this compound are typically low and can vary depending on the tissue, species, and physiological or pathological state. The quantification of these concentrations is challenging due to the lipid's low abundance and transient nature. However, advancements in mass spectrometry techniques have enabled the detection and measurement of this compound in various biological matrices.

Table 1: Physiological Concentrations of this compound in Human Tissues

TissueConcentrationNotesReference(s)
PlasmaUp to 2.48 ± 0.29 nMMeasured 6 hours after a single dose of long-chain omega-3 polyunsaturated fatty acids. Baseline levels were not specified.[1]

Table 2: Physiological Concentrations of this compound in Rodent Tissues

TissueConcentrationSpeciesNotesReference(s)
HeartPredominant epoxy-metaboliteRatFound to be the major epoxy-metabolite after dietary ω-3 PUFA supplementation.[2]
LungPredominant epoxy-metaboliteRatFound to be the major epoxy-metabolite after dietary ω-3 PUFA supplementation.[2]
KidneyPredominant epoxy-metaboliteRatFound to be the major epoxy-metabolite after dietary ω-3 PUFA supplementation.[2]
Brain1.3-fold increase in unesterified formRatMeasured after treatment with methyl-eicosapentaenoate (MEP).[3]

Note: Quantitative data for endogenous this compound concentrations in many tissues remains limited. The provided data represents the currently available information from the cited literature.

Experimental Protocols for the Quantification of this compound

Accurate quantification of this compound is crucial for understanding its physiological roles and therapeutic potential. The gold-standard method for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below is a generalized experimental protocol for the analysis of this compound in biological samples.

Sample Collection and Storage

Proper sample handling is critical to prevent the degradation of eicosanoids.

  • Plasma/Serum: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately at a low speed (e.g., 1000 x g) for 15 minutes at 4°C to separate plasma. For serum, allow blood to clot at room temperature for 30-60 minutes before centrifugation. Immediately freeze the plasma or serum at -80°C until analysis.

  • Tissues: Excise tissues immediately after sacrifice, rinse with ice-cold phosphate-buffered saline (PBS) to remove excess blood, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C until processing.

Sample Preparation and Extraction

The primary goal of sample preparation is to extract the lipid mediators from the biological matrix and remove interfering substances. Solid-phase extraction (SPE) is a commonly used technique.

  • Homogenization (for tissues): Homogenize frozen tissues in a cold solvent, such as methanol (B129727) or a mixture of methanol and water, often with an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.

  • Internal Standard Spiking: Add a deuterated internal standard (e.g., this compound-d4) to the homogenate or plasma/serum sample to correct for extraction losses and matrix effects.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile). Centrifuge to pellet the proteins.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.

    • Elution: Elute the eicosanoids, including this compound, with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

  • Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography:

    • Column: Use a reversed-phase C18 column for separation.

    • Mobile Phase: A typical mobile phase consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is commonly used.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in the negative ion mode.

    • Detection: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode for the highest sensitivity and specificity. The MRM transitions for this compound and its deuterated internal standard need to be optimized.

G cluster_sample_prep Sample Preparation Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization For Tissues Internal Standard Spiking Internal Standard Spiking Biological Sample->Internal Standard Spiking For Plasma/Serum Homogenization->Internal Standard Spiking Protein Precipitation Protein Precipitation Internal Standard Spiking->Protein Precipitation Solid-Phase Extraction Solid-Phase Extraction Protein Precipitation->Solid-Phase Extraction Evaporation & Reconstitution Evaporation & Reconstitution Solid-Phase Extraction->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis G This compound This compound GPR40 GPR40 This compound->GPR40 Activates Rac Rac GPR40->Rac Inhibits Pseudopod Formation Pseudopod Formation Rac->Pseudopod Formation Neutrophil Migration Neutrophil Migration Pseudopod Formation->Neutrophil Migration G This compound This compound PPARg PPARγ This compound->PPARg Activates NFkB NF-κB PPARg->NFkB Inhibits Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NFkB->Pro-inflammatory Gene Expression Inflammation Inflammation Pro-inflammatory Gene Expression->Inflammation G Inflammatory Stimuli (e.g., TNF-α) Inflammatory Stimuli (e.g., TNF-α) p38_MAPK p38 MAPK Inflammatory Stimuli (e.g., TNF-α)->p38_MAPK Activates Inflammatory Response Inflammatory Response p38_MAPK->Inflammatory Response This compound This compound This compound->p38_MAPK Inhibits

References

The Dual Interaction of 17(18)-EpETE with GPR40 and PPARγ: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the interactions between 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE), a key metabolite of eicosapentaenoic acid (EPA), and two significant therapeutic targets: G protein-coupled receptor 40 (GPR40) and peroxisome proliferator-activated receptor gamma (PPARγ). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of the existing data, experimental methodologies, and signaling pathways involved.

Executive Summary

This compound has emerged as a bioactive lipid mediator with potent anti-inflammatory properties. Its mechanism of action involves the engagement of at least two distinct receptor types: the cell surface receptor GPR40 and the nuclear receptor PPARγ. The interaction with GPR40 has been linked to the inhibition of neutrophil mobility, a critical process in acute inflammation. Concurrently, the activation of PPARγ by this compound contributes to its anti-inflammatory effects in tissues such as the lungs and plays a role in adipogenesis. This guide synthesizes the available scientific literature to provide a detailed technical resource on these interactions, including quantitative data where available, in-depth experimental protocols, and visual representations of the underlying molecular pathways.

Interaction with G Protein-Coupled Receptor 40 (GPR40)

This compound has been identified as an agonist of GPR40, also known as the free fatty acid receptor 1 (FFAR1). This interaction is implicated in the resolution of inflammation, primarily through the modulation of neutrophil function.

Quantitative Data on this compound and GPR40 Interaction

While direct binding affinity (Ki or Kd) and potency (EC50) values for this compound on GPR40 are not consistently reported across the literature, studies indicate that it is an activator of the receptor. Some research describes it as a "weak agonist" compared to other eicosanoids, while other studies using different assay systems have shown it to "strongly activate" GPR40.[1][2] For comparative purposes, the table below includes EC50 values for other relevant ligands on GPR40.

LigandReceptorAssay TypeCell LineParameterValueReference
This compound Human GPR40TGF-α Shedding AssayHEK293Activation Strongly activates [2]
This compound Human GPR40Calcium MobilizationHEK293 expressing GPR40Activity Weak agonist, less active than EETs [1]
14,15-EETHuman GPR40Calcium MobilizationHEK293 expressing GPR40EC500.58 ± 0.08 µM[3]
11,12-EETHuman GPR40Calcium MobilizationHEK293 expressing GPR40EC500.91 ± 0.08 µM[3]
Arachidonic AcidHuman GPR40Calcium MobilizationHEK293 expressing GPR40EC503.9 ± 0.06 µM[3]
GW9508Human GPR40Calcium MobilizationHEK293 expressing GPR40EC5019 ± 0.37 nM[3]
Signaling Pathway of this compound-GPR40 Interaction

Activation of GPR40 by this compound is believed to primarily couple to the Gαq signaling pathway. This initiates a cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in many cellular responses. In neutrophils, this signaling pathway ultimately leads to the inhibition of Rac activation and pseudopod formation, thereby impairing their migration to sites of inflammation.[4]

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 17_18_EpETE This compound GPR40 GPR40 17_18_EpETE->GPR40 Binds to Gaq Gαq GPR40->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces Rac_inhibition Inhibition of Rac Activation Ca_release->Rac_inhibition Neutrophil_inhibition Inhibition of Neutrophil Mobility Rac_inhibition->Neutrophil_inhibition

Figure 1. GPR40 Signaling Pathway for this compound.

Interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

This compound also functions as a ligand for the nuclear receptor PPARγ. This interaction is a key component of its anti-inflammatory effects observed in the lungs and its role in promoting brown adipogenesis.

Quantitative Data on this compound and PPARγ Interaction
LigandReceptorAssay TypeCell LineParameterValueReference
This compound Human PPARγFunctional AssaysHuman BronchiActivity Mediates anti-inflammatory effects[5][6]
RosiglitazoneHuman PPARγ--Activity Potent Agonist[5]
Signaling Pathway of this compound-PPARγ Interaction

As a nuclear receptor, PPARγ, upon activation by ligands like this compound, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to a decrease in the expression of pro-inflammatory genes and an increase in the expression of genes involved in anti-inflammatory processes and metabolic regulation.[5]

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 17_18_EpETE_cyto This compound PPARg PPARγ 17_18_EpETE_cyto->PPARg Binds and Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA) PPARg_RXR->PPRE Binds to Gene_transcription Modulation of Gene Transcription PPRE->Gene_transcription Regulates Anti_inflammatory Anti-inflammatory Effects Gene_transcription->Anti_inflammatory

Figure 2. PPARγ Signaling Pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with GPR40 and PPARγ.

GPR40 Activation: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of GPR40.

Materials:

  • HEK293 cells stably expressing human GPR40.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Black-walled, clear-bottom 96-well plates.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound and other test compounds.

  • Fluorescence plate reader with kinetic reading capability.

Protocol:

  • Cell Plating: Seed GPR40-expressing HEK293 cells into 96-well plates at a density of 40,000-60,000 cells per well and incubate overnight.

  • Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions. Remove the culture medium and add 100 µL of the dye solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and control agonists in the assay buffer.

  • Measurement: Place the plate in the fluorescence plate reader. Record baseline fluorescence for 10-20 seconds. Add the compound dilutions to the wells and continue recording the fluorescence signal for at least 60-120 seconds to capture the calcium transient.

  • Data Analysis: The change in fluorescence intensity is used to determine the agonist response. EC50 values can be calculated from the dose-response curves.

Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow start Start plate_cells Plate GPR40-expressing cells (96-well plate) start->plate_cells incubate1 Incubate Overnight plate_cells->incubate1 load_dye Load cells with calcium indicator dye incubate1->load_dye incubate2 Incubate for 60 min at 37°C load_dye->incubate2 measure_fluorescence Measure fluorescence in plate reader (baseline, then add compounds) incubate2->measure_fluorescence prepare_compounds Prepare serial dilutions of This compound and controls prepare_compounds->measure_fluorescence analyze_data Analyze data and calculate EC50 values measure_fluorescence->analyze_data end End analyze_data->end

Figure 3. Workflow for GPR40 Calcium Mobilization Assay.

PPARγ Activation: Reporter Gene Assay

This assay measures the ability of a compound to activate PPARγ and induce the expression of a reporter gene.

Materials:

  • A suitable cell line (e.g., HEK293T or HepG2).

  • Expression vector for human PPARγ.

  • Reporter vector containing a PPRE upstream of a luciferase or β-galactosidase gene.

  • Transfection reagent.

  • Cell culture medium and lysis buffer.

  • Luciferase or β-galactosidase assay substrate.

  • Luminometer or spectrophotometer.

Protocol:

  • Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-reporter vector.

  • Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone).

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis: Lyse the cells and collect the cell lysate.

  • Reporter Assay: Measure the reporter gene activity (e.g., luminescence for luciferase) in the cell lysate.

  • Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or co-transfected control vector) and plot the fold activation against the compound concentration to determine EC50 values.

PPARg_Reporter_Assay_Workflow cluster_workflow PPARγ Reporter Gene Assay Workflow start Start transfect_cells Co-transfect cells with PPARγ and PPRE-reporter vectors start->transfect_cells incubate1 Incubate for 24h transfect_cells->incubate1 treat_cells Treat cells with this compound or control compounds incubate1->treat_cells incubate2 Incubate for 24h treat_cells->incubate2 lyse_cells Lyse cells and collect lysate incubate2->lyse_cells measure_reporter Measure reporter gene activity (e.g., luminescence) lyse_cells->measure_reporter analyze_data Analyze data and calculate fold activation measure_reporter->analyze_data end End analyze_data->end

Figure 4. Workflow for PPARγ Reporter Gene Assay.

Conclusion

The dual interaction of this compound with both a cell surface GPCR and a nuclear receptor highlights the complexity and sophistication of lipid signaling pathways. This technical guide provides a foundational resource for researchers investigating the therapeutic potential of this fascinating molecule. Further research is warranted to elucidate the precise quantitative parameters of these interactions and to fully understand the physiological and pathological implications of this dual receptor engagement. The provided experimental protocols offer a starting point for the robust and reproducible investigation of this compound and other novel lipid mediators.

References

The Role of 17(18)-EpETE in Cardiovascular Physiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) is a cytochrome P450 (CYP)-derived metabolite of eicosapentaenoic acid (EPA) that has emerged as a critical signaling molecule in cardiovascular physiology. This guide provides a comprehensive overview of the synthesis, metabolism, and multifaceted roles of this compound, with a particular focus on its stereospecific effects on vascular tone, inflammation, and cardiac function. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.

Introduction

The cardiovascular benefits of omega-3 polyunsaturated fatty acids, particularly EPA, are well-established. Recent research has elucidated that many of these beneficial effects are mediated by their downstream metabolites, including epoxyeicosanoids. Among these, this compound has garnered significant attention for its potent and stereospecific actions within the cardiovascular system. This molecule is synthesized by CYP epoxygenases and subsequently metabolized by soluble epoxide hydrolase (sEH) to its less active diol form, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE). The biological activity of this compound is highly dependent on its stereochemistry, with the 17(R),18(S) and 17(S),18(R) enantiomers exhibiting distinct physiological effects.

Synthesis and Metabolism of this compound

The synthesis and degradation of this compound are key determinants of its biological activity.

  • Synthesis: this compound is formed from EPA through the action of CYP epoxygenases, primarily isoforms from the CYP2C and CYP2J families.

  • Metabolism: The primary route of this compound inactivation is hydrolysis by soluble epoxide hydrolase (sEH) to form 17,18-DiHETE. Inhibition of sEH has become a key therapeutic strategy to enhance the endogenous levels and beneficial effects of this compound.

EPA Eicosapentaenoic Acid (EPA) CYP CYP Epoxygenases (e.g., CYP2C, CYP2J) EPA->CYP Epoxidation EpETE This compound CYP->EpETE sEH Soluble Epoxide Hydrolase (sEH) EpETE->sEH Hydrolysis DiHETE 17,18-DiHETE (less active) sEH->DiHETE

Biosynthesis and metabolism of this compound.

Cardiovascular Effects of this compound

The cardiovascular effects of this compound are diverse and often stereospecific.

Vasodilation

The 17(R),18(S)-EpETE enantiomer is a potent vasodilator.[1] It induces relaxation of various vascular beds, including coronary, cerebral, and renal arteries. This effect is primarily mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and subsequent relaxation.

Anti-inflammatory Effects

In contrast to its vasodilatory counterpart, the 17(S),18(R)-EpETE enantiomer exhibits significant anti-inflammatory properties.[1] It has been shown to suppress the expression of adhesion molecules and pro-inflammatory cytokines, such as TNF-α and IL-6, in endothelial cells. These effects are mediated, in part, through the activation of G-protein coupled receptor 40 (GPR40), peroxisome proliferator-activated receptor-gamma (PPARγ), and the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2][3]

Cardioprotective Effects

17(R),18(S)-EpETE has demonstrated direct cardioprotective effects. It exerts negative chronotropic effects on cardiomyocytes and protects against calcium-overload-induced arrhythmias. These actions are associated with the modulation of intracellular calcium handling.

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound from various studies.

Table 1: Vasodilatory and Cardioprotective Effects of 17(R),18(S)-EpETE

ParameterTissue/Cell TypeEffectEC50/IC50Reference
Negative ChronotropyNeonatal Rat CardiomyocytesReduction in beating rate~1-2 nM[4][5]
VasodilationRat Arcuate ArteriesRelaxation of pre-constricted vessels10-10 M (trans-EET)[6]

Table 2: Anti-inflammatory Effects of 17(S),18(R)-EpETE

Inflammatory StimulusCell TypeMeasured MarkerEffect of 17(S),18(R)-EpETEConcentrationReference
TNF-αHuman BronchiContractile ReactivityReduction100 nM[2][3]
fMLP/LTB4NeutrophilsPseudopod FormationInhibition100 nM - 1 µM[1]
TNF-αHUVECsIL-6 ExpressionReductionNot specified[7][8]
TNF-αHUVECsTNF-α ExpressionReductionNot specified[7]

Table 3: In Vivo Effects of this compound on Blood Pressure

Animal ModelTreatmentDurationEffect on Mean Arterial Pressure (MAP)Reference
Spontaneously Hypertensive Rat (SHR)sEH Inhibitor (AUCB)7 days↓ from 176 to 153 mmHg[6][9]
Angiotensin II-induced HypertensionsEH Inhibitor (CDU)Not specifiedAttenuation of hypertension[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Isometric Wire Myography for Vascular Reactivity

Objective: To assess the vasodilatory effect of this compound on isolated arterial rings.

Protocol:

  • Tissue Preparation: Euthanize the animal (e.g., rat) and carefully dissect the desired artery (e.g., coronary, mesenteric). Place the artery in cold Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose).

  • Mounting: Cut the artery into 2-3 mm rings and mount them on two stainless steel wires in a tissue organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Equilibration and Pre-constriction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of (e.g., 1.5 g for rat aorta). Pre-constrict the rings with a vasoconstrictor such as phenylephrine (B352888) or U46619 to achieve a stable contraction plateau.

  • Concentration-Response Curve: Add cumulative concentrations of this compound to the organ bath and record the relaxation response as a percentage of the pre-constriction.

Whole-Cell Patch Clamp for BKCa Channel Activity

Objective: To measure the effect of this compound on BKCa channel currents in vascular smooth muscle cells.

Protocol:

  • Cell Isolation: Isolate vascular smooth muscle cells from the desired artery by enzymatic digestion.

  • Pipette and Solutions: Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with intracellular solution (in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2). The extracellular solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

  • Giga-seal Formation: Obtain a giga-ohm seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps to elicit BKCa currents.

  • Drug Application: Perfuse the cell with the extracellular solution containing this compound and record the changes in BKCa channel currents.

LC-MS/MS for this compound Quantification

Objective: To measure the levels of this compound and its metabolite 17,18-DiHETE in biological samples.

Protocol:

  • Sample Preparation: Extract lipids from plasma or tissue homogenates using a solid-phase extraction method.

  • Chromatography: Separate the lipid extracts using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode. Use specific precursor-to-product ion transitions for this compound and 17,18-DiHETE.

  • Quantification: Quantify the analytes using a stable isotope-labeled internal standard.

In Vivo Blood Pressure Measurement in Hypertensive Rats

Objective: To evaluate the effect of this compound or sEH inhibitors on blood pressure in a hypertensive animal model.

Protocol:

  • Induction of Hypertension: Induce hypertension in rats using methods such as continuous infusion of angiotensin II via an osmotic minipump or using spontaneously hypertensive rats (SHR).[5][11][12][13]

  • Drug Administration: Administer this compound or an sEH inhibitor via an appropriate route (e.g., intraperitoneal injection, oral gavage).

  • Blood Pressure Monitoring: Measure blood pressure using radiotelemetry or tail-cuff plethysmography.

Signaling Pathways

The distinct physiological effects of the this compound enantiomers are mediated by different signaling pathways.

Vasodilation by 17(R),18(S)-EpETE

EpETE_R 17(R),18(S)-EpETE BKCa BKCa Channel EpETE_R->BKCa Activation Hyperpolarization Hyperpolarization BKCa->Hyperpolarization ↑ K+ Efflux VGCaC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCaC Inhibition Ca_influx ↓ Ca2+ Influx VGCaC->Ca_influx Relaxation Vasodilation Ca_influx->Relaxation

Vasodilatory signaling pathway of 17(R),18(S)-EpETE.
Anti-inflammatory Effects of 17(S),18(R)-EpETE

cluster_receptors Receptor Activation EpETE_S 17(S),18(R)-EpETE GPR40 GPR40 EpETE_S->GPR40 PPARg PPARγ EpETE_S->PPARg p38 p38 MAPK GPR40->p38 Activation NFkB NF-κB PPARg->NFkB Inhibition p38->NFkB Modulation Adhesion ↓ Adhesion Molecules NFkB->Adhesion Cytokines ↓ Pro-inflammatory Cytokines NFkB->Cytokines Inflammation Anti-inflammatory Effects Adhesion->Inflammation Cytokines->Inflammation

Anti-inflammatory signaling of 17(S),18(R)-EpETE.

Conclusion

This compound is a pleiotropic signaling molecule with significant potential for therapeutic intervention in cardiovascular diseases. Its stereospecific actions on vascular tone and inflammation highlight the importance of developing enantiomerically pure compounds for targeted therapies. The inhibition of sEH to augment endogenous this compound levels represents a particularly promising strategy. Further research into the detailed molecular mechanisms and the development of stable analogs will be crucial for translating the therapeutic potential of this compound into clinical applications.

References

An In-depth Technical Guide to the Anti-inflammatory Properties of EPA-Derived Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is a precursor to a class of potent lipid mediators known as epoxyeicosatetraenoic acids (EpETEs or EEQs). These molecules, formed by the action of cytochrome P450 (CYP) epoxygenases, exhibit significant anti-inflammatory and pro-resolving properties, positioning them as promising targets for novel therapeutic strategies against a range of inflammatory diseases. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and mechanisms of action of EPA-derived epoxides. It details their modulation of key inflammatory signaling pathways, including NF-κB and p38 MAPK, and presents quantitative data on their effects on inflammatory markers. Furthermore, this guide furnishes detailed experimental protocols for the study of these compounds and visualizes complex biological pathways and workflows to facilitate a deeper understanding of their therapeutic potential.

Biosynthesis and Metabolism of EPA-Derived Epoxides

EPA is metabolized by CYP epoxygenases to form five regioisomers of EpETEs: 5,6-EpETE, 8,9-EpETE, 11,12-EpETE, 14,15-EpETE, and 17,18-EpETE.[1][2] CYP enzymes exhibit selectivity, with a predominant formation of the terminal epoxide, 17,18-EpETE.[1] These epoxides are biologically active but are rapidly metabolized by the soluble epoxide hydrolase (sEH) enzyme into their corresponding, and generally less active, diols (dihydroxyeicosatetraenoic acids or DiHETEs).[1] Inhibition of sEH is a key strategy to enhance and prolong the anti-inflammatory effects of endogenous EpETEs.[1]

Beyond direct epoxidation of EPA, a novel class of anti-inflammatory mediators, the ω-3 endocannabinoid epoxides (EEQ-EAs), are formed from the CYP-mediated epoxidation of the EPA-derived endocannabinoid, eicosapentaenoyl ethanolamide (EPEA).[3]

EPA Eicosapentaenoic Acid (EPA) CYP Cytochrome P450 Epoxygenases EPA->CYP Metabolism EpETEs Epoxyeicosatetraenoic Acids (EpETEs / EEQs) (e.g., 17,18-EpETE) CYP->EpETEs EEQEA Endocannabinoid Epoxides (EEQ-EAs) CYP->EEQEA sEH Soluble Epoxide Hydrolase (sEH) EpETEs->sEH Hydrolysis AntiInflammatory Anti-inflammatory Effects EpETEs->AntiInflammatory DiHETEs Dihydroxyeicosatetraenoic Acids (DiHETEs) (Less Active) sEH->DiHETEs EPEA Eicosapentaenoyl Ethanolamide (EPEA) EPEA->CYP Metabolism EEQEA->AntiInflammatory

Figure 1: Biosynthesis and metabolism of EPA-derived epoxides.

Mechanisms of Anti-inflammatory Action

EPA-derived epoxides exert their anti-inflammatory effects through the modulation of several key signaling pathways.

Inhibition of the NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.[4] EPA-derived epoxides have been shown to suppress the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[5] For example, 17,18-EEQ has been shown to suppress the activation of the JNK signaling pathway, which can be upstream of NF-κB, and attenuate inflammatory responses in macrophages.[6]

Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB_p P-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_NFkB->NFkB Proteasome Proteasomal Degradation IkB_p->Proteasome Nucleus Nucleus NFkB->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription (IL-6, TNF-α, COX-2) Nucleus->Transcription EpETEs EPA-derived Epoxides (e.g., 17,18-EpETE) EpETEs->IKK Inhibition

Figure 2: Inhibition of the NF-κB signaling pathway by EPA-derived epoxides.

Modulation of the p38 MAP Kinase Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is another central regulator of inflammation and cellular stress responses.[7] Activation of this pathway, often triggered by cytokines and cellular stress, leads to the phosphorylation and activation of downstream targets that control the synthesis of pro-inflammatory cytokines like TNF-α and IL-1β.[7] Notably, the 17,18-epoxide of EPA has been shown to activate the growth-suppressing p38 MAPK pathway to down-regulate cyclin D1, suggesting a complex and context-dependent role of this pathway.[2]

Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Phosphorylation Downstream Downstream Targets (e.g., Transcription Factors) p38->Downstream Response Inflammatory Response Downstream->Response EpETEs 17,18-EpETE EpETEs->p38 Activation

Figure 3: Modulation of the p38 MAP Kinase pathway by 17,18-EpETE.

Endocannabinoid and PPARα Signaling

The anti-inflammatory actions of EPA-derived epoxides are also mediated through other signaling systems. The endocannabinoid epoxides (EEQ-EAs) can signal through cannabinoid receptors, such as CB2, to dose-dependently reduce pro-inflammatory IL-6 and increase anti-inflammatory IL-10.[3] Additionally, there is evidence that the anti-inflammatory effects of oxidized omega-3 fatty acids can be mediated through the activation of peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that regulates lipid metabolism and inflammation.[8][9]

Quantitative Effects on Inflammatory Markers

The anti-inflammatory efficacy of EPA-derived epoxides has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: Effects of EPA-Derived Epoxides on Cytokine Production

Epoxide/MetaboliteCell/System TypeConcentrationEffect on Pro-inflammatory CytokinesEffect on Anti-inflammatory CytokinesCitation
17,18-EpETE Human Airway Epithelial CellsDose-dependent↓ IL-6, ↓ IL-8-[10]
EEQ-EAs -Dose-dependent↓ IL-6↑ IL-10[3]
12-OH-17,18-EEQ NeutrophilsEC50 = 0.6 nMInhibited LTB4-induced chemotaxis-[1]

Table 2: Effects of EPA-Derived Epoxides on Inflammatory Enzymes and Pathways

EpoxideCell/System TypeConcentrationEffectCitation
EPA LPS-treated HUVECs20-100 µM↓ COX-2 expression[11]
17,18-EpETE Macrophages-Suppressed JNK signaling pathway[6]
14,15-EET (from AA) Tca-8113 cells100 nMActivated PPARγ expression[12]
EEQ-EAs --Signal through CB2 receptors[3]

Detailed Experimental Protocols

Cell Culture and Inflammatory Stimulation

This protocol describes the culture of RAW 264.7 murine macrophages and their stimulation with lipopolysaccharide (LPS) to induce an inflammatory response, followed by treatment with EPA-derived epoxides.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Seeding: Seed cells in appropriate plates (e.g., 6-well plates for protein analysis, 24-well plates for cytokine analysis) at a density that allows them to reach 80-90% confluency.

  • Pre-treatment: Pre-treat the cells with varying concentrations of the EPA-derived epoxide of interest (or vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 4-24 hours) to induce an inflammatory response.[13]

  • Sample Collection: Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA analysis.

Culture Culture RAW 264.7 cells Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with EpETEs / Vehicle Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect supernatant and cell lysate Stimulate->Collect Analyze Analyze cytokines, proteins, RNA Collect->Analyze

Figure 4: Experimental workflow for in vitro inflammation studies.

Lipid Extraction from Cells for LC-MS/MS Analysis

This protocol is for the extraction of lipids, including EpETEs, from cultured cells for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS. Scrape the cells in PBS and transfer to a glass centrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., deuterated EpETE) to the cell suspension.

  • Lipid Extraction (Folch Method):

    • Add ice-cold methanol (B129727) with 1 mM BHT and chloroform (B151607) (1:2, v/v) to the sample.[14]

    • Incubate on ice for 30 minutes with occasional vortexing.[14]

    • Add ice-cold water to achieve a final chloroform/methanol/water ratio of 8:4:3 (v/v/v) and incubate on ice for another 10 minutes.[14]

    • Centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.

Western Blot Analysis of p38 Phosphorylation

This protocol details the detection of phosphorylated p38 (p-p38) as a marker of p38 MAPK pathway activation.

  • Cell Lysis: After cell treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.[2]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% BSA in TBST for 1 hour.[7]

    • Primary Antibody: Incubate the membrane with a primary antibody specific for phosphorylated p38 (Thr180/Tyr182) overnight at 4°C.[7]

    • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 to normalize for protein loading.[7]

Conclusion and Future Directions

EPA-derived epoxides are emerging as a class of potent endogenous anti-inflammatory and pro-resolving lipid mediators. Their ability to modulate critical inflammatory pathways such as NF-κB and p38 MAPK, coupled with their activity through the endocannabinoid and PPAR systems, underscores their multifaceted therapeutic potential. The development of sEH inhibitors to stabilize these beneficial epoxides represents a promising strategy for the treatment of a wide range of inflammatory conditions. Future research should focus on further elucidating the specific roles of different EpETE regioisomers, their downstream metabolites, and their synergistic interactions with other lipid mediators. A deeper understanding of their mechanisms of action will be crucial for the successful translation of these findings into novel anti-inflammatory therapies.

References

Cellular Sources of 17(18)-Epoxyeicosatetraenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the epoxyeicosanoid family, this compound has garnered significant interest for its potent anti-inflammatory, vasodilatory, and cardioprotective properties. This technical guide provides an in-depth overview of the cellular origins of this compound, the enzymatic pathways responsible for its synthesis, and its downstream signaling mechanisms. Detailed experimental protocols for the identification and quantification of this epoxide are also presented, along with quantitative data where available.

Biosynthesis of this compound

This compound is synthesized from EPA via the action of cytochrome P450 (CYP) epoxygenases.[1][2][3] These enzymes introduce an epoxide group across the 17,18-double bond of EPA. Various CYP isoforms are capable of metabolizing EPA to this compound, with CYP1A2 being one of the identified enzymes.[1] The biosynthesis of this compound is a critical step in the generation of endogenous anti-inflammatory mediators derived from dietary omega-3 fatty acids.

Cellular and Tissue Sources

While a comprehensive quantitative analysis of this compound production across all cell types is an ongoing area of research, several cellular and tissue sources have been identified. The production of this compound has been documented in various mammalian tissues, particularly following dietary supplementation with omega-3 fatty acids.

Tissue/Cell TypeEvidence of Production/PresenceKey Findings
Monkey Seminal Vesicles Microsomes from this tissue are rich in the necessary enzymes for this compound synthesis from EPA.[4][5][6][7]A primary site for the study of the enzymatic conversion of EPA to this compound.
Heart This compound is a predominant epoxy-metabolite in the heart following omega-3 PUFA supplementation.[8][9]Exerts negative chronotropic effects and protects cardiomyocytes from calcium overload.[9][10][11]
Lung Found to be a major epoxy-metabolite in the lung.[8][9]Possesses anti-inflammatory effects in human bronchi and may play a role in regulating airway inflammation.[12][13][14]
Kidney Identified as a significant epoxy-metabolite.[8][9]
Neutrophils This compound inhibits neutrophil mobility, suggesting a role as a local regulator.[15][16][17]The anti-inflammatory effects are mediated through the GPR40 receptor on neutrophils.[2][15][16][17][18]
Endothelial Cells (HUVECs) This compound inhibits inflammatory responses in Human Umbilical Vein Endothelial Cells.[1]Reduces the expression of vascular cell adhesion molecule-1 (VCAM-1).[1]
Vascular Smooth Muscle Cells 17(R),18(S)-EpETE has vasodilatory effects on these cells.[12]The vasodilatory action is mediated through the activation of calcium-activated potassium channels.[12]
Peritoneal Cavity Dietary EPA is converted to 17,18-EpETE in the mouse peritoneal cavity during inflammation.[19][20]17,18-EpETE is further metabolized to the potent anti-inflammatory molecule 12-OH-17,18-EpETE.[19][20]

Signaling Pathways of this compound

This compound exerts its biological effects through interaction with specific cell surface and nuclear receptors, initiating downstream signaling cascades that modulate cellular function.

GPR40-Mediated Anti-inflammatory Signaling in Neutrophils

In neutrophils, this compound acts as a ligand for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[2][16][17][18] Activation of GPR40 by this compound leads to the inhibition of chemoattractant-induced Rac activation and pseudopod formation, thereby suppressing neutrophil migration to sites of inflammation.[16][17][18]

GPR40_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 17_18_EpETE This compound GPR40 GPR40 17_18_EpETE->GPR40 Binds to G_protein G Protein Activation GPR40->G_protein Activates Rac_inhibition Inhibition of Rac Activation G_protein->Rac_inhibition Leads to Migration_inhibition Inhibition of Neutrophil Migration Rac_inhibition->Migration_inhibition

Figure 1: GPR40-mediated signaling pathway of this compound in neutrophils.

PPARγ and p38 MAPK-Mediated Anti-inflammatory Signaling in the Lung

In the context of lung inflammation, this compound has been shown to exert its anti-inflammatory effects through the activation of the nuclear receptor, peroxisome proliferator-activated receptor gamma (PPARγ), and by inhibiting the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK).[12]

PPARg_p38_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 17_18_EpETE This compound p38_MAPK_p Phosphorylated p38 MAPK 17_18_EpETE->p38_MAPK_p Inhibits phosphorylation PPARg PPARγ 17_18_EpETE->PPARg Activates Anti_inflammatory_genes Anti-inflammatory Gene Expression p38_MAPK_p->Anti_inflammatory_genes Regulates p38_MAPK p38 MAPK TNF_alpha TNF-α TNF_alpha->p38_MAPK_p Induces phosphorylation PPARg->Anti_inflammatory_genes Promotes

Figure 2: PPARγ and p38 MAPK signaling pathways of this compound.

Experimental Protocols

Lipid Extraction for this compound Analysis

A modified Bligh and Dyer method is commonly used for the extraction of eicosanoids from biological samples.[21]

Materials:

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Internal standards (deuterated EpETEs)

  • Glass centrifuge tubes

Protocol:

  • To a glass centrifuge tube, add the biological sample (e.g., plasma, cell lysate).

  • Spike the sample with a known amount of deuterated internal standard for this compound.

  • Add a mixture of chloroform:methanol (1:2, v/v).

  • Vortex vigorously to ensure thorough mixing and protein precipitation.

  • Add chloroform and vortex.

  • Add deionized water to induce phase separation and vortex.

  • Centrifuge to separate the aqueous and organic phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

lipid_extraction_workflow start Start: Biological Sample spike Spike with Internal Standard start->spike add_solvents Add Chloroform: Methanol (1:2) spike->add_solvents vortex1 Vortex add_solvents->vortex1 add_chloroform Add Chloroform vortex1->add_chloroform vortex2 Vortex add_chloroform->vortex2 add_water Add Water vortex2->add_water vortex3 Vortex add_water->vortex3 centrifuge Centrifuge vortex3->centrifuge collect_organic Collect Organic Phase centrifuge->collect_organic dry Dry under Nitrogen collect_organic->dry reconstitute Reconstitute dry->reconstitute end End: Sample for LC-MS/MS reconstitute->end

Figure 3: Workflow for lipid extraction of this compound.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.[21][22]

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-performance liquid chromatograph (UPLC)

  • Reversed-phase C18 column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Protocol:

  • Inject the reconstituted lipid extract onto the LC system.

  • Separate the lipids using a reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with formic acid).

  • Introduce the column eluent into the ESI source of the mass spectrometer operating in negative ion mode.

  • Monitor the specific precursor-to-product ion transitions for this compound and its deuterated internal standard using Multiple Reaction Monitoring (MRM).

  • Quantify the amount of this compound in the sample by comparing the peak area ratio of the endogenous analyte to the internal standard against a standard curve.

Chiral Separation of this compound Enantiomers

The two enantiomers of this compound, 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, can have different biological activities. Their separation is achieved using chiral chromatography.[12][15]

Instrumentation:

  • HPLC system

  • Chiral column (e.g., CHIRALCEL OJ-RH)

Protocol:

  • Inject the purified this compound sample onto the chiral HPLC column.

  • Elute the enantiomers using an isocratic mobile phase (e.g., methanol/water with formic acid).

  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 205 nm).

  • Collect the separated enantiomer peaks for further biological testing.

TGF-α Shedding Assay for GPR40 Activation

The TGF-α shedding assay is a cell-based method to detect the activation of G protein-coupled receptors, including GPR40.[1][4][5][23]

Principle: Activation of GPR40 by an agonist like this compound initiates a signaling cascade that leads to the cleavage and release (shedding) of a membrane-anchored alkaline phosphatase-tagged TGF-α (AP-TGF-α). The amount of shed AP-TGF-α in the cell culture medium is proportional to the extent of receptor activation and can be quantified by measuring the alkaline phosphatase activity.[1][4][5]

Protocol Outline:

  • Culture cells (e.g., HEK293) co-transfected with plasmids encoding GPR40 and AP-TGF-α.

  • Stimulate the cells with varying concentrations of this compound.

  • Collect the conditioned medium.

  • Measure the alkaline phosphatase activity in the medium using a colorimetric or chemiluminescent substrate.

  • Determine the EC50 value for GPR40 activation by this compound.

Western Blot Analysis of p38 MAPK Phosphorylation

Western blotting is used to determine the phosphorylation status of p38 MAPK in response to this compound treatment.[15][19][24][25][26]

Protocol:

  • Treat cells with TNF-α to induce p38 MAPK phosphorylation, with or without pre-treatment with this compound.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody for total p38 MAPK to normalize for protein loading.

  • Quantify the band intensities to determine the relative level of p38 MAPK phosphorylation.

Conclusion

This compound is an important lipid mediator derived from EPA with diverse cellular sources and significant biological activities. Its production by various cell types, particularly in the cardiovascular and immune systems, highlights its role in maintaining homeostasis and resolving inflammation. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the cellular sources, biosynthesis, and signaling pathways of this compound, thereby facilitating the development of novel therapeutic strategies targeting the beneficial effects of this omega-3 fatty acid metabolite.

References

Methodological & Application

Application Note: Quantification of 17(18)-Epoxyeicosatetraenoic Acid in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) in human plasma. This compound is a cytochrome P450 (CYP)-derived metabolite of eicosapentaenoic acid (EPA) that exhibits potent anti-inflammatory and vasodilatory properties, making it a significant biomarker in various physiological and pathological processes. The described protocol employs solid-phase extraction (SPE) for sample clean-up and utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. This method is suitable for clinical research and drug development studies requiring accurate measurement of this bioactive lipid mediator.

Signaling Pathway of this compound

This compound exerts its biological effects through multiple signaling pathways. It is known to interact with G protein-coupled receptor 40 (GPR40) to inhibit neutrophil mobility, contributing to its anti-inflammatory effects.[1][2] Additionally, it modulates the p38 MAP Kinase pathway and interacts with PPARγ to further mediate its anti-inflammatory response.[3][4] The activation of potassium channels by this compound also contributes to its role in vasodilation.[3][5]

17_18_EpETE_Signaling_Pathway cluster_0 Generation cluster_1 Cellular Targets & Pathways cluster_2 Physiological Effects EPA Eicosapentaenoic Acid (EPA) CYP Cytochrome P450 (CYP Epoxygenase) EPA->CYP EpETE This compound CYP->EpETE GPR40 GPR40 Activation EpETE->GPR40 p38 p38 MAPK Pathway EpETE->p38 PPARg PPARγ Modulation EpETE->PPARg K_channels K+ Channel Activation (BKCa, KATP) EpETE->K_channels Neutrophil Inhibition of Neutrophil Mobility GPR40->Neutrophil AntiInflammatory Anti-inflammatory Effects p38->AntiInflammatory PPARg->AntiInflammatory Vasodilation Vasodilation K_channels->Vasodilation Neutrophil->AntiInflammatory

Caption: Signaling cascade of this compound.

Experimental Workflow

The analytical workflow involves plasma sample collection, fortification with an internal standard, extraction and purification via solid-phase extraction (SPE), followed by chromatographic separation and detection using LC-MS/MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Start p1 Collect Plasma Sample start->p1 end End p2 Spike with Internal Standard (e.g., this compound-d4) p1->p2 p3 Solid-Phase Extraction (SPE) p2->p3 a1 LC Separation (Reversed-Phase C18) p3->a1 a2 MS/MS Detection (Negative ESI, MRM Mode) a1->a2 d1 Peak Integration a2->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify this compound Concentration d2->d3 d3->end

Caption: Workflow for this compound quantification.

Detailed Experimental Protocol

Materials and Reagents
  • This compound analytical standard (Cayman Chemical or equivalent)

  • Deuterated this compound internal standard (IS), e.g., this compound-d4

  • LC-MS grade acetonitrile (B52724), methanol (B129727), water, and isopropanol[6]

  • Formic acid or acetic acid, LC-MS grade[7][8]

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X, Phenomenex)[9]

  • Human plasma (collected in EDTA or citrate (B86180) tubes)

  • Standard laboratory equipment (vortex mixer, centrifuge, nitrogen evaporator)

Sample Preparation (Solid-Phase Extraction)

Proper sample preparation is critical for removing interferences like proteins and phospholipids.[10][11]

  • Thaw Plasma: Thaw frozen human plasma samples on ice.

  • Spike Internal Standard: To 200 µL of plasma, add a known amount of deuterated internal standard (e.g., 1 ng of this compound-d4) to account for extraction variability. Vortex briefly.

  • Protein Precipitation (Optional but Recommended): Add 600 µL of cold acetonitrile containing 0.1% formic acid. Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes to pellet proteins.[10][12] Collect the supernatant.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with 2 mL of methanol followed by 2 mL of water.[9]

  • Sample Loading: Apply the supernatant (or acidified plasma if precipitation was skipped) to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.[9]

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.[9]

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile/water with 0.02% acetic acid).[13]

LC-MS/MS Conditions

The following parameters are a robust starting point and should be optimized for the specific instrument used.

Parameter Condition
LC System UPLC/UHPLC system (e.g., Waters Acquity, Agilent 1290)[7][13]
Column Reversed-phase C18 column (e.g., Acquity UPLC BEH Shield RP18, 2.1x100 mm, 1.7 µm)[6]
Column Temperature 40 °C[13]
Mobile Phase A Water with 0.02% Acetic Acid (v/v)[13]
Mobile Phase B Acetonitrile/Isopropanol (50:50, v/v)[13]
Flow Rate 0.5 mL/min[13]
Injection Volume 10 µL[13]
Gradient Elution 0-4.0 min, 0.1-55% B; 4.0-4.5 min, 55-99% B; 4.5-5.0 min, 99% B[13]
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., ABI/Sciex 6500 QTRAP)[13]
Ionization Mode Electrospray Ionization (ESI), Negative[13][14][15]
Analysis Mode Multiple Reaction Monitoring (MRM)[14][16]
Drying Gas Temp 230 °C[7]
Nebulizer Gas 30 psi[7]
Capillary Voltage +4500 V[7]
Quantification

Quantification is achieved by creating a calibration curve using known concentrations of the this compound standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in the plasma samples is then determined by interpolating from this calibration curve.

Quantitative Data and Method Performance

The MRM parameters must be optimized for the specific instrument, but the following values provide a validated starting point for the analysis of this compound.[13][17]

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP)Collision Energy (CE)Limit of Quantification (LOQ)
This compound 317.0259.0-40 V-18 V10 pg on column[13]

Note: The precursor ion for this compound in negative mode corresponds to the [M-H]⁻ ion, however, some sources may reference the neutral mass or adducts. The transition 317 -> 259 is widely cited.[13]

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantification of this compound in human plasma. The use of solid-phase extraction ensures a clean sample matrix, minimizing ion suppression and improving method robustness.[11] This protocol is well-suited for high-throughput analysis in clinical research settings, facilitating the investigation of this compound's role in health and disease.

References

Chiral Separation of 17(18)-EpETE Enantiomers by High-Performance Liquid Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17,18-epoxyeicosatetraenoic acid (17,18-EpETE) is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It exists as two enantiomers, 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, which exhibit distinct and stereospecific biological activities. The 17(S),18(R)-EpETE enantiomer has been shown to possess potent anti-inflammatory properties, primarily through the inhibition of neutrophil migration via the G protein-coupled receptor 40 (GPR40).[1] In contrast, the 17(R),18(S)-EpETE enantiomer is a powerful vasodilator, acting through the stimulation of calcium-activated potassium channels.[1]

Given their differential and therapeutically relevant effects, the ability to separate and quantify the individual enantiomers of 17,18-EpETE is crucial for research and drug development. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the premier analytical technique for achieving this separation. This document provides detailed application notes and protocols for the successful chiral separation of 17(18)-EpETE enantiomers.

Data Presentation

The successful chiral separation of this compound enantiomers is dependent on the careful selection of the chiral stationary phase and optimization of the mobile phase conditions. Below are tables summarizing typical chromatographic parameters and achievable results based on published methods.

Table 1: HPLC Systems and Conditions for Chiral Separation of this compound Enantiomers

ParameterMethod 1
HPLC System Shimadzu Prominence System or equivalent
Chiral Column CHIRALCEL® OJ-RH (150 x 4.6 mm, 5 µm)
Mobile Phase Methanol (B129727)/Water with 0.1% Formic Acid (75:25, v/v)
Flow Rate 1.2 mL/min
Column Temperature 30°C
Detection UV at 205 nm
Injection Volume 10 µL

Table 2: Representative Chromatographic Data for this compound Enantiomers

EnantiomerElution OrderRetention Time (min)Resolution (Rs)
17(R),18(S)-EpETEFirstNot explicitly stated in source>1.5 is generally desired
17(S),18(R)-EpETESecondNot explicitly stated in source>1.5 is generally desired

Note: Retention times and resolution are highly dependent on the specific HPLC system, column condition, and exact mobile phase composition. The elution order was determined by comparing the chromatogram of a racemic mixture to that of a stereoselectively synthesized standard of 17(S),18(R)-EpETE.

Experimental Protocols

This section provides a detailed methodology for the chiral separation of this compound enantiomers based on established and effective protocols.

Materials and Reagents
  • Racemic this compound standard

  • Enantiomerically pure 17(S),18(R)-EpETE and/or 17(R),18(S)-EpETE standards (for peak identification)

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (≥98%)

  • 0.22 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Chiral stationary phase column: CHIRALCEL® OJ-RH (150 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.

Protocol
  • Mobile Phase Preparation:

    • To prepare 1 L of the mobile phase, carefully measure 750 mL of HPLC-grade methanol and 250 mL of HPLC-grade water.

    • Add 1 mL of formic acid to the water portion before mixing with methanol.

    • Thoroughly mix the components and degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic this compound in ethanol (B145695) or methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration suitable for UV detection (e.g., 10-50 µg/mL).

    • If available, prepare individual standard solutions of the pure enantiomers at a similar concentration to confirm elution order.

    • Filter all standard solutions through a 0.22 µm syringe filter before injection.

  • HPLC System Setup and Equilibration:

    • Install the CHIRALCEL® OJ-RH column into the HPLC system.

    • Set the column oven temperature to 30°C.

    • Set the UV detector wavelength to 205 nm.

    • Purge the HPLC pump with the prepared mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.2 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.

  • Sample Injection and Data Acquisition:

    • Inject 10 µL of the prepared racemic this compound standard solution onto the column.

    • Start the data acquisition and run the analysis for a sufficient time to allow for the elution of both enantiomers (typically 20-30 minutes).

    • If using pure enantiomer standards, inject them individually to identify the retention time of each peak in the racemic mixture.

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers in the chromatogram.

    • Determine the retention time (t_R_) for each enantiomer.

    • Calculate the resolution (R_s_) between the two peaks using the following formula:

      • R_s_ = 2(t_R2_ - t_R1_)/(w_1_ + w_2_)

      • Where t_R1_ and t_R2_ are the retention times of the two enantiomers, and w_1_ and w_2_ are their respective peak widths at the base. A resolution of ≥1.5 is generally considered baseline separation.

Signaling Pathways and Experimental Workflow

Signaling Pathways of this compound Enantiomers

The two enantiomers of this compound exert their biological effects through distinct signaling pathways. The 17(S),18(R)-EpETE enantiomer is recognized by GPR40 on neutrophils, leading to the inhibition of downstream signaling cascades that are crucial for cell migration. In contrast, the 17(R),18(S)-EpETE enantiomer activates calcium-activated potassium channels in vascular smooth muscle cells, leading to hyperpolarization and vasodilation.

cluster_0 17(S),18(R)-EpETE Signaling cluster_1 17(R),18(S)-EpETE Signaling 17(S),18(R)-EpETE 17(S),18(R)-EpETE GPR40 GPR40 17(S),18(R)-EpETE->GPR40 binds to Inhibition of Neutrophil Migration Inhibition of Neutrophil Migration GPR40->Inhibition of Neutrophil Migration leads to Anti-inflammatory Effects Anti-inflammatory Effects Inhibition of Neutrophil Migration->Anti-inflammatory Effects 17(R),18(S)-EpETE 17(R),18(S)-EpETE Ca-activated K+ Channels Ca-activated K+ Channels 17(R),18(S)-EpETE->Ca-activated K+ Channels activates Hyperpolarization Hyperpolarization Ca-activated K+ Channels->Hyperpolarization causes Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Distinct signaling pathways of this compound enantiomers.

Experimental Workflow for Chiral Separation

The successful chiral separation of this compound enantiomers by HPLC follows a logical and systematic workflow, from sample preparation to data analysis.

prep Sample Preparation dissolve Dissolve this compound in Mobile Phase prep->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter hplc HPLC Analysis equilibrate Equilibrate Chiral Column hplc->equilibrate inject Inject Sample equilibrate->inject run Run Isocratic Elution inject->run detect Detect at 205 nm run->detect data Data Analysis integrate Integrate Enantiomer Peaks data->integrate calculate Calculate Retention Time & Resolution integrate->calculate

Caption: Experimental workflow for chiral HPLC separation.

References

Application Notes and Protocols for the Synthesis of 17(18)-Epoxyeicosatetraenoic Acid (17(18)-EpETE) from Eicosapentaenoic Acid (EPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis, purification, and characterization of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE), a bioactive lipid metabolite derived from eicosapentaenoic acid (EPA). Both chemical and enzymatic synthesis methods are described, offering flexibility based on the desired stereoselectivity and laboratory capabilities. Additionally, this document outlines a key signaling pathway influenced by this compound.

Introduction

This compound is an epoxy fatty acid metabolite of EPA generated by cytochrome P450 (CYP) epoxygenases.[1] It exists as two enantiomers, 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, which may possess distinct biological activities.[2] Research has highlighted the anti-inflammatory and anti-allergic properties of this compound, making it a molecule of interest for therapeutic development.[2] Notably, the 17(S),18(R)-enantiomer has been shown to ameliorate contact hypersensitivity by inhibiting neutrophil migration via the G-protein-coupled receptor 40 (GPR40).[3]

Data Presentation

The following table summarizes quantitative data associated with different methods for synthesizing this compound from EPA.

Synthesis MethodReagents/EnzymeProductYieldPurityNotes
Chemical Synthesis Carbonyldiimidazole, Ethereal Hydroperoxide(±)17,18-EpETENot specified>70% (low purity sample)Produces a racemic mixture of enantiomers.[3]
Chemical Synthesis m-Chloroperbenzoic Acid (m-CPBA)(±)17,18-EpETE and other regioisomersOverall yield 34% for monoepoxidesNot specifiedNon-specific epoxidation, leading to a mixture of isomers.[4]
Enzymatic Synthesis Cytochrome P450 BM-3 from Bacillus megaterium17(S),18(R)-EpETEHigh>99% enantiomeric excessStereoselective synthesis of the 17(S),18(R) enantiomer.[3]
Enzymatic Synthesis Fungal Unspecific Peroxygenases (UPOs)17,18-EpETE91%-quantitative conversion>99% enantiomeric excessHigh regio- and enantioselectivity.[2]

Experimental Protocols

Protocol 1: Chemical Synthesis of (±)17,18-EpETE

This protocol describes a method for the non-stereoselective chemical synthesis of this compound from EPA.

Materials:

  • Eicosapentaenoic acid (EPA)

  • Carbonyldiimidazole

  • Dry dichloromethane (B109758)

  • Ethereal hydroperoxide

  • Diethyl ether

  • Nitrogen gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Under a nitrogen atmosphere, dissolve 3.5 g of EPA in 15 mL of dry dichloromethane in a suitable reaction flask.

  • Add 1.96 g of carbonyldiimidazole to the solution.

  • Stir the reaction mixture at room temperature for 3 hours.

  • In a separate flask, prepare ethereal hydroperoxide on an ice bath.

  • Slowly add the EPA-carbonyldiimidazole reaction mixture to the ethereal hydroperoxide over 5 minutes with continuous stirring. This step initiates the epoxidation of EPA.

  • After the addition is complete, perform an extraction using diethyl ether.

  • Wash the organic layer with water.

  • Remove the solvent in vacuo to obtain the crude (±)17,18-EpETE.

  • Purify the crude product using reverse-phase high-performance liquid chromatography (HPLC).[2]

Protocol 2: Enzymatic Synthesis of 17(S),18(R)-EpETE using Cytochrome P450 BM-3

This protocol outlines the stereoselective synthesis of 17(S),18(R)-EpETE using a whole-cell bioconversion system with E. coli expressing cytochrome P450 BM-3.

Materials:

  • E. coli strain BL21(DE3) transformed with a plasmid expressing cytochrome P450 BM-3 (e.g., pFusionBM3-WT)

  • Culture medium (e.g., LB broth with appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Eicosapentaenoic acid (EPA)

  • Phosphate buffer (30 mM, pH 7.4)

  • Ammonia (B1221849) solution (25% v/v)

  • Phosphoric acid (2 M)

Procedure:

  • Culture the transformed E. coli in a suitable fermenter.

  • Induce the expression of cytochrome P450 BM-3 with IPTG.

  • Add 1.5 L of 1 M EPA to the cultured medium.

  • Incubate the reaction at 20°C for approximately 71.5 hours with a ventilation rate of 20 L/min.

  • Maintain the pH of the reaction mixture at 7.0 ± 0.1 using 25% (v/v) ammonia solution and 2 M phosphoric acid.

  • Maintain dissolved oxygen at 1.5 ± 0.5 ppm by adjusting the stirring speed.

  • After the bioconversion, proceed with the extraction and purification of 17(S),18(R)-EpETE.[3]

Protocol 3: Purification and Analysis of 17,18-EpETE Enantiomers

This protocol details the separation and analysis of the 17(S),18(R) and 17(R),18(S) enantiomers of 17,18-EpETE.

Materials:

  • Synthesized (±)17,18-EpETE or stereoselectively synthesized 17(S),18(R)-EpETE

  • HPLC system with a chiral column (e.g., CHIRALCEL OJ-RH, 150 x 4.6 mm, 5 µm)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Purification of (±)17,18-EpETE:

    • Use a reverse-phase HPLC column (e.g., Cosmosil Cholester, 250 x 10 mm, 5 µm).

    • Set the isocratic mobile phase to a mixture of acetonitrile (B52724) and water (60:40, v/v) containing 0.1% (v/v) formic acid.

    • Set the flow rate to 5 mL/min.

    • Monitor the eluent at a wavelength of 205 nm.[2]

  • Separation of Enantiomers:

    • Use a chiral HPLC column (e.g., CHIRALCEL OJ-RH).

    • Set the isocratic mobile phase to a mixture of methanol and water (75:25, v/v) containing 0.1% (v/v) formic acid.

    • Set the flow rate to 1.2 mL/min.

    • Maintain the column temperature at 30°C.

    • Monitor the eluent at a wavelength of 205 nm. The two enantiomers will show distinct peaks.[2]

  • Characterization:

    • Confirm the chemical structure of the synthesized 17,18-EpETE using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[2][5]

Signaling and Metabolic Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_product Initial Product cluster_purification Purification & Analysis cluster_final Final Products EPA Eicosapentaenoic Acid (EPA) Chem_Synth Chemical Synthesis (e.g., Carbonyldiimidazole) EPA->Chem_Synth Enz_Synth Enzymatic Synthesis (e.g., CYP450 BM-3) EPA->Enz_Synth Racemic (±)17,18-EpETE Chem_Synth->Racemic Enantiopure 17(S),18(R)-EpETE Enz_Synth->Enantiopure RP_HPLC Reverse-Phase HPLC Racemic->RP_HPLC Enantiopure->RP_HPLC Chiral_HPLC Chiral HPLC RP_HPLC->Chiral_HPLC Final_Racemic Purified (±)17,18-EpETE RP_HPLC->Final_Racemic Final_Enantiomers Purified Enantiomers Chiral_HPLC->Final_Enantiomers Analysis Characterization (NMR, MS) Final_Racemic->Analysis Final_Enantiomers->Analysis Signaling_Pathway EpETE 17(S),18(R)-EpETE GPR40 GPR40 EpETE->GPR40 activates Rac_Activation Inhibition of Rac Activation GPR40->Rac_Activation leads to Neutrophil_Migration Inhibition of Neutrophil Migration Rac_Activation->Neutrophil_Migration results in Anti_inflammatory Anti-inflammatory Effects Neutrophil_Migration->Anti_inflammatory Metabolic_Pathway EPA Eicosapentaenoic Acid (EPA) CYP450 Cytochrome P450 Epoxygenase EPA->CYP450 EpETE This compound CYP450->EpETE LOX Lipoxygenase EpETE->LOX OH_EpETE 12-hydroxy-17,18-EpETE (12-OH-17,18-EpETE) LOX->OH_EpETE Anti_inflammatory Potent Anti-inflammatory Action OH_EpETE->Anti_inflammatory

References

Application Notes and Protocols for Cell-Based Assays Studying 17(18)-EpETE Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the action of cytochrome P450 (CYP) enzymes. This metabolite has garnered significant interest for its potent anti-inflammatory and anti-allergic properties.[1][2] Research has demonstrated that this compound exerts its effects through specific signaling pathways, making it a promising target for therapeutic development in inflammatory and cardiovascular diseases. The biological activity of this compound is stereospecific, with the 17(S),18(R)-EpETE enantiomer showing pronounced anti-inflammatory effects by inhibiting neutrophil migration, while the 17(R),18(S)-EpETE enantiomer is a potent vasodilator.[1]

These application notes provide detailed protocols for a selection of cell-based assays designed to investigate and quantify the biological activities of this compound. The methodologies described are foundational for researchers aiming to elucidate its mechanism of action and explore its therapeutic potential.

Signaling Pathways of this compound

This compound primarily signals through G-protein coupled receptors (GPCRs) to modulate cellular functions. The most well-characterized pathway involves the GPR40 receptor (also known as Free Fatty Acid Receptor 1, FFAR1), which is crucial for its anti-inflammatory effects on neutrophils.[3][4] Additionally, the sphingosine-1-phosphate receptor 1 (S1PR1) has been identified as a receptor for this compound, mediating effects on endothelial cells.[4][5] Activation of these receptors initiates downstream signaling cascades that regulate cell migration, calcium mobilization, and gene expression.

17_18_EpETE_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response EpETE This compound GPR40 GPR40 (FFAR1) EpETE->GPR40 Binds S1PR1 S1PR1 EpETE->S1PR1 Binds G_protein_GPR40 G-protein (subtype-dependent) GPR40->G_protein_GPR40 Activates G_protein_S1PR1 Gq S1PR1->G_protein_S1PR1 Activates Rac_activation Inhibition of Rac Activation G_protein_GPR40->Rac_activation Ca_influx Ca²⁺ Influx G_protein_S1PR1->Ca_influx Neutrophil_migration Inhibition of Neutrophil Pseudopod Formation & Migration Rac_activation->Neutrophil_migration eNOS_activation eNOS Activation Ca_influx->eNOS_activation Endothelial_activation Inhibition of Endothelial Activation eNOS_activation->Endothelial_activation

Caption: Signaling pathways of this compound.

Quantitative Data Summary

The following table summarizes quantitative data reported for this compound activity in various cell-based assays. This data is essential for designing experiments with appropriate concentration ranges.

Assay TypeCell TypeParameter MeasuredActive EnantiomerEffective Concentration / EC₅₀Reference
Cardiomyocyte Contraction Neonatal Rat CardiomyocytesProtection against Ca²⁺-overload induced arrhythmia17(R),18(S)-EpETEEC₅₀ ~1–2 nM[6]
Neutrophil Pseudopod Formation Mouse Bone Marrow NeutrophilsInhibition of fMLP-induced pseudopod formation17(S),18(R)-EpETE10-100 nM[1][3]
Receptor Binding HEK cells transfected with GPR40Displacement of known GPR40 agonistThis compound (less potent than EETs)>1 µM[5]
Endothelial Cell Activation Human Endothelial CellsRegulation of calcium influxThis compound10-100 nM[5]
PPARγ Activation Murine Brown PreadipocytesReporter gene activationThis compoundSignificant activation at 10 µM[7]
NFκB Activation Murine Brown PreadipocytesInhibition of LPS-induced NFκB activationThis compoundEffective at 10 µM[7]

Experimental Protocols

Neutrophil Migration (Chemotaxis) Assay

This protocol details a method to assess the inhibitory effect of this compound on neutrophil migration towards a chemoattractant using a Boyden chamber assay.

Objective: To quantify the dose-dependent inhibition of neutrophil chemotaxis by this compound.

Materials:

  • Primary neutrophils (e.g., isolated from human peripheral blood or mouse bone marrow)

  • RPMI 1640 medium with 0.5% Bovine Serum Albumin (BSA)

  • Chemoattractant: N-Formylmethionyl-leucyl-phenylalanine (fMLP) or Leukotriene B4 (LTB4)

  • This compound (and/or specific enantiomers) stock solution in ethanol (B145695) or DMSO

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)

  • Calcein-AM fluorescent dye

  • Fluorescence plate reader

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh blood or bone marrow using density gradient centrifugation (e.g., with Ficoll-Paque or Percoll). Resuspend purified neutrophils in RPMI + 0.5% BSA at a concentration of 1-2 x 10⁶ cells/mL.

  • Cell Pre-treatment: Incubate the neutrophil suspension with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 30 minutes at 37°C.

  • Assay Setup:

    • Add RPMI + 0.5% BSA containing a chemoattractant (e.g., 10 nM fMLP) to the lower wells of the Boyden chamber.

    • Place the polycarbonate membrane over the lower wells.

    • Add the pre-treated neutrophil suspension to the upper chamber (transwell insert).

  • Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.

  • Quantification:

    • After incubation, remove the upper chamber and wipe off non-migrated cells from the top of the membrane.

    • Quantify migrated cells in the lower chamber by lysing them and measuring endogenous myeloperoxidase activity, or by pre-labeling cells with Calcein-AM and measuring fluorescence.

    • Alternatively, fix and stain the membrane and count the migrated cells on the underside using a microscope.

  • Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value.

Neutrophil_Migration_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate Neutrophils B Pre-treat Neutrophils with This compound or Vehicle A->B D Add Treated Neutrophils to Upper Chamber (Insert) B->D C Add Chemoattractant to Lower Chamber E Incubate at 37°C (60-90 min) D->E F Remove Non-Migrated Cells E->F G Quantify Migrated Cells (Fluorescence or Microscopy) F->G H Calculate % Inhibition and Determine IC₅₀ G->H

Caption: Workflow for a neutrophil migration assay.
GPR40 Receptor Activation Assay (Calcium Flux)

This protocol describes a method to measure the activation of GPR40 by this compound by monitoring changes in intracellular calcium concentration.

Objective: To determine if this compound can induce GPR40-mediated calcium mobilization in a recombinant cell line.

Materials:

  • HEK293 cells stably expressing GPR40 (HEK-GPR40)

  • DMEM/F12 medium with 10% FBS and a selection antibiotic (e.g., G418)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution

  • Positive control agonist for GPR40 (e.g., TAK-875)

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Culture: Culture HEK-GPR40 cells in complete medium. Seed cells into a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove culture medium from the cells and add 100 µL of the dye loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes, followed by ~30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

  • Assay:

    • Place the cell plate into the fluorescence plate reader.

    • Baseline Reading: Program the instrument to measure fluorescence for a short period (e.g., 15-30 seconds) to establish a stable baseline.

    • Compound Injection: The instrument's injector will automatically add a specific volume (e.g., 20 µL) of the this compound solution (or controls) to the wells.

    • Post-Injection Reading: Continue to measure fluorescence for 2-3 minutes to capture the peak calcium response.

  • Data Analysis: The change in fluorescence intensity (ΔF) over the baseline (F₀) is calculated (ΔF/F₀). Plot the peak response against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀.

Calcium_Flux_Assay_Workflow cluster_prep Preparation cluster_assay Assay (Plate Reader) cluster_analysis Analysis A Seed GPR40-expressing Cells in 96-well Plate B Load Cells with Calcium-sensitive Dye A->B C Incubate for Dye De-esterification B->C D Establish Baseline Fluorescence Reading C->D E Inject this compound or Controls D->E F Measure Post-injection Fluorescence Signal E->F G Calculate Fluorescence Change (ΔF/F₀) F->G H Plot Dose-Response Curve and Determine EC₅₀ G->H

Caption: Workflow for a calcium flux assay.

References

Quantification of 17(18)-EpETE using Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) is a bioactive lipid mediator derived from the cytochrome P450 (CYP) pathway of eicosapentaenoic acid (EPA) metabolism. As a member of the eicosanoid family, it plays a crucial role in various physiological and pathophysiological processes, including inflammation, cardiovascular function, and pain signaling.[1][2][3] Accurate and sensitive quantification of this compound in biological matrices is essential for understanding its roles in health and disease and for the development of novel therapeutics targeting its pathways. This document provides detailed application notes and protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][4]

Signaling Pathways of this compound

This compound exerts its biological effects through various signaling pathways. Notably, it has been shown to interact with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway to mediate anti-inflammatory effects.[2] Additionally, this compound can activate G protein-coupled receptor 40 (GPR40) to inhibit neutrophil mobility, further contributing to its anti-inflammatory properties.[5]

17(18)-EpETE_Signaling_Pathways This compound Signaling Pathways EpETE This compound GPR40 GPR40 EpETE->GPR40 PPARg PPARγ EpETE->PPARg p38 p38 MAPK EpETE->p38 Neutrophil Inhibition of Neutrophil Mobility GPR40->Neutrophil Inflammation Anti-inflammatory Effects PPARg->Inflammation p38->Inflammation Neutrophil->Inflammation

Figure 1: Simplified signaling pathways of this compound.

Quantitative Data Summary

The following tables summarize typical mass spectrometric parameters and reported concentration ranges of eicosanoids in biological samples. Note that concentrations of this compound can vary significantly depending on the biological matrix, species, and physiological or pathological state.

Table 1: Mass Spectrometry Parameters for Eicosanoid Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 317.2259.2-18
14(15)-EpETE317.2219.2-18
11(12)-EpETE317.2179.2-20
8(9)-EpETE317.2153.2-22
5(6)-EpETE317.2115.1-25
d8-17(18)-EpETE (Internal Standard)325.2267.2-18

Note: Optimal collision energies may vary depending on the mass spectrometer used.[6]

Table 2: Exemplary Concentrations of Eicosanoids in Cell Culture Supernatants

Eicosanoid FamilyAnalyteConcentration Range (ng/10^6 cells)
Epoxyeicosatetraenoic AcidsThis compound 0.1 - 10
14(15)-EpETE0.5 - 25
ProstaglandinsPGE21 - 50
LeukotrienesLTB40.5 - 15
Hydroxyeicosatetraenoic Acids5-HETE2 - 100

Note: These values are illustrative and can be influenced by cell type, stimulus, and culture conditions.[7]

Experimental Protocols

Protocol 1: Sample Preparation from Biological Fluids (e.g., Plasma, Cell Culture Media)

This protocol describes the extraction of this compound and other eicosanoids from liquid biological samples using solid-phase extraction (SPE).

Materials:

  • Biological sample (e.g., plasma, cell culture supernatant)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standard solution (e.g., deuterated this compound in ethanol)

  • Strata-X SPE columns or equivalent

  • Vacuum manifold

  • Nitrogen evaporator or centrifugal vacuum concentrator

Procedure:

  • Sample Thawing and Spiking: Thaw frozen samples on ice. To 1 mL of sample, add 10 µL of the internal standard solution.[8]

  • Protein Precipitation: Add 3 mL of cold methanol to the sample, vortex thoroughly, and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes at 4°C.

  • SPE Column Conditioning: While the sample is centrifuging, condition the SPE column by passing 2 mL of methanol followed by 2 mL of water through the column.[9]

  • Sample Loading: Decant the supernatant from the centrifuged sample and load it onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of 10% methanol in water to remove polar impurities.[9]

  • Elution: Elute the eicosanoids from the column with 1 mL of methanol.[9]

  • Drying: Dry the eluate under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 63:37:0.02 water:acetonitrile:formic acid) for LC-MS/MS analysis.[9]

Protocol 2: LC-MS/MS Analysis

This protocol provides a general method for the separation and detection of this compound using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.02% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v)[6]

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-85% B

    • 8-9 min: 85-95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95-30% B

    • 10.1-12 min: 30% B

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: See Table 1 for specific precursor and product ions.

Experimental Workflow

The overall workflow for the quantification of this compound from biological samples is depicted below.

Experimental_Workflow Workflow for this compound Quantification Sample Biological Sample (Plasma, Media, etc.) Spike Spike with Internal Standard Sample->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis & Quantification LCMS->Data

Figure 2: General experimental workflow for LC-MS/MS analysis.

Conclusion

The protocols and information provided herein offer a robust framework for the reliable quantification of this compound in various biological samples. Adherence to these methodologies will enable researchers to generate high-quality, reproducible data, thereby advancing our understanding of the roles of this important lipid mediator in health and disease. The use of internal standards and careful sample preparation are critical for accurate quantification. The provided LC-MS/MS parameters can be optimized for specific instrumentation to achieve the best sensitivity and selectivity.

References

Application Notes: Preparation and In Vitro Use of 17(18)-EpETE Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

17(18)-epoxyeicosatetraenoic acid, commonly abbreviated as 17(18)-EpETE or 17(18)-EEQ, is a bioactive lipid metabolite derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2][3] This conversion is primarily mediated by cytochrome P450 (CYP) epoxygenases, such as CYP1A2.[1][3] this compound is recognized for its potent anti-inflammatory and vasodilatory properties, making it a molecule of significant interest in drug development and biomedical research.[4][5]

In vitro studies have shown that this compound exerts its effects through various signaling pathways. It is an agonist for the G protein-coupled receptor 40 (GPR40) and the sphingosine-1-phosphate receptor 1 (S1P1).[1][6] Its activation of these receptors can lead to the inhibition of neutrophil mobility and the suppression of inflammatory responses.[6] Furthermore, this compound can activate large-conductance calcium-activated potassium channels (KCa1.1/BK), leading to vasodilation, and can modulate pathways involving NF-κB and endothelial nitric oxide synthase (eNOS).[1][2]

A critical consideration for in vitro experiments is the rapid metabolism of this compound by soluble epoxide hydrolase (sEH), which converts it into the less active diol, 17,18-dihydroxy-eicosatetraenoic acid (17,18-diHETE).[3][7] To ensure a stable concentration and observe the desired biological effects, it is often necessary to co-administer an sEH inhibitor.[8][9]

Proper preparation of stock solutions is paramount for achieving accurate and reproducible experimental outcomes. This document provides detailed protocols for the preparation, storage, and use of this compound solutions for in vitro applications.

Data Presentation

Table 1: Physicochemical Properties of (±)this compound

PropertyValueReference
Molecular FormulaC₂₀H₃₀O₃[1][10]
Molecular Weight318.5 g/mol [1][10]
Purity≥90%[1][11]
FormulationTypically supplied as a solution in ethanol (B145695) (e.g., 100 µg/ml) or as a neat oil.[1]

Table 2: Solubility of (±)this compound

SolventSolubilityReference
Ethanol≥50 mg/mL[1]
DMSO≥50 mg/mL[1]
DMF≥50 mg/mL[1]
PBS (pH 7.2)~1 mg/mL[1]

Table 3: Storage and Stability

ConditionDetailsReference
Storage Temperature-20°C or -80°C for long-term storage.[1][8]
Stability≥ 2 years when stored properly at -20°C.[1][12]
HandlingStore under an inert gas like nitrogen or argon to prevent oxidation.[8]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Primary Stock Solution (e.g., 10 mM)

This protocol describes how to prepare a concentrated stock solution from a neat oil or solid form of this compound.

Materials:

  • (±)this compound

  • Anhydrous Ethanol or DMSO

  • Inert gas (Nitrogen or Argon)

  • Glass vial with a PTFE-lined cap

  • Micropipettes

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed for your desired stock concentration and volume. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 318.5 g/mol = 3.185 mg

  • Weighing: Carefully weigh the calculated amount of this compound in a sterile glass vial.

  • Solvent Addition: Under a stream of inert gas to minimize oxidation, add the desired volume of anhydrous ethanol or DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex gently until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in vials flushed with inert gas. Store at -80°C for long-term stability.[8]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Working solutions should be prepared fresh on the day of the experiment from the primary stock solution.

Materials:

  • Primary stock solution of this compound (e.g., 10 mM)

  • Sterile cell culture medium or appropriate buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw Stock: Remove an aliquot of the primary stock solution from the -80°C freezer and thaw it on ice.

  • Serial Dilution: Perform serial dilutions in the appropriate vehicle (e.g., cell culture medium) to achieve the final desired concentration. For example, to prepare a 1 µM working solution from a 10 mM stock:

    • Step A (Intermediate Dilution): Dilute the 10 mM stock 1:100 by adding 5 µL of the stock to 495 µL of culture medium. This results in a 100 µM solution.

    • Step B (Final Dilution): Dilute the 100 µM intermediate solution 1:100 by adding 10 µL to 990 µL of culture medium. This yields the final 1 µM working solution.

  • Mixing: Gently vortex the working solution to ensure it is homogeneous before adding it to the cell culture or assay plate.

  • Application: Add the freshly prepared working solution to your in vitro system. Note that typical final concentrations used in cell-based assays range from the low nanomolar to the low micromolar range (e.g., 50 nM - 10 µM).[2][7][9]

Protocol 3: Co-treatment with a Soluble Epoxide Hydrolase (sEH) Inhibitor

To prevent the rapid degradation of this compound in cell culture, co-treatment with an sEH inhibitor is highly recommended.[8][9]

Procedure:

  • Prepare sEH Inhibitor Stock: Prepare a concentrated stock solution of an sEH inhibitor (e.g., t-TUCB) in DMSO, following the manufacturer's instructions. Store at -20°C or -80°C.[8]

  • Prepare Working Solution: On the day of the experiment, thaw the sEH inhibitor stock and dilute it in fresh culture medium to the desired final concentration (e.g., 1 µM).

  • Co-treatment: Add the sEH inhibitor to the cell culture system either simultaneously with or shortly before the addition of the this compound working solution.

Mandatory Visualizations

G cluster_prep Primary Stock Preparation cluster_working Working Solution Preparation start_node start_node process_node process_node storage_node storage_node final_node final_node A Obtain Solid This compound B Select Solvent (Ethanol or DMSO) A->B C Calculate Mass for Desired Concentration (e.g., 10 mM) B->C D Dissolve under Inert Gas (N₂/Ar) C->D E Aliquot and Store at -80°C D->E F Thaw Aliquot on Ice E->F Day of Experiment G Perform Serial Dilution in Culture Medium/Buffer F->G H Add to In Vitro Assay G->H

Caption: Workflow for preparing this compound stock and working solutions.

G ligand ligand receptor receptor pathway pathway effect effect inhibitor inhibitor enzyme enzyme EpETE This compound GPR40 GPR40 EpETE->GPR40 S1P1 S1P1 EpETE->S1P1 BK KCa1.1/BK Channels EpETE->BK sEH sEH EpETE->sEH Metabolism Neutrophil Inhibit Neutrophil Pseudopod Formation GPR40->Neutrophil NFkB Inhibit NF-κB (p65, IKKα) S1P1->NFkB eNOS Activate eNOS S1P1->eNOS K_efflux Increase K⁺ Efflux BK->K_efflux AntiInflammation Anti-inflammatory Effect Neutrophil->AntiInflammation NFkB->AntiInflammation Vasodilation Vasodilation eNOS->Vasodilation K_efflux->Vasodilation diHETE 17,18-diHETE (Less Active) sEH->diHETE sEH_Inhibitor sEH Inhibitor (e.g., t-TUCB) sEH_Inhibitor->sEH

Caption: Simplified signaling pathways of this compound and its metabolism.

References

Application Notes and Protocols for In Vivo Administration of 17(18)-EpETE in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

17(18)-Epoxyeicosatetraenoic acid (17(18)-EpETE) is a bioactive lipid metabolite derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It has garnered significant interest for its potent anti-inflammatory and anti-allergic properties demonstrated in various preclinical models. These notes provide detailed protocols and data for the in vivo administration of this compound in mouse models, focusing on its application in inflammatory and allergic disease research.

Data Presentation

Table 1: Summary of In Vivo Administration Protocols and Effects of this compound in Mice
Mouse ModelThis compound FormulationDosageAdministration RouteKey Findings
Contact Hypersensitivity (CHS)17(S),18(R)-EpETE10 ng, 100 ng, 1 µg per animalIntraperitoneal (i.p.)Dose-dependent inhibition of ear swelling; 100 ng showed significant anti-inflammatory activity.[1]
Contact Hypersensitivity (CHS)Racemic (±)17,18-EpETE100 ng per animalIntraperitoneal (i.p.)Ameliorated contact hypersensitivity by inhibiting neutrophil mobility.[2]
Contact Hypersensitivity (CHS)17(S),18(R)-EpETE vs. 17(R),18(S)-EpETE100 ng per animalIntraperitoneal (i.p.)17(S),18(R)-EpETE showed anti-inflammatory activity, while 17(R),18(S)-EpETE had little effect.[1]
Zymosan-induced Peritonitis12-OH-17,18-EpETE (metabolite)Not specifiedNot specifiedDisplayed potent anti-inflammatory action by limiting neutrophil infiltration.[3]
Eosinophilic Airway Inflammation12-OH-17,18-EpETE (metabolite)Not specifiedIntravenous (i.v.)Attenuated airway eosinophilic inflammation.[4]
Diet-Induced Obesity17,18-EEQ (17,18-EpETE) with t-TUCB0.05 mg/kg/dayOsmotic minipumpIncreased thermogenesis and improved metabolism.[5][6]

Experimental Protocols

Protocol 1: Induction and Amelioration of Contact Hypersensitivity (CHS)

This protocol describes the induction of CHS in mice using 1-fluoro-2,4-dinitrofluorobenzene (DNFB) and the assessment of the anti-inflammatory effects of this compound.

Materials:

  • C57BL/6J female mice (6-8 weeks old)[1]

  • 1-fluoro-2,4-dinitrofluorobenzene (DNFB)

  • Acetone and olive oil (4:1 mixture)

  • 17(S),18(R)-EpETE

  • Vehicle control (e.g., 0.5% ethanol (B145695) in PBS)[1]

  • Micrometer

Procedure:

  • Sensitization:

    • Shave the abdominal skin of the mice.

    • Apply 25 µL of 0.5% (v/v) DNFB dissolved in acetone/olive oil to the shaved abdomen.[1]

  • Treatment:

    • Five days after sensitization, administer 17(S),18(R)-EpETE (e.g., 100 ng/animal) or vehicle control via intraperitoneal injection 30 minutes before the challenge.[1]

  • Challenge:

    • Apply 10 µL of 0.2% (v/v) DNFB to both sides of the right and left ears.[1]

  • Measurement:

    • Two days after the challenge, measure the ear thickness using a micrometer.[1]

    • A significant reduction in ear swelling in the this compound-treated group compared to the vehicle group indicates anti-inflammatory activity.

Protocol 2: Evaluation of Neutrophil Mobility Inhibition

This protocol outlines the investigation of this compound's effect on neutrophil mobility, a key mechanism in its anti-inflammatory action.

Materials:

  • GPR40-deficient mice and wild-type controls[1]

  • Chemoattractant (e.g., fMLP or LTB₄)

  • 17(S),18(R)-EpETE

  • Bone marrow isolation reagents

  • Microscopy equipment for imaging pseudopod formation

Procedure:

  • Neutrophil Isolation:

    • Isolate neutrophils from the bone marrow of both wild-type and GPR40-deficient mice.

  • In Vitro Treatment and Stimulation:

    • Treat the isolated neutrophils with varying concentrations of 17(S),18(R)-EpETE (e.g., 10 nmol/L to 1 µmol/L).[1]

    • Induce pseudopod formation by adding a chemoattractant like fMLP.[1]

  • Analysis:

    • Observe and quantify pseudopod formation using imaging analysis.

    • The inhibitory effect of 17(S),18(R)-EpETE on pseudopod formation is expected to be absent in neutrophils from GPR40-deficient mice, confirming the receptor's role.[1]

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound in Neutrophils

GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 17_18_EpETE 17(S),18(R)-EpETE GPR40 GPR40 17_18_EpETE->GPR40 Rac Rac Activation GPR40->Rac Inhibits Pseudopod Pseudopod Formation Rac->Pseudopod Mobility Neutrophil Mobility Pseudopod->Mobility Inflammation Inflammation Mobility->Inflammation

Caption: 17(S),18(R)-EpETE signaling cascade in neutrophils.

Experimental Workflow for Contact Hypersensitivity Model

CHS_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Mice C57BL/6J Mice Sensitization Day 0: Sensitization (DNFB on abdomen) Mice->Sensitization Treatment Day 5: Treatment (i.p. This compound or Vehicle) Sensitization->Treatment Challenge Day 5: Challenge (DNFB on ears) Treatment->Challenge Measurement Day 7: Measurement (Ear Thickness) Challenge->Measurement

References

Application Note & Protocol: GPR40 Activation Assay for 17(18)-EpETE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for an in vitro calcium mobilization assay to characterize the activity of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) on G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is a key therapeutic target for type 2 diabetes, and understanding its activation by lipid metabolites like this compound is crucial.[1][2] The provided protocol outlines the necessary materials, step-by-step procedures, and data analysis methods for determining the potency and efficacy of this compound as a GPR40 agonist.

Introduction

G protein-coupled receptor 40 (GPR40/FFAR1) is predominantly expressed in pancreatic β-cells and plays a significant role in mediating glucose-stimulated insulin (B600854) secretion in response to medium and long-chain free fatty acids (FFAs).[2][3][4] This glucose-dependent mechanism makes GPR40 an attractive drug target for type 2 diabetes, as its activation may enhance insulin secretion with a reduced risk of hypoglycemia.[3][4]

This compound is a lipid metabolite derived from the ω-3 fatty acid eicosapentaenoic acid (EPA) through epoxidation by cytochrome P450 enzymes.[5][6] Studies have identified this compound as a signaling molecule that recognizes and activates GPR40, thereby inhibiting neutrophil mobility and showing anti-inflammatory effects.[5][7][8]

This application note details a robust and widely used method—the intracellular calcium mobilization assay—to quantify the activation of GPR40 by this compound.[9] This assay measures a key downstream event in the GPR40 signaling cascade, providing a reliable readout of receptor activation.

GPR40 Signaling Pathway

GPR40 primarily signals through the Gαq protein-coupled pathway.[1][10][11] Upon agonist binding, GPR40 undergoes a conformational change that activates the Gαq subunit.[9][12] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4][11] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[1][4][9] This transient increase in intracellular calcium is a hallmark of GPR40 activation.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPR40 GPR40/FFAR1 Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_store->Ca_release Leads to Agonist This compound (Agonist) Agonist->GPR40 Binds Gq->PLC Activates

Caption: GPR40 Gαq signaling pathway leading to calcium mobilization.

Assay Principle & Experimental Workflow

The in vitro calcium mobilization assay is a cell-based functional assay that quantifies GPCR activation by measuring changes in intracellular calcium concentration.[13] Cells expressing the target receptor (GPR40) are pre-loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM). This dye is non-fluorescent until it binds to free calcium in the cytosol. When an agonist like this compound activates GPR40 and triggers calcium release, the dye binds to the increased intracellular Ca2+, resulting in a sharp increase in fluorescence intensity.[9][14] This change is measured in real-time using a plate reader equipped with a fluorometer.

Experimental_Workflow A 1. Cell Seeding Seed GPR40-expressing cells in a microplate and incubate. B 2. Dye Loading Load cells with a calcium-sensitive fluorescent dye. A->B C 3. Compound Addition Add serial dilutions of this compound and controls to the plate. B->C D 4. Signal Detection Measure fluorescence kinetically in real-time. C->D E 5. Data Analysis Plot dose-response curves and calculate EC50 values. D->E

Caption: General workflow for the in vitro calcium mobilization assay.

Detailed Experimental Protocol

This protocol is optimized for a 96-well or 384-well plate format.

Materials and Reagents
Reagent/MaterialRecommended Source/Specification
Cell Line HEK293 or 1321N1 cells stably expressing human GPR40.[10][15]
Cell Culture Medium DMEM, 10% FBS, 100 µg/ml hygromycin (for selection).[10]
Assay Plate 96- or 384-well black, clear-bottom microplates.
Assay Buffer HBSS (Hank's Balanced Salt Solution), 20 mM HEPES, 2.5 mM Probenecid, pH 7.4.[9][16]
Calcium Indicator Dye Fluo-4 AM or other suitable calcium-sensitive dye.
Test Compound This compound.
Positive Control Agonist Linoleic Acid, TAK-875, or GW9508.[17][18]
Negative Control Antagonist GW1100.[17][19]
Instrumentation Fluorescence plate reader with kinetic read capability and automated liquid handling (e.g., FLIPR, FlexStation).
Procedure

Step 1: Cell Preparation (Day 1)

  • Culture GPR40-expressing cells according to standard protocols.

  • Harvest cells and perform a cell count.

  • Seed the cells into the black, clear-bottom microplate at a density of 15,000-25,000 cells per well.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

Step 2: Dye Loading (Day 2)

  • Prepare the dye loading solution by reconstituting the fluorescent dye (e.g., Fluo-4 AM) in DMSO and then diluting it in the Assay Buffer. The final concentration will depend on the specific dye used (follow manufacturer's instructions).

  • Carefully aspirate the culture medium from the cell plate.

  • Add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C, protected from light.[9]

Step 3: Compound Preparation (Day 2)

  • During the dye loading incubation, prepare serial dilutions of this compound and control agonists in Assay Buffer.

  • A typical starting concentration for the highest dose might be 100 µM, followed by 8-10 serial dilutions (e.g., 1:3 or 1:5).

  • Prepare a "no compound" (vehicle) control using only Assay Buffer.

  • If using an antagonist, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist.

Step 4: Assay Execution and Signal Detection (Day 2)

  • Set up the fluorescence plate reader to measure kinetic fluorescence (e.g., one reading per second for 120 seconds). Excitation and emission wavelengths should be appropriate for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).

  • Place the cell plate and the compound plate into the instrument.

  • Initiate the reading sequence:

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument's liquid handler will automatically add the compounds from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for at least 90 seconds post-addition to capture the peak response.

Data Analysis
  • Normalization: For each well, subtract the baseline fluorescence from the peak fluorescence to determine the response magnitude (ΔRFU - Relative Fluorescence Units).

  • Dose-Response Curve: Plot the normalized fluorescence response (ΔRFU) against the logarithm of the agonist concentration.

  • EC₅₀ Calculation: Fit the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

Data Presentation: Comparative Agonist Activity

The following table summarizes the reported potency of several known GPR40 agonists in various assays. This data provides a benchmark for interpreting the results obtained for this compound.

CompoundAssay TypeCell LinePotency (EC₅₀)Reference(s)
This compound Calcium Mobilization hGPR40-HEK293 To be determined
14,15-EETCalcium MobilizationhGPR40-HEK2930.58 µM[17][20]
11,12-EETCalcium MobilizationhGPR40-HEK2930.91 µM[17][20]
Arachidonic AcidCalcium MobilizationhGPR40-HEK2933.9 µM[17]
GW9508Calcium MobilizationhGPR40-HEK29319 nM[17]
AM-1638IP AccumulationNot Specified1100 nM[21]
AM-1638cAMP AccumulationNot Specified160 nM[21]
Compound 1Calcium MobilizationStably transfected~72 nM[18]
Compound 1cAMP AccumulationStably transfected~126 nM[18]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Signal Autofluorescence of compounds; spontaneous calcium oscillations.Run a control plate with compounds but without cells; ensure a stable baseline before compound addition.[9]
Low Signal-to-Noise Ratio Low receptor expression; insufficient dye loading; cell death.Verify receptor expression; optimize dye concentration and loading time; check cell viability.
High Well-to-Well Variability Uneven cell seeding; pipetting errors.Ensure a single-cell suspension before seeding; use calibrated pipettes or automated liquid handlers.
No Response to Control Agonist Inactive agonist; incorrect buffer composition; problem with cell line.Use a fresh, validated batch of control agonist; verify buffer pH and components; confirm GPR40 expression.

Conclusion

The in vitro calcium mobilization assay is a powerful and high-throughput compatible method for screening and characterizing GPR40/FFAR1 agonists.[9] By following this detailed protocol, researchers can effectively determine the potency and efficacy of this compound, contributing to a better understanding of its biological function and its potential as a therapeutic modulator of GPR40.

References

Application Notes and Protocols for Measuring 17(18)-EpETE-Induced Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17(18)-Epoxyeicosatetraenoic acid (17(18)-EpETE) is a bioactive lipid metabolite derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the action of cytochrome P450 epoxygenases. Emerging evidence highlights its role in various physiological processes, including the regulation of inflammation and cardiovascular function. A key mechanism underlying the cellular effects of this compound involves its ability to modulate intracellular calcium ([Ca²⁺]i) signaling pathways. These application notes provide detailed protocols and background information for measuring and characterizing this compound-induced calcium signaling in vitro.

Signaling Pathways of this compound-Induced Calcium Mobilization

This compound has been shown to interact with specific G protein-coupled receptors (GPCRs) to initiate downstream signaling cascades that lead to an increase in intracellular calcium. The primary receptors implicated are G Protein-Coupled Receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), and Sphingosine-1-Phosphate Receptor 1 (S1P₁).[1][2] The stereochemistry of this compound is crucial, as different enantiomers can exhibit distinct biological activities.[3]

The 17(S),18(R)-EpETE enantiomer preferentially activates GPR40.[3] GPR40 is coupled to the Gq alpha subunit (Gαq), which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This initial release can be followed by a sustained influx of extracellular Ca²⁺ through store-operated calcium entry (SOCE) and L-type calcium channels.

(±)this compound is also an agonist of the S1P₁ receptor.[1] S1P₁ receptor activation can also lead to an increase in intracellular calcium. Additionally, the 17(R),18(S)-EpETE enantiomer has been reported to be a potent vasodilator that stimulates calcium-activated potassium channels, which is indicative of an increase in intracellular calcium levels.[3][4]

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 17(S),18(R)-EpETE 17(S),18(R)-EpETE GPR40 GPR40 17(S),18(R)-EpETE->GPR40 Binds Gq Gq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG IP3R IP3R IP3_DAG->IP3R IP3 binds to ER Endoplasmic Reticulum Ca_release Ca²⁺ Release IP3R->Ca_release Opens Ca_increase [Ca²⁺]i ↑ Ca_release->Ca_increase

GPR40-mediated calcium signaling by 17(S),18(R)-EpETE.

Quantitative Data Summary

The following table summarizes key quantitative data related to the interaction of this compound with its receptors and its effects on calcium-related signaling.

ParameterValueCompoundReceptorCell TypeReference
Kᵢ0.57 nM(±)this compoundS1P₁-[1]
EC₅₀ (Receptor Activation)8.93 nM(±)this compoundS1P₁HEK293T[1]
EC₅₀ (Anti-arrhythmic effect)~1-2 nM17(R),18(S)-EpETE-Neonatal Rat Cardiomyocytes[4][5]
Effective Concentration (K⁺ channel activation)100 nM(±)this compoundKCa1.1/BKRat Vascular Smooth Muscle Cells[1]

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Mobilization using a Fluorescence Plate Reader (e.g., FlexStation)

This protocol is suitable for medium- to high-throughput screening of this compound and its analogues for their ability to induce intracellular calcium mobilization in a population of cells.

Materials and Reagents:

  • Cell Line: A cell line endogenously expressing GPR40 or S1P₁ (e.g., HEK293, CHO, or specific neuronal or endothelial cell lines) or a cell line recombinantly overexpressing the receptor of interest.

  • This compound: Prepare a stock solution (e.g., 10 mM in ethanol (B145695) or DMSO) and make serial dilutions in the assay buffer.

  • Fluorescent Calcium Indicator: Fluo-4 AM or a FLIPR Calcium Assay Kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, supplemented with 20 mM HEPES, pH 7.4.

  • Probenecid (B1678239) (optional): An anion transport inhibitor to prevent dye leakage. Prepare a stock solution in the assay buffer.

  • Pluronic F-127: To aid in the solubilization of the AM ester dye.

  • Positive Control: A known agonist for the receptor of interest (e.g., a known GPR40 agonist) or a calcium ionophore like ionomycin.

  • Antagonist (optional): A known antagonist for GPR40 or S1P₁ to confirm receptor-specific effects.

  • Equipment: Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FlexStation).

  • Plates: Black-walled, clear-bottom 96-well or 384-well plates.

Calcium_Assay_Workflow node_cell_plating 1. Cell Plating (Seed cells in 96-well plates) node_incubation1 2. Overnight Incubation (37°C, 5% CO₂) node_cell_plating->node_incubation1 node_dye_loading 3. Dye Loading (Load with Fluo-4 AM) node_incubation1->node_dye_loading node_incubation2 4. Incubation (Allow for dye de-esterification) node_dye_loading->node_incubation2 node_plate_reader 5. Place Plate in Reader (e.g., FlexStation) node_incubation2->node_plate_reader node_baseline 6. Read Baseline Fluorescence node_plate_reader->node_baseline node_compound_addition 7. Add this compound (Automated injection) node_baseline->node_compound_addition node_kinetic_read 8. Kinetic Measurement of Fluorescence node_compound_addition->node_kinetic_read node_data_analysis 9. Data Analysis (Calculate response over baseline) node_kinetic_read->node_data_analysis

Workflow for the fluorescence plate reader-based calcium assay.

Procedure:

  • Cell Plating: The day before the assay, seed the cells into black-walled, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM (typically 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in the assay buffer. If used, add probenecid (1-2.5 mM) to this solution.

    • Remove the culture medium from the cells and wash once with the assay buffer.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C or room temperature in the dark.

  • Washing: After incubation, gently wash the cells twice with the assay buffer to remove extracellular dye. Leave a final volume of buffer in each well as required by the instrument.

  • Compound Plate Preparation: Prepare a separate plate containing serial dilutions of this compound, a positive control, and a vehicle control in the assay buffer.

  • Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Program the instrument to record a stable baseline fluorescence for 10-20 seconds.

    • Automate the addition of the compounds from the compound plate to the cell plate.

    • Immediately begin kinetic measurement of the fluorescence signal for at least 2-3 minutes.

Data Analysis: The change in intracellular calcium is measured as the increase in fluorescence intensity over the baseline. The peak fluorescence response is typically used to generate dose-response curves and calculate EC₅₀ values.

Protocol 2: Differentiating Between Intracellular Calcium Release and Extracellular Calcium Influx

This protocol helps to determine the source of the this compound-induced calcium increase.

Procedure:

  • Follow the cell preparation and dye loading steps as described in Protocol 1.

  • To assess the contribution of intracellular stores, perform the assay in a calcium-free assay buffer (HBSS without Ca²⁺, supplemented with a calcium chelator like 1 mM EGTA).

  • Stimulate the cells with this compound and measure the transient calcium peak, which will be due to release from intracellular stores.

  • To assess the contribution of extracellular influx, after the initial peak in calcium-free buffer has returned to baseline, add a solution containing CaCl₂ to restore the extracellular calcium concentration. Any subsequent increase in fluorescence will be due to calcium influx from the extracellular space.

  • Compare the results obtained in the presence and absence of extracellular calcium to determine the relative contributions of intracellular release and extracellular influx.

Troubleshooting

  • Low Signal:

    • Increase the concentration of this compound.

    • Optimize the dye loading time and concentration for the specific cell line.

    • Ensure the cell line expresses the target receptor.

  • High Background:

    • Ensure thorough washing after dye loading.

    • Reduce the dye concentration.

    • Consider using a background suppressor if available in the assay kit.

  • Cell Detachment:

    • Use plates coated with an appropriate extracellular matrix protein (e.g., poly-D-lysine, fibronectin).

    • Handle the plates gently during washing steps.

These protocols and background information provide a solid foundation for investigating the role of this compound in calcium signaling. As with any assay, optimization for specific cell types and experimental conditions is recommended to ensure robust and reproducible results.

References

Application Notes and Protocols for Testing 17(18)-Epoxyeicosatetraenoic Acid (17(18)-EpETE) in Experimental Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE), a cytochrome P450-derived metabolite of eicosapentaenoic acid (EPA), in various experimental models of inflammation. This compound has demonstrated potent anti-inflammatory properties, making it a promising therapeutic candidate for a range of inflammatory diseases.

Introduction to this compound and its Anti-Inflammatory Properties

This compound is an epoxy fatty acid that has been shown to exert significant anti-inflammatory effects in both in vitro and in vivo models. Its mechanisms of action are primarily mediated through the activation of G protein-coupled receptor 40 (GPR40) and peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] Activation of these receptors leads to the downstream modulation of key inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38-MAPK).[1][4] This results in a reduction of pro-inflammatory cytokine production and immune cell infiltration.

It is crucial to note that the anti-inflammatory effects of this compound are stereospecific. The 17(S),18(R)-EpETE enantiomer is responsible for the potent anti-inflammatory activity observed in models of contact hypersensitivity, while the 17(R),18(S)-EpETE enantiomer is associated with vasodilatory effects.[5][6] Therefore, the use of stereochemically pure enantiomers is highly recommended for targeted therapeutic development.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound in various inflammatory models.

Table 1: In Vitro Efficacy of this compound

Model SystemCell TypeInflammatory StimulusThis compound ConcentrationMeasured EffectQuantitative ResultReference
Human Bronchial ExplantsBronchial TissueTNF-α1 µMReduction in contractile reactivitySignificant decrease in methacholine-induced contraction[4]
Human Bronchial ExplantsBronchial TissueTNF-α1 µMInhibition of COX-2 expressionReversal of TNF-α-induced COX-2 upregulation[4]
Human Endothelial CellsHUVECsTNF-αNot specifiedInhibition of VCAM-1 expression-[7]
NeutrophilsMouse Bone MarrowfMLP100 nMInhibition of pseudopod formationSignificant reduction in pseudopod-positive cells[6]
HEK293 CellsHEK293-0.01 - 10 µMGPR40 ActivationEC50 ~1 µM[8]

Table 2: In Vivo Efficacy of this compound

Animal ModelInflammatory ModelThis compound DoseRoute of AdministrationMeasured EffectQuantitative ResultReference
MouseContact Hypersensitivity (DNFB)1 µ g/animal IntraperitonealReduction in ear swellingSignificant decrease in ear thickness compared to vehicle[6]
MouseContact Hypersensitivity (DNFB)100 ng/animalIntraperitonealReduction in neutrophil infiltrationSignificant decrease in the number of neutrophils in inflamed ears[6]
Cynomolgus MacaqueContact Hypersensitivity (DNFB)Topical applicationTopicalAmelioration of skin inflammationReduced reddening and eczema[2][9]
MouseZymosan-Induced PeritonitisNot specified-Reduction of neutrophil infiltration-[10]

Signaling Pathways of this compound in Inflammation

The anti-inflammatory effects of this compound are mediated through distinct signaling pathways. The following diagrams illustrate the key molecular interactions.

This compound Signaling Pathways cluster_0 17(S),18(R)-EpETE Anti-inflammatory Pathway cluster_1 PPARγ-Mediated Anti-inflammatory Pathway EpETE 17(S),18(R)-EpETE GPR40 GPR40 EpETE->GPR40 Rac Rac Activation GPR40->Rac Inhibits Pseudopod Pseudopod Formation Rac->Pseudopod Neutrophil Neutrophil Mobility Pseudopod->Neutrophil Inflammation Inflammation Neutrophil->Inflammation EpETE2 This compound PPARg PPARγ EpETE2->PPARg p38 p38 MAPK EpETE2->p38 Inhibits NFkB NF-κB PPARg->NFkB Inhibits COX2 COX-2 NFkB->COX2 ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory

Caption: Signaling pathways of this compound in inflammation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Model: Contact Hypersensitivity (CHS) in Mice

This model is used to assess the efficacy of this compound in a T-cell-mediated skin inflammation model.

Materials:

  • 2,4-dinitrofluorobenzene (DNFB)

  • Acetone and olive oil (4:1 vehicle)

  • 17(S),18(R)-EpETE

  • Phosphate-buffered saline (PBS) with 0.5% ethanol (B145695) (vehicle for 17,18-EpETE)

  • Micrometer for ear thickness measurement

  • 8-week-old female BALB/c mice

Protocol:

  • Sensitization Phase (Day 0):

    • Shave the abdomen of the mice.

    • Apply 25 µL of 0.5% DNFB in acetone/olive oil vehicle to the shaved abdomen.

  • Elicitation Phase (Day 5):

    • Measure the baseline ear thickness of both ears using a micrometer.

    • Apply 20 µL of 0.2% DNFB in acetone/olive oil vehicle to both sides of the right ear. The left ear serves as a control.

  • Treatment:

    • Administer 17(S),18(R)-EpETE (e.g., 100 ng or 1 µg per animal) or vehicle intraperitoneally 30 minutes before the elicitation phase.[6]

  • Measurement of Inflammation:

    • 24 hours after the elicitation, measure the ear thickness of both ears.

    • The degree of ear swelling is calculated as the difference between the ear thickness at 24 hours and the baseline measurement.

  • Histological Analysis (Optional):

    • Euthanize the mice and collect the ear tissue.

    • Fix the tissue in 10% formalin, embed in paraffin, and section.

    • Stain with Hematoxylin and Eosin (H&E) to visualize immune cell infiltration.

    • Perform immunohistochemistry for neutrophil markers (e.g., Ly-6G) to quantify neutrophil infiltration.

Contact Hypersensitivity Workflow Day0 Day 0: Sensitization (DNFB on abdomen) Day5 Day 5: Elicitation (DNFB on ear) Day0->Day5 Treatment Treatment (17(S),18(R)-EpETE or Vehicle i.p.) Day5->Treatment Measurement 24h Post-Elicitation: Measure Ear Swelling Treatment->Measurement Histo Histological Analysis (Neutrophil Infiltration) Measurement->Histo

Caption: Experimental workflow for the contact hypersensitivity model.

In Vivo Model: Zymosan-Induced Peritonitis in Mice

This model is used to evaluate the effect of this compound on acute, neutrophil-driven inflammation.

Materials:

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile saline

  • This compound

  • PBS (vehicle for 17,18-EpETE)

  • 8-week-old male C57BL/6 mice

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-Ly-6G, anti-F4/80)

Protocol:

  • Induction of Peritonitis:

    • Prepare a suspension of Zymosan A in sterile saline (e.g., 1 mg/mL).

    • Inject 0.5 mL of the zymosan suspension intraperitoneally into each mouse.[11]

  • Treatment:

    • Administer this compound or vehicle intraperitoneally at a desired time point (e.g., 30 minutes before or concurrently with zymosan injection).

  • Peritoneal Lavage:

    • At a specified time point after zymosan injection (e.g., 4 hours), euthanize the mice.

    • Inject 5 mL of cold PBS into the peritoneal cavity.

    • Gently massage the abdomen and then aspirate the peritoneal fluid.

  • Cell Counting and Analysis:

    • Centrifuge the collected peritoneal fluid to pellet the cells.

    • Resuspend the cell pellet in FACS buffer.

    • Perform a total cell count using a hemocytometer.

    • Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages).

    • Analyze the cell populations by flow cytometry to determine the number and percentage of neutrophils and other immune cells.

  • Cytokine Analysis (Optional):

    • Use the supernatant from the peritoneal lavage fluid to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

Zymosan-Induced Peritonitis Workflow Zymosan Zymosan Injection (i.p.) Treatment Treatment (this compound or Vehicle i.p.) Zymosan->Treatment Lavage 4h Post-Injection: Peritoneal Lavage Treatment->Lavage Analysis Cellular & Cytokine Analysis (Flow Cytometry, ELISA) Lavage->Analysis

Caption: Experimental workflow for the zymosan-induced peritonitis model.

Conclusion

This compound is a promising anti-inflammatory agent with a well-defined mechanism of action. The experimental models and protocols outlined in these application notes provide a robust framework for researchers to investigate the therapeutic potential of this compound and its analogs in various inflammatory conditions. Careful consideration of the stereospecificity of this compound is essential for obtaining accurate and reproducible results.

References

Optimizing the Delivery of 17(18)-EpETE in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17(18)-epoxyeicosatetraenoic acid, or 17(18)-EpETE, is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the epoxyeicosanoid family, this compound is gaining significant attention for its potent anti-inflammatory and pro-resolving properties. These characteristics make it a compelling molecule for therapeutic development in a range of inflammatory diseases. However, its hydrophobic nature and rapid metabolism in vitro present considerable challenges for consistent and effective delivery to cultured cells.

These application notes provide a comprehensive guide to optimizing the delivery of this compound in cell culture systems. The following sections detail the mechanism of action of this compound, summarize key quantitative data, and offer detailed protocols for its preparation and application to cell cultures.

Mechanism of Action and Cellular Signaling

This compound exerts its biological effects primarily through the activation of specific G-protein coupled receptors (GPCRs). The primary receptor identified for this compound is GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1). Upon binding to GPR40, this compound initiates a signaling cascade that ultimately suppresses inflammatory responses. Additionally, some studies suggest that this compound may also signal through the sphingosine-1-phosphate receptor 1 (S1P1).

A critical consideration for in vitro studies is the rapid enzymatic degradation of this compound by soluble epoxide hydrolase (sEH) into its less active diol form, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE). Therefore, the co-administration of a potent sEH inhibitor is essential to maintain the effective concentration of this compound and observe its biological activity.

Figure 1: this compound signaling and metabolism.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the cell type and the biological endpoint being measured. The following table summarizes key quantitative data from published studies.

ParameterCell TypeConcentrationObserved EffectCitation
EC50 Murine Brown Preadipocytes~1 µM (with sEH inhibitor)Promotion of brown adipogenesis[1][2]
Effective Concentration Human Umbilical Vein Endothelial Cells (HUVECs)1 µMInhibition of VCAM-1 expression
Effective Concentration Neutrophils10 nM - 1 µMInhibition of chemotaxis
sEH Inhibitor (t-TUCB) Concentration Murine Brown Preadipocytes1 µMPotentiation of this compound effects[1][2]
Half-life in cell culture Not specifiedHighly variable (minutes)Rapid degradation without sEH inhibitor[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound (powder or as supplied by manufacturer)

  • Anhydrous ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Bring the vial of this compound to room temperature before opening.

  • Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in anhydrous ethanol or DMSO. For example, to prepare 1 mL of a 1 mM stock solution of this compound (Molecular Weight: 318.48 g/mol ), dissolve 0.318 mg in 1 mL of solvent.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Note: The final concentration of the solvent in the cell culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Preparation of this compound-BSA Complex

Objective: To prepare a complex of this compound with fatty acid-free Bovine Serum Albumin (BSA) to enhance its solubility and delivery in serum-free or low-serum media.[3]

Materials:

  • This compound stock solution (1 mM in ethanol)

  • Fatty acid-free BSA

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile conical tubes

  • Water bath at 37°C

Procedure:

  • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free cell culture medium.

  • Warm the BSA solution to 37°C in a water bath.

  • Slowly add the desired amount of the this compound stock solution to the warm BSA solution while gently vortexing. A molar ratio of 1:1 to 5:1 (this compound:BSA) is a good starting point for optimization.

  • Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for complex formation.

  • The this compound-BSA complex is now ready for dilution into the cell culture medium to the desired final concentration.

BSA_Complexation_Workflow Start Start Prepare_BSA Prepare 10% Fatty Acid-Free BSA Solution Start->Prepare_BSA Warm_BSA Warm BSA Solution to 37°C Prepare_BSA->Warm_BSA Add_EpETE Add this compound Stock to BSA Warm_BSA->Add_EpETE Incubate Incubate at 37°C for 30 min Add_EpETE->Incubate Ready This compound-BSA Complex Ready for Use Incubate->Ready

Figure 2: Workflow for preparing this compound-BSA complex.

Protocol 3: Treatment of Cultured Cells with this compound

Objective: To treat cultured cells with this compound to assess its biological activity.

Materials:

  • Cultured cells of interest (e.g., HUVECs, macrophages)

  • Complete cell culture medium

  • This compound stock solution or this compound-BSA complex

  • sEH inhibitor stock solution (e.g., t-TUCB at 1 mM in DMSO)

  • Vehicle control (ethanol or DMSO, or BSA solution)

Procedure:

  • Seed the cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Prepare the treatment medium by diluting the this compound stock solution or the this compound-BSA complex to the desired final concentration in the complete cell culture medium.

  • Crucially, add the sEH inhibitor to the treatment medium at a final concentration of 1 µM.

  • Also prepare a vehicle control medium containing the same final concentration of ethanol, DMSO, or BSA solution as the treatment medium.

  • Remove the existing medium from the cells and replace it with the treatment or vehicle control medium.

  • Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, proceed with the desired downstream analysis (e.g., RNA extraction for gene expression analysis, protein extraction for western blotting, or cell-based assays).

Cell_Treatment_Workflow Seed_Cells Seed and Culture Cells Prepare_Media Prepare Treatment and Vehicle Control Media Seed_Cells->Prepare_Media Add_sEHi Add sEH Inhibitor to Treatment Medium Prepare_Media->Add_sEHi Treat_Cells Replace Medium and Treat Cells Add_sEHi->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Analyze Perform Downstream Analysis Incubate->Analyze

Figure 3: General workflow for cell treatment.

Troubleshooting and Optimization

  • Low or no biological activity: This is most commonly due to the rapid degradation of this compound. Ensure that a potent sEH inhibitor is always included in the treatment medium. Also, confirm the quality and storage conditions of the this compound stock.

  • Cell toxicity: High concentrations of the solvent (ethanol or DMSO) can be toxic to cells. Ensure the final solvent concentration in the culture medium is as low as possible (ideally ≤ 0.1%). If toxicity is still observed, consider using the BSA complexation method.

  • Precipitation of this compound: Due to its hydrophobic nature, this compound may precipitate in aqueous solutions. Using a BSA complex can significantly improve its solubility. When preparing dilutions, add the this compound stock to the medium with gentle mixing.

By following these guidelines and protocols, researchers can achieve more consistent and reliable results in their in vitro studies of this compound, ultimately advancing our understanding of this promising therapeutic agent.

References

Application Note: Quantitative Analysis of 17(18)-EpETE Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 17,18-epoxyeicosatetraenoic acid (17,18-EpETE) is a bioactive lipid metabolite derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA), through the action of cytochrome P450 (CYP) epoxygenases.[1][2] This epoxide and its corresponding diol, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE), formed by soluble epoxide hydrolase (sEH), are involved in various physiological processes, including the regulation of inflammation and vascular tone.[3][4] Accurate quantification of these metabolites is crucial for understanding their roles in health and disease. While liquid chromatography-mass spectrometry (LC-MS) is commonly used, gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution and sensitivity, particularly for targeted analyses, following appropriate derivatization.[5] This document provides a detailed protocol for the extraction, derivatization, and quantitative analysis of 17(18)-EpETE and its primary metabolite, 17,18-DiHETE, from biological matrices using GC-MS.

Signaling Pathways of this compound

This compound exerts its biological effects through multiple signaling pathways. It has been shown to possess potent anti-inflammatory properties by targeting receptors and intracellular signaling cascades.[3][6] Key pathways include activation of G protein-coupled receptor 40 (GPR40) to inhibit neutrophil mobility and modulation of the p38 MAP kinase and PPARγ pathways to reduce inflammatory responses.[3][6][7]

17_18_EpETE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR40 GPR40 Rac Rac Activation GPR40->Rac inhibits EpETE This compound EpETE->GPR40 binds p38 p38 MAPK Activation EpETE->p38 inhibits PPARg PPARγ EpETE->PPARg activates Neutrophil Neutrophil Motility Rac->Neutrophil promotes Inflammation Inflammatory Response p38->Inflammation promotes Gene Anti-inflammatory Gene Expression PPARg->Gene promotes

Caption: Signaling pathways of this compound.

Experimental Workflow

The analytical workflow involves several critical steps: sample extraction to isolate lipids, derivatization to make the analytes volatile, and finally, separation and detection by GC-MS. Each step must be optimized to ensure high recovery and accurate quantification.

GCMS_Workflow Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standards Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Dry Evaporation to Dryness SPE->Dry Deriv Derivatization (Silylation) Dry->Deriv GCMS GC-MS Analysis (SIM/MRM) Deriv->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for this compound metabolite analysis by GC-MS.

Experimental Protocols

This section details the methodologies for the analysis of this compound and its diol metabolite, 17,18-DiHETE.

Materials and Reagents
  • Standards: this compound, 17,18-DiHETE, and deuterated internal standards (e.g., this compound-d11).

  • Solvents: Methanol (B129727), Acetonitrile, Ethyl Acetate (B1210297), Hexane (all HPLC or LC-MS grade).

  • Reagents: Acetic acid, Formic acid, Pyridine (B92270).

  • Derivatization Agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[8]

  • Solid Phase Extraction (SPE) Cartridges: C18 or Strata-X reversed-phase cartridges.[5][9]

Sample Preparation and Extraction

This protocol is adapted from established methods for eicosanoid extraction.[5][9][10]

  • Homogenization (for tissue): Homogenize tissue samples in a suitable buffer (e.g., PBS) on ice.

  • Internal Standard Spiking: To 500 µL of plasma or tissue homogenate, add the deuterated internal standard mixture to correct for extraction efficiency and matrix effects.[9]

  • Protein Precipitation: Add 1 mL of cold methanol, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.[5]

    • Load the supernatant from the previous step onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.[5]

    • Elute the analytes with 2 mL of ethyl acetate or methanol.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at room temperature.

Derivatization Protocol

Derivatization is essential to convert the non-volatile carboxylic acid and hydroxyl groups into volatile trimethylsilyl (B98337) (TMS) ethers and esters for GC analysis.[11][12]

  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70-80°C for 45-60 minutes to ensure complete derivatization.[8]

  • Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Instrumental Analysis

The following are typical instrument parameters. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: DB-5ms, HP-5ms, or similar non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection: 1-2 µL in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 240°C.

    • Ramp 2: 5°C/min to 300°C.

    • Hold at 300°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.[13]

Data Presentation

Quantitative analysis is performed by monitoring specific ions for each derivatized analyte and its corresponding internal standard. The table below lists the expected derivatives and representative mass-to-charge (m/z) ratios for SIM analysis. Note that exact retention times and mass fragments should be confirmed by injecting pure standards.

MetaboliteDerivativePutative Quantifier Ion (m/z)Putative Qualifier Ions (m/z)
This compoundThis compound-TMS ester375 [M-15]⁺390 [M]⁺, 73
17,18-DiHETE17,18-DiHETE-di-TMS ether, TMS ester495 [M-15]⁺510 [M]⁺, 173, 73

Note: The quantifier and qualifier ions are predictive and must be empirically determined. The ion at m/z 73 is a characteristic fragment of TMS derivatives. The quantifier ion is typically a unique and abundant fragment, while qualifier ions are used for confirmation.

Conclusion

The GC-MS method detailed here, involving solid-phase extraction and silylation, provides a robust and sensitive approach for the quantification of this compound and its diol metabolite. This protocol serves as a comprehensive guide for researchers in pharmacology and drug development, enabling the precise measurement of these critical lipid mediators in various biological samples. Accurate profiling of these metabolites will further elucidate their role in inflammatory and cardiovascular diseases, potentially identifying new therapeutic targets.

References

Troubleshooting & Optimization

Technical Support Center: 17(18)-EpETE Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) in various solvents and buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I store my stock solution of this compound?

A1: Stock solutions of this compound, typically supplied in an organic solvent such as ethanol (B145695), should be stored at -20°C. Under these conditions, the compound is stable for at least two years. For longer-term storage, some commercial suppliers provide this compound in an amber ampule under argon, which can extend stability to five years or more at -20°C. To prevent solvent evaporation and degradation from freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.

Q2: What is the best way to prepare aqueous solutions of this compound for my experiments?

A2: To prepare an aqueous solution from an organic stock, the organic solvent should be evaporated under a gentle stream of nitrogen. The resulting neat oil can then be dissolved in the aqueous buffer of choice. It is crucial to ensure that the residual amount of organic solvent is minimal, as it may have physiological effects. The solubility in PBS (pH 7.2) is approximately 1 mg/mL.

Q3: How stable is this compound in aqueous buffers?

A3: this compound is unstable in aqueous solutions and it is strongly recommended not to store aqueous solutions for more than one day. The epoxide ring is susceptible to hydrolysis, which is accelerated by acidic conditions.

Q4: What are the main degradation products of this compound?

A4: The primary degradation product of this compound is its corresponding diol, 17,18-dihydroxyeicosatrienoic acid (17,18-DiHETE), formed by the hydrolysis of the epoxide ring. This hydrolysis can occur spontaneously in aqueous environments and is enzymatically catalyzed by soluble epoxide hydrolase (sEH). Other degradation pathways include auto-oxidation, esterification, and β-oxidation.[1][2][3]

Troubleshooting Guide

Problem Possible Cause Solution
Loss of this compound activity in my in vitro assay. Degradation of this compound in aqueous media.Prepare fresh aqueous solutions of this compound for each experiment. Avoid storing aqueous solutions. If possible, include a soluble epoxide hydrolase inhibitor (sEHi) in the assay medium to prevent enzymatic degradation.[1][2]
High variability in my analytical measurements of this compound. Instability during sample preparation and analysis.Minimize the time samples are at room temperature. Use an autosampler set to 4°C.[4] Acidification of samples for extraction should be done cautiously as low pH can degrade the epoxide.[5] Consider using a deuterated internal standard for accurate quantification.
I am detecting high levels of 17,18-DiHETE in my samples. Hydrolysis of this compound.This indicates that your this compound has degraded. Ensure proper storage of stock solutions and immediate use of aqueous solutions. If working with biological samples, consider adding an sEH inhibitor during sample collection and processing.
My this compound stock solution has a lower concentration than expected. Solvent evaporation.Store stock solutions in tightly sealed vials. For long-term storage, consider ampules sealed under inert gas. Before use, briefly centrifuge the vial to ensure all liquid is at the bottom.

Data Presentation: Stability of this compound

Table 1: Storage and Stability of this compound Stock Solutions

Solvent Storage Temperature Stability Notes
Ethanol-20°C≥ 2 yearsSupplied as a solution in ethanol. Aliquot to avoid repeated freeze-thaw cycles.
Ethanol-20°C≥ 5 yearsWhen supplied in an amber ampule with headspace purged with argon to prevent oxidation.

Table 2: Solubility of this compound

Solvent/Buffer Approximate Solubility
DMF50 mg/mL
DMSO50 mg/mL
Ethanol50 mg/mL
PBS (pH 7.2)1 mg/mL

Table 3: Factors Affecting this compound Stability in Aqueous Solutions

Factor Effect on Stability Recommendation
pH Decreased stability in acidic conditions due to acid-catalyzed hydrolysis of the epoxide ring.Maintain a neutral or slightly basic pH if experimentally feasible. Avoid acidic buffers for storage.
Temperature Higher temperatures accelerate degradation.Prepare and use aqueous solutions at the lowest practical temperature. Store on ice for short-term handling.
Enzymes Soluble epoxide hydrolase (sEH) rapidly hydrolyzes this compound to 17,18-DiHETE.In biological systems, consider the use of an sEH inhibitor to increase the half-life of this compound.[1][2]
Time Degradation occurs over time in aqueous solutions.Use freshly prepared aqueous solutions and do not store for more than one day.
Oxygen Susceptible to auto-oxidation.For long-term storage of stock solutions, use of an inert gas like argon is recommended. Minimize exposure of aqueous solutions to air.

Experimental Protocols

Protocol for Assessing this compound Stability in a Buffer

This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time using LC-MS/MS.

Materials:

  • This compound stock solution in ethanol

  • 17,18-DiHETE analytical standard

  • Deuterated this compound internal standard (e.g., this compound-d11)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • LC-MS/MS grade solvents (e.g., acetonitrile, methanol (B129727), water, formic acid)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Preparation of this compound Working Solution:

    • Take a known volume of the this compound ethanol stock solution.

    • Evaporate the ethanol under a gentle stream of nitrogen.

    • Reconstitute the neat oil in the aqueous buffer of interest to a final concentration of 1 µM.

  • Incubation:

    • Aliquot the this compound working solution into multiple vials.

    • Incubate the vials at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from one of the vials.

    • Immediately add the internal standard to the collected sample.

    • Stop the reaction and prepare the sample for extraction, for example, by adding ice-cold methanol.

  • Sample Extraction (SPE):

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove salts and polar impurities.

    • Elute the this compound and its metabolites with an appropriate organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in the initial mobile phase.

    • Inject the sample into an LC-MS/MS system equipped with a C18 column.

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid) to separate this compound and 17,18-DiHETE.

    • Monitor the parent and daughter ions for this compound, 17,18-DiHETE, and the internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Quantify the concentration of this compound and 17,18-DiHETE at each time point relative to the internal standard.

    • Plot the concentration of this compound as a function of time to determine its stability.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Stability Assessment prep Prepare this compound in Aqueous Buffer incubate Incubate at Desired Temperature prep->incubate sample Collect Samples at Different Time Points incubate->sample extract Spike with Internal Standard and Perform SPE sample->extract analyze Analyze by LC-MS/MS extract->analyze data Quantify and Plot Concentration vs. Time analyze->data

Workflow for assessing this compound stability.

signaling_pathway This compound Signaling Pathways cluster_formation Formation and Degradation cluster_signaling Signaling EPA EPA CYP CYP450 Epoxygenase EPA->CYP EpETE This compound CYP->EpETE sEH sEH EpETE->sEH S1PR1 S1PR1 EpETE->S1PR1 NFkB_inhibit Inhibition of NF-κB Activation EpETE->NFkB_inhibit DiHETE 17,18-DiHETE (less active) sEH->DiHETE Anti_inflammatory Anti-inflammatory Effects S1PR1->Anti_inflammatory NFkB_inhibit->Anti_inflammatory

Formation and signaling of this compound.

References

Technical Support Center: Quantification of 17(18)-EpETE by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the analysis of this important lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound by LC-MS?

A1: The primary challenges in accurately quantifying this compound include its chemical instability, rapid metabolism, low endogenous concentrations, and the presence of isomeric forms.[1][2] Like other epoxy fatty acids, this compound is sensitive to acidic conditions and can be readily hydrolyzed to its corresponding diol, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE).[2] Furthermore, its biological activity is stereospecific, necessitating chiral chromatography to separate the 17(R),18(S) and 17(S),18(R) enantiomers.[3] Matrix effects during LC-MS analysis can also significantly impact ionization efficiency and, consequently, quantification.

Q2: How can I improve the stability of this compound during sample preparation and storage?

A2: To minimize the degradation of this compound, it is crucial to handle samples at low temperatures and avoid acidic conditions. Samples should be processed promptly after collection and stored at -80°C.[3] The use of antioxidants, such as butylated hydroxytoluene (BHT), during extraction can help prevent oxidative degradation. It is also advisable to perform extractions and solvent evaporations under a gentle stream of nitrogen.

Q3: What type of internal standard should I use for accurate quantification?

A3: A stable isotope-labeled internal standard (SIL-IS), such as deuterated this compound (e.g., this compound-d4 or -d8), is highly recommended for the most accurate quantification. SIL-IS closely mimics the chromatographic behavior and ionization efficiency of the endogenous analyte, effectively compensating for matrix effects and variations in sample recovery during preparation.

Q4: Should I use positive or negative ionization mode for LC-MS/MS analysis of this compound?

A4: Negative ion electrospray ionization (ESI) is generally preferred for the analysis of eicosanoids, including this compound, due to the presence of the carboxylic acid moiety, which readily forms a [M-H]⁻ ion.[1][4] This mode often provides higher sensitivity and more specific fragmentation for this class of compounds.

Troubleshooting Guide

This guide addresses common problems encountered during the LC-MS quantification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Degradation: The analyte may have degraded during sample collection, storage, or extraction due to acidic conditions or enzymatic activity.[2]- Ensure samples are collected and stored properly (on ice, then -80°C). - Work quickly and at low temperatures during sample preparation. - Avoid exposure to acidic conditions.
Poor Extraction Recovery: The chosen extraction method (SPE or LLE) may not be optimal for this compound.- Optimize the SPE protocol (sorbent type, wash, and elution solvents). - For LLE, test different organic solvents and pH conditions. - Use a stable isotope-labeled internal standard to assess and correct for recovery.
Inefficient Ionization: Suboptimal ESI source conditions or the presence of co-eluting matrix components can suppress the ionization of this compound.- Optimize ESI parameters (e.g., spray voltage, gas flows, temperature). - Improve chromatographic separation to remove interfering matrix components. - Consider a more rigorous sample clean-up procedure.
High Variability in Results Inconsistent Sample Preparation: Variations in extraction efficiency between samples.- Standardize the entire sample preparation workflow. - Ensure precise and consistent addition of the internal standard to all samples at the beginning of the procedure.
Matrix Effects: Ion suppression or enhancement from co-eluting compounds in the sample matrix.- Use a stable isotope-labeled internal standard. - Improve chromatographic separation to better resolve this compound from matrix interferences. - Evaluate different sample preparation techniques to reduce matrix components.
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample onto the analytical column.- Dilute the sample extract before injection.
Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for the analyte or column chemistry.- Adjust the mobile phase pH with a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) for negative ion mode). - Optimize the organic solvent gradient.
Column Contamination or Degradation: Buildup of matrix components on the column or degradation of the stationary phase.- Wash the column with a strong solvent. - If the problem persists, replace the analytical column.
Co-elution of Isomers Inadequate Chromatographic Resolution: The analytical column and method are not capable of separating the 17(R),18(S) and 17(S),18(R) enantiomers.- Use a chiral stationary phase (CSP) column specifically designed for separating fatty acid enantiomers.[3] - Optimize the mobile phase composition and temperature for chiral separation.

Quantitative Data Summary

The following table summarizes reported concentrations of this compound in human plasma. It is important to note that these values can vary significantly depending on the study population, analytical methodology, and whether the reported values represent free or total (free + esterified) concentrations.

Biological Matrix Analyte Concentration Range (nM) Study Population/Conditions Reference
Human PlasmaThis compoundBaseline: ~0.5 - 1.5 nMHealthy volunteers[5]
Human PlasmaThis compoundPeak after supplementation: ~2.48 ± 0.29 nMFollowing a single dose of long-chain omega-3 PUFA[5]
Human Plasma17,18-DiHETEBaseline: ~0.2 - 0.5 nMHealthy volunteers[5]
Human Plasma17,18-DiHETEPeak after supplementation: ~0.71 ± 0.06 nMFollowing a single dose of long-chain omega-3 PUFA[5]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for specific sample types and LC-MS systems.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of deuterated this compound internal standard.

  • Protein Precipitation: Add 300 µL of cold methanol (B129727), vortex, and centrifuge to pellet proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.

  • Elution: Elute the this compound and other lipids with 1 mL of methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol/water 50:50, v/v) for LC-MS analysis.

LC-MS/MS Parameters

The following are typical starting parameters for the analysis of this compound. Optimization will be necessary for your specific instrument and column.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used. For chiral separation, a specific chiral stationary phase column is required.[3]

  • Mobile Phase A: Water with 0.1% acetic acid or 0.02% formic acid (for negative ion mode).

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v).

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the lipids, followed by a re-equilibration step.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[4]

  • MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions for this compound are typically:

    • Precursor Ion (Q1): m/z 317.2 [M-H]⁻

    • Product Ion (Q3): A common product ion is m/z 259, corresponding to a loss of the epoxide-containing chain fragment.[4] Other transitions may also be monitored for confirmation.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Biological Sample (e.g., Plasma) spike Spike with Deuterated Internal Standard start->spike extract Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) spike->extract dry Dry Down under Nitrogen extract->dry reconstitute Reconstitute in LC-MS compatible solvent dry->reconstitute lc_sep Chromatographic Separation (Reversed-Phase or Chiral) reconstitute->lc_sep ms_detect Mass Spectrometric Detection (Negative ESI, MRM mode) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification using Internal Standard Calibration integrate->quantify

Caption: A typical experimental workflow for the quantification of this compound by LC-MS/MS.

Troubleshooting Logic for Low this compound Signal

troubleshooting_low_signal cluster_yes IS Signal is Low cluster_no IS Signal is Good start Problem: Low or No this compound Signal check_is Is the Internal Standard (IS) signal also low? start->check_is extraction_issue Potential Problem: Poor Extraction Recovery or Sample Degradation check_is->extraction_issue Yes ionization_issue Potential Problem: Ion Suppression or Analyte-Specific Degradation check_is->ionization_issue No solution1 Solution: - Optimize SPE/LLE protocol - Check sample handling  and storage conditions extraction_issue->solution1 solution2 Solution: - Improve chromatography - Optimize MS source parameters - Investigate matrix effects ionization_issue->solution2

Caption: A decision tree to troubleshoot low signal intensity for this compound in LC-MS analysis.

Signaling Pathway of this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus epa Eicosapentaenoic Acid (EPA) cyp450 Cytochrome P450 Epoxygenase epa->cyp450 epete This compound cyp450->epete Epoxidation gpr40 GPR40 epete->gpr40 Binds to downstream Downstream Signaling Cascade gpr40->downstream ppar Activation of PPARγ downstream->ppar p38 Inhibition of p38 MAPK Phosphorylation downstream->p38 gene_exp Modulation of Gene Expression ppar->gene_exp p38->gene_exp anti_inflammatory Anti-inflammatory Effects gene_exp->anti_inflammatory Leads to

Caption: Simplified signaling pathway of this compound, highlighting its interaction with GPR40.[3][6]

References

Preventing degradation of 17(18)-EpETE during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) during sample preparation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges and ensure accurate, reproducible results.

I. Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the this compound sample preparation process, providing potential causes and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound is primarily caused by two factors:

  • Enzymatic Hydrolysis: The enzyme soluble epoxide hydrolase (sEH) rapidly converts this compound to its less active diol form, 17,18-dihydroxy-eicosatetraenoic acid (17,18-DiHETE).[1][2] This is a major pathway for its biological inactivation.

  • Chemical Instability (Acid-Catalyzed Hydrolysis): The epoxide ring of this compound is susceptible to opening under acidic conditions, leading to the formation of 17,18-DiHETE.[3] While acidification is often necessary for efficient extraction, prolonged exposure to low pH can lead to significant degradation.

Q2: I am seeing high levels of 17,18-DiHETE and low levels of this compound in my samples. What could be the cause?

A2: This is a common issue and can be attributed to several factors during your sample preparation:

  • sEH Activity: If not properly inhibited, endogenous sEH will hydrolyze this compound to 17,18-DiHETE.

  • Sample pH: Prolonged exposure of your sample to acidic conditions, especially during solid-phase extraction (SPE), can cause chemical hydrolysis of the epoxide.

  • Sample Handling and Storage: Delays in processing, improper storage temperatures, and multiple freeze-thaw cycles can all contribute to enzymatic and chemical degradation.

Q3: What is the optimal pH for extracting this compound?

A3: A pH of approximately 3.5 is often recommended for the solid-phase extraction of eicosanoids. This ensures that the carboxylic acid group of this compound is protonated, which is necessary for its retention on C18 columns. However, it is crucial to minimize the time the sample is exposed to this acidic pH to prevent hydrolysis of the epoxide ring.

Q4: How should I store my samples to ensure the stability of this compound?

A4: For long-term storage, samples should be kept at -80°C.[4][5][6] One study showed that while some degradation of this compound was observed at -80°C over 9 months, it was more stable than at higher temperatures.[4] It is also advisable to minimize freeze-thaw cycles. For short-term handling during sample preparation, always keep samples on ice.

Q5: Can I use antioxidants during sample preparation?

A5: Yes, the use of antioxidants such as butylated hydroxytoluene (BHT) is recommended to prevent autooxidation of polyunsaturated fatty acids like this compound.[6] BHT can be added to the extraction solvent.

Troubleshooting Common Problems
Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound 1. Degradation: Enzymatic or acid-catalyzed hydrolysis. 2. Poor Extraction Efficiency: Suboptimal pH during SPE; incorrect solvent usage. 3. Adsorption to Labware: Lipids can adhere to plastic surfaces.1. Add an sEH inhibitor immediately upon sample collection. Minimize time at acidic pH. Keep samples on ice. 2. Ensure sample pH is ~3.5 before SPE. Use appropriate wash and elution solvents. 3. Use polypropylene (B1209903) or silanized glassware.
High Variability Between Replicates 1. Inconsistent Sample Handling: Differences in incubation times, temperatures, or vortexing. 2. Inconsistent sEH Inhibition: Incomplete mixing with the inhibitor. 3. Variable SPE Performance: Inconsistent flow rates or incomplete drying of the column.1. Standardize all sample handling steps. Use a consistent workflow for all samples. 2. Ensure thorough mixing of the sample with the sEH inhibitor. 3. Maintain a consistent flow rate during SPE. Ensure the column is completely dry before elution.
Presence of Interfering Peaks in LC-MS/MS 1. Incomplete Sample Cleanup: Matrix components co-eluting with this compound. 2. Contamination: From solvents, labware, or other sources.1. Optimize the SPE wash steps to remove interfering substances. Consider a liquid-liquid extraction step before SPE. 2. Use high-purity solvents and clean labware. Run solvent blanks to identify sources of contamination.

II. Experimental Protocols

This section provides detailed methodologies for the extraction and stabilization of this compound from biological samples for LC-MS/MS analysis.

Protocol 1: Extraction of this compound from Plasma with sEH Inhibition

This protocol is designed to maximize the recovery and stability of this compound from plasma samples.

Materials:

  • Plasma sample collected in EDTA tubes

  • Soluble Epoxide Hydrolase (sEH) inhibitor (e.g., AUDA, TPPU) solution in DMSO

  • Internal Standard (e.g., this compound-d11)

  • 0.1% Formic acid in water

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ethyl Acetate (LC-MS grade)

  • Hexane (B92381) (LC-MS grade)

  • Butylated Hydroxytoluene (BHT)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Vortex mixer, Centrifuge, Nitrogen evaporator

Procedure:

  • Sample Collection and Initial Stabilization:

    • Immediately after blood collection in EDTA tubes, add an sEH inhibitor to the whole blood to a final concentration of 10 µM.

    • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

    • Transfer the plasma to a clean polypropylene tube. If not proceeding immediately, snap-freeze in liquid nitrogen and store at -80°C.

  • Protein Precipitation and Extraction:

    • Thaw frozen plasma samples on ice.

    • To 1 mL of plasma, add 10 µL of internal standard solution.

    • Add 2 mL of cold methanol containing 0.1% BHT.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of 0.1% formic acid in water.

    • Acidify the supernatant from step 2 to pH ~3.5 with 0.1% formic acid.

    • Load the acidified supernatant onto the conditioned C18 cartridge at a slow, steady flow rate (~1 mL/min).

    • Wash the cartridge with 5 mL of 0.1% formic acid in water.

    • Wash the cartridge with 5 mL of 15% methanol in 0.1% formic acid.

    • Wash the cartridge with 5 mL of hexane to remove nonpolar lipids.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the this compound with 2 mL of ethyl acetate.

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial.

Protocol 2: LC-MS/MS Quantification of this compound and 17,18-DiHETE

This protocol provides a general framework for the quantification of this compound and its metabolite 17,18-DiHETE.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Conditions (Negative Ion Mode):

  • Ion Source: ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 317.2 -> Product ion (m/z) 219.1

    • This compound-d11 (Internal Standard): Precursor ion (m/z) 328.2 -> Product ion (m/z) 228.1

    • 17,18-DiHETE: Precursor ion (m/z) 335.2 -> Product ion (m/z) 195.1

    • 17,18-DiHETE-d11 (Internal Standard): Precursor ion (m/z) 346.2 -> Product ion (m/z) 204.1

Note: The specific MRM transitions and collision energies should be optimized for your instrument.

III. Quantitative Data Summary

This section provides a summary of the stability of this compound under various conditions.

Table 1: Long-Term Stability of this compound in Plasma at -80°C
Storage Duration % Remaining (Low QC) % Remaining (High QC)
1 week95 ± 898 ± 5
1 month88 ± 1292 ± 9
9 months75 ± 1580 ± 11
Data adapted from a study on lipid mediator stability.[4] The values represent the mean ± standard deviation.

IV. Visualizations

This section provides diagrams to illustrate key pathways and workflows related to this compound analysis.

Signaling Pathway of this compound

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EPA EPA CYP450 CYP450 EPA->CYP450 Epoxidation 17(18)-EpETE_ext This compound CYP450->17(18)-EpETE_ext GPR40 GPR40 17(18)-EpETE_ext->GPR40 Binding and Activation sEH sEH 17(18)-EpETE_ext->sEH Hydrolysis G_protein G-protein Activation GPR40->G_protein 17,18-DiHETE 17,18-DiHETE sEH->17,18-DiHETE Downstream_Signaling Downstream Signaling Cascades G_protein->Downstream_Signaling Biological_Effects Anti-inflammatory and Vasodilatory Effects Downstream_Signaling->Biological_Effects

Caption: Biosynthesis and signaling pathway of this compound.

Experimental Workflow for this compound Analysis

G cluster_0 Sample Collection & Stabilization cluster_1 Extraction & Cleanup cluster_2 Analysis Sample_Collection 1. Biological Sample (e.g., Plasma) Add_Inhibitor 2. Add sEH Inhibitor & Internal Standard Sample_Collection->Add_Inhibitor Protein_Precipitation 3. Protein Precipitation (Cold Methanol + BHT) Add_Inhibitor->Protein_Precipitation SPE 4. Solid-Phase Extraction (SPE) (Acidify, Load, Wash, Elute) Protein_Precipitation->SPE Evaporation 5. Evaporation & Reconstitution SPE->Evaporation LC_MS 6. LC-MS/MS Analysis Evaporation->LC_MS Data_Analysis 7. Data Processing & Quantification LC_MS->Data_Analysis

Caption: A typical workflow for the extraction and analysis of this compound.

References

Troubleshooting low yields in 17(18)-EpETE chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this bioactive lipid mediator.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low yields and other complications during the chemical synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no detectable this compound. What are the likely causes and how can I improve the outcome?

A: Low yields are a common challenge in the synthesis of complex molecules like this compound. Several factors, from the quality of reagents to reaction conditions, can be responsible. A systematic approach to troubleshooting is recommended.

Troubleshooting Low Yields

Potential Cause Troubleshooting/Optimization Strategy Expected Outcome
Poor Quality Starting Material (Eicosapentaenoic Acid - EPA) Ensure high purity of EPA. Impurities can interfere with the epoxidation reaction. Consider purifying the starting material if its purity is questionable.Higher conversion to the desired product.
Degraded Epoxidation Reagent (e.g., m-CPBA) Use a fresh bottle of meta-chloroperoxybenzoic acid (m-CPBA) or another epoxidizing agent. Peroxy acids can degrade over time, losing their reactivity.More efficient epoxidation and improved yield.
Suboptimal Reaction Temperature The epoxidation of polyunsaturated fatty acids is sensitive to temperature. Running the reaction at 0°C is often recommended to minimize side reactions.[1]Increased selectivity for the desired epoxide and reduced formation of byproducts.
Presence of Water in the Reaction Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can react with the epoxidizing agent and lead to the opening of the epoxide ring.[2]Minimized hydrolysis of the epoxide and higher yield of this compound.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.Complete consumption of the starting material and maximized product formation.
Product Degradation During Workup This compound is unstable under acidic conditions.[3] Avoid acidic workup conditions. Use a mild aqueous wash (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid.Preservation of the epoxide ring and higher isolated yield.

Issue 2: Presence of Multiple Products in the Final Mixture

Q: My final product mixture shows multiple spots on TLC or multiple peaks on HPLC. What are these impurities and how can I minimize them?

A: The presence of multiple products indicates the occurrence of side reactions or incomplete reaction. For the epoxidation of a polyunsaturated fatty acid like EPA, several outcomes are possible.

Common Byproducts and Their Prevention

Byproduct Cause Prevention Strategy
Diol (Dihydroxyeicosatetraenoic acid) Opening of the epoxide ring by water or acid.[4]Maintain anhydrous reaction conditions and use a mild, non-acidic workup.
Over-oxidized Products Reaction of other double bonds in the EPA molecule with the epoxidizing agent.Use a stoichiometric amount of the epoxidizing agent and control the reaction temperature.
Unreacted Starting Material (EPA) Incomplete reaction.Ensure the epoxidizing agent is active, allow for sufficient reaction time, and optimize the reaction temperature.

Experimental Protocols

Protocol 1: Chemical Synthesis of (±)-17(18)-EpETE

This protocol is adapted from a method described for the preparation of (±)17,18‐EpETE from eicosapentaenoic acid (EPA).[5]

Materials:

  • Eicosapentaenoic acid (EPA)

  • Carbonyl diimidazole

  • Anhydrous dichloromethane

  • Ethereal hydroperoxide

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen gas

Procedure:

  • Under a nitrogen atmosphere, dissolve 3.5 g of EPA in 15 mL of dry dichloromethane.

  • Add 1.96 g of carbonyl diimidazole to the solution and stir for 3 hours at room temperature.

  • In a separate flask, cool ethereal hydroperoxide on an ice bath.

  • Slowly add the EPA-imidazole mixture to the cold ethereal hydroperoxide over 5 minutes with continuous stirring.

  • After the addition is complete, allow the reaction to proceed for the desired time, monitoring by TLC.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of (±)-17(18)-EpETE by Reverse-Phase HPLC

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., Cosmosil Cholester column, 250 x 10 mm, 5 µm)[5]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • HPLC-grade solvents

Procedure:

  • Equilibrate the C18 column with the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water with 0.1% formic acid).[5]

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Inject the sample onto the column.

  • Run the HPLC with an isocratic elution at a flow rate of 5 mL/min.[5]

  • Monitor the elution at 205 nm.[5]

  • Collect the fraction corresponding to the this compound peak.

  • Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified product.

Protocol 3: Chiral Separation of this compound Enantiomers

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral column (e.g., CHIRALCEL OJ-RH, 150 x 4.6 mm, 5 µm)[5]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol

  • HPLC-grade solvents

Procedure:

  • Equilibrate the chiral column with the isocratic mobile phase (e.g., 75:25 Methanol:Water with 0.1% formic acid).[5]

  • Dissolve the purified racemic this compound in the mobile phase.

  • Inject the sample onto the column.

  • Run the HPLC at a flow rate of 1.2 mL/min.[5]

  • Monitor the elution at 205 nm.[5]

  • Collect the separated enantiomeric peaks. The elution order of the enantiomers should be determined using commercially available standards if possible.[6]

  • Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

Data Presentation

Table 1: Summary of Reaction Conditions and Potential Outcomes

Parameter Condition 1 (Optimized) Condition 2 (Suboptimal) Potential Outcome
Temperature 0°CRoom Temperature or higherHigher temperatures can lead to over-oxidation and opening of the epoxide ring, resulting in lower yields of the desired product.[1]
Solvent Anhydrous dichloromethaneDichloromethane with traces of waterThe presence of water can lead to the formation of the diol byproduct, reducing the yield of this compound.[2]
Workup Mild, non-acidic (e.g., NaHCO₃ wash)Acidic workupAcidic conditions can cause the opening of the sensitive epoxide ring, leading to product loss.[3]

Mandatory Visualization

G cluster_synthesis Chemical Synthesis of this compound cluster_purification Purification Workflow EPA Eicosapentaenoic Acid (EPA) Activated_EPA Activated EPA (with Carbonyl diimidazole) EPA->Activated_EPA Epoxidation Epoxidation (Ethereal hydroperoxide) Activated_EPA->Epoxidation Crude_EpETE Crude (±)-17(18)-EpETE Epoxidation->Crude_EpETE RP_HPLC Reverse-Phase HPLC Crude_EpETE->RP_HPLC Racemic_EpETE Purified (±)-17(18)-EpETE RP_HPLC->Racemic_EpETE Chiral_HPLC Chiral HPLC Racemic_EpETE->Chiral_HPLC Enantiomers Separated Enantiomers (17(S),18(R)-EpETE and 17(R),18(S)-EpETE) Chiral_HPLC->Enantiomers

Caption: Workflow for the chemical synthesis and purification of this compound.

G cluster_reagents Reagent Quality Issues cluster_conditions Suboptimal Reaction Conditions cluster_workup Workup & Purification Issues Low Yield Low Yield Reagent Quality Reagent Quality Low Yield->Reagent Quality Reaction Conditions Reaction Conditions Low Yield->Reaction Conditions Workup Procedure Workup Procedure Low Yield->Workup Procedure Product Degradation Product Degradation Low Yield->Product Degradation Impure EPA Impure EPA Reagent Quality->Impure EPA Degraded m-CPBA Degraded m-CPBA Reagent Quality->Degraded m-CPBA Incorrect Temperature Incorrect Temperature Reaction Conditions->Incorrect Temperature Presence of Water Presence of Water Reaction Conditions->Presence of Water Insufficient Time Insufficient Time Reaction Conditions->Insufficient Time Acidic Conditions Acidic Conditions Workup Procedure->Acidic Conditions Product Loss Product Loss Workup Procedure->Product Loss

Caption: Troubleshooting flowchart for low yields in this compound synthesis.

G This compound This compound GPR40 GPR40 Receptor This compound->GPR40 Binds to G_protein G-protein Activation GPR40->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Downstream Downstream Signaling (e.g., Inhibition of Neutrophil Migration) Ca_release->Downstream

Caption: Simplified signaling pathway of this compound via the GPR40 receptor.[7][8]

References

Technical Support Center: Interpreting Mass Spectrometry Data for 17(18)-EpETE Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) isomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a derivative of eicosapentaenoic acid (EPA) formed by the epoxidation of the 17,18-double bond.[1] It is an active metabolite involved in various biological processes, including the activation of BK-type calcium-activated potassium ion channels in vascular smooth muscle cells.[1] As a member of the epoxyeicosanoid family, which are known signaling molecules in the cardiovascular system and other tissues, accurate identification and quantification of its isomers are crucial for understanding its physiological and pathological roles.

Q2: What are the main challenges in analyzing this compound isomers using mass spectrometry?

The primary challenge lies in the differentiation of isomers. Isomers are molecules with the same atomic composition but different structural arrangements.[2] Mass spectrometry alone is often insufficient to distinguish between different positional and stereoisomers of EpETEs because they can have identical mass-to-charge ratios (m/z) and similar fragmentation patterns.[3][4] Therefore, chromatographic separation prior to mass spectrometric analysis is essential for accurate isomer-specific quantification.[5][6]

Q3: What are the expected m/z values for the parent ion of this compound?

This compound has a molecular formula of C₂₀H₃₀O₃ and a molecular weight of approximately 318.4 g/mol .[7][8] In negative ion mode electrospray ionization (ESI), which is commonly used for eicosanoid analysis, the deprotonated molecule [M-H]⁻ will be observed at an m/z of approximately 317.2. In positive ion mode, the protonated molecule [M+H]⁺ would be at an m/z of approximately 319.2.

Q4: I am not detecting a signal for this compound. What are the possible reasons?

Several factors could contribute to a lack of signal:

  • Sample Degradation: Epoxides can be unstable and susceptible to hydrolysis to their corresponding diols (DiHETs), especially under acidic conditions.[9] Ensure proper sample handling and storage, minimizing exposure to acidic environments and keeping samples at low temperatures (-80°C is recommended).[10]

  • Low Abundance: Endogenous levels of this compound may be very low. A sensitive mass spectrometer and an optimized LC-MS/MS method with multiple reaction monitoring (MRM) are often necessary for detection.[11][12]

  • Ionization Issues: Ensure that the ESI source parameters are optimized for eicosanoid analysis. Negative ion mode is typically more sensitive for these acidic lipids.[11]

  • Chromatographic Issues: The compound may be eluting at an unexpected retention time or exhibiting poor peak shape. Verify the integrity of your LC column and mobile phases.

Q5: How can I differentiate this compound from other EpETE isomers in my sample?

Distinguishing between EpETE regioisomers (e.g., 5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET, and this compound) requires a robust chromatographic method coupled with mass spectrometry.[5][6] Chiral chromatography can be employed to separate enantiomers (R/S forms).[5][10] While tandem mass spectrometry (MS/MS) can provide some structural information, the fragmentation patterns of EpETE isomers can be very similar. Therefore, chromatographic retention time is the primary means of identification when using standard LC-MS/MS methods. Advanced MS techniques like ozone-induced dissociation (OzID) can help to pinpoint the location of the epoxide ring.[3]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of EpETE Isomers
  • Problem: Co-elution or poor separation of this compound from other isomers.

  • Possible Causes & Solutions:

    • Inappropriate Column: Standard C18 columns may not provide sufficient resolution. Consider using a column with a different selectivity, such as a pentafluorophenyl (PFP) or a chiral column for enantiomeric separation.[5]

    • Mobile Phase Optimization: Adjust the gradient steepness and the organic modifier composition (e.g., acetonitrile, methanol). The addition of a small amount of acid (e.g., 0.02% acetic acid) to the mobile phase can improve peak shape for acidic analytes.[6]

    • Flow Rate and Temperature: Optimize the flow rate and column temperature to enhance separation efficiency.

Issue 2: Low Signal Intensity or Poor Sensitivity
  • Problem: The peak for this compound is very small or not detectable.

  • Possible Causes & Solutions:

    • Suboptimal MS Parameters: Optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature) and MS/MS parameters (e.g., collision energy) for this compound using a chemical standard.[11]

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve sample preparation to remove interfering substances, for example, by using solid-phase extraction (SPE).

    • Inefficient Extraction: Ensure your extraction protocol is efficient for recovering lipids from the sample matrix. Liquid-liquid extraction or SPE are common methods.

Issue 3: Inconsistent Quantification Results
  • Problem: High variability in the quantified amounts of this compound across replicate injections or samples.

  • Possible Causes & Solutions:

    • Lack of an Appropriate Internal Standard: Use a stable isotope-labeled internal standard (e.g., d4-17(18)-EpETE) to account for variations in sample preparation, injection volume, and ionization efficiency.

    • Sample Instability: As mentioned, this compound can degrade. Ensure consistent and rapid sample processing and analysis.

    • Calibration Curve Issues: Prepare fresh calibration standards and ensure the calibration range covers the expected concentrations in your samples.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Analysis of this compound

This protocol is a starting point and should be optimized for your specific instrumentation and sample type.

  • Sample Preparation (Solid-Phase Extraction):

    • Spike the sample with an appropriate internal standard.

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

    • Elute the this compound and other lipids with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is a common choice.[11]

    • Mobile Phase A: Water with 0.02% acetic acid.[6]

    • Mobile Phase B: Acetonitrile/Isopropanol (50/50, v/v).[11]

    • Gradient: A typical gradient might start at a low percentage of B, ramp up to a high percentage of B to elute the lipids, and then re-equilibrate.

    • Flow Rate: 0.5 mL/min.[11]

    • Column Temperature: 40 °C.[11]

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[11]

    • Source Temperature: 525 °C.[11]

    • Ion Spray Voltage: -4.5 kV.[11]

    • Gas Settings (CUR, GS1, GS2): Optimize based on instrument manufacturer's recommendations.[11]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: For this compound, the precursor ion would be m/z 317.2. The product ion needs to be determined by infusing a standard and performing a product ion scan. A potential fragment could result from the loss of water and cleavage of the carbon chain. For example, a transition of m/z 317 -> 259 is reported for this compound.[11]

Quantitative Data Summary

The following table summarizes typical mass spectrometry parameters for the analysis of this compound. Note that optimal values may vary depending on the specific instrument and experimental conditions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
This compound317259-18[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample istd Add Internal Standard sample->istd spe Solid-Phase Extraction istd->spe reconstitute Reconstitute in Mobile Phase spe->reconstitute lc Liquid Chromatography (Isomer Separation) reconstitute->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms integrate Peak Integration ms->integrate quantify Quantification (vs. Internal Standard) integrate->quantify

Caption: A typical experimental workflow for the analysis of this compound isomers.

signaling_pathway epa Eicosapentaenoic Acid (EPA) cyp Cytochrome P450 Epoxygenase epa->cyp epete This compound cyp->epete bk BK Channels epete->bk effect Vasodilation & other cellular effects bk->effect

Caption: Simplified signaling pathway involving the formation and action of this compound.

References

Technical Support Center: Overcoming Poor Solubility of 17(18)-EpETE in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a bioactive lipid metabolite of eicosapentaenoic acid (EPA), an omega-3 fatty acid. It exhibits potent anti-inflammatory and pro-resolving properties, making it a compound of interest for therapeutic development. However, like many lipids, this compound is poorly soluble in aqueous media, which can pose significant challenges for its use in in vitro and in vivo experiments, as well as for formulation development. Poor solubility can lead to precipitation, inaccurate dosing, and reduced biological activity.

Q2: What are the known solubilities of this compound in common solvents?

A2: The solubility of this compound varies significantly between organic and aqueous solvents. The following table summarizes the approximate solubility of this compound in various solvents.

SolventSolubility
Dimethylformamide (DMF)~50 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)~50 mg/mL[1]
Ethanol (B145695)~50 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)~1 mg/mL[1]

Q3: How should I store this compound to maintain its integrity?

A3: this compound should be stored at -20°C as a solid or in an organic solvent such as ethanol.[1] For long-term stability, especially once in solution, storage at -80°C is recommended to prevent degradation. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of this compound.

Issue 1: Precipitation of this compound upon dilution into aqueous buffer or cell culture media.

  • Potential Cause: The low aqueous solubility of this compound is exceeded when the organic solvent stock is diluted into an aqueous medium. The final concentration of the organic solvent may also be too high, causing precipitation of other media components.

  • Recommended Solutions:

    • Solvent Evaporation Technique: This method removes the organic solvent before introducing the aqueous medium.

    • Use of a Carrier Protein: Bovine Serum Albumin (BSA) can be used to bind to this compound and increase its solubility and stability in aqueous solutions.

    • Lower Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in the aqueous medium is minimal and non-toxic to the cells (typically below 0.5%).

Issue 2: Inconsistent or lower-than-expected biological activity in experiments.

  • Potential Cause: This could be due to the precipitation of this compound, leading to a lower effective concentration, or degradation of the compound.

  • Recommended Solutions:

    • Confirm Solubilization: Before adding to your experimental system, visually inspect the final aqueous solution for any signs of precipitation.

    • Fresh Preparations: Prepare fresh aqueous solutions of this compound for each experiment to minimize degradation. Aqueous solutions of similar lipids are not recommended for storage for more than a day.

    • Use of Cyclodextrins: Cyclodextrins can encapsulate this compound, increasing its solubility and stability.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound using the Solvent Evaporation Technique

This protocol is adapted from methods used for similar poorly soluble lipids.

  • Aliquot Stock Solution: Start with a stock solution of this compound in an organic solvent like ethanol or methyl acetate. Transfer the desired amount to a sterile glass tube.

  • Evaporate Solvent: Evaporate the organic solvent under a gentle stream of nitrogen gas. This will leave a thin film or neat oil of this compound at the bottom of the tube.

  • Add Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS or cell culture medium) to the tube.

  • Dissolve with Sonication: Vortex the tube briefly and then sonicate in a bath sonicator for 5-10 minutes, or until the lipid film is completely dissolved.

  • Final Dilution: The resulting solution can then be used directly or further diluted for your experiment.

Protocol 2: Solubilization of this compound using Methyl-β-Cyclodextrin (MβCD)

This protocol provides a general method for forming a complex of this compound with MβCD to enhance its aqueous solubility.

  • Prepare MβCD Solution: Prepare a stock solution of MβCD in your desired aqueous buffer (e.g., 10 mM in PBS).

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in ethanol.

  • Complex Formation:

    • Slowly add the this compound stock solution to the MβCD solution while vortexing. The molar ratio of MβCD to this compound should be optimized, but a starting point of 10:1 can be used.

    • Incubate the mixture at room temperature for at least 1 hour with gentle agitation to allow for complex formation.

  • Sterilization and Use: The resulting solution can be sterile-filtered and is ready for use in your experiments.

Signaling Pathways and Visualizations

This compound exerts its biological effects through various signaling pathways. The following diagrams illustrate the key pathways involved.

GPR40_Signaling This compound This compound GPR40 GPR40 This compound->GPR40 Activates Rac Rac GPR40->Rac Inhibits Neutrophil_Mobility Neutrophil_Mobility Rac->Neutrophil_Mobility Promotes

Caption: this compound activates GPR40, leading to the inhibition of Rac and subsequent suppression of neutrophil mobility.[2]

PPARg_Signaling This compound This compound PPARg PPARg This compound->PPARg Activates Anti_inflammatory_Genes Anti_inflammatory_Genes PPARg->Anti_inflammatory_Genes Upregulates Pro_inflammatory_Genes Pro_inflammatory_Genes PPARg->Pro_inflammatory_Genes Downregulates

Caption: this compound activates PPARγ, leading to the upregulation of anti-inflammatory genes and downregulation of pro-inflammatory genes.

p38_MAPK_Signaling TNFa TNF-α p38_MAPK p38 MAPK (Phosphorylated) TNFa->p38_MAPK Promotes Phosphorylation Inflammation Inflammation p38_MAPK->Inflammation Promotes This compound This compound This compound->p38_MAPK Inhibits Phosphorylation

Caption: this compound inhibits the TNF-α-induced phosphorylation of p38 MAPK, thereby reducing inflammation.

References

Quality control measures for 17(18)-EpETE biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) biological assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the quality and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important? A1: this compound is a bioactive lipid metabolite derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the action of cytochrome P450 (CYP) epoxygenases.[1] It is an active metabolite that signals through receptors like sphingosine-1-phosphate receptor 1 (S1PR1) and G protein-coupled receptor 40 (GPR40) to exert anti-inflammatory effects.[1][2][3] Accurate quantification is crucial for understanding its role in physiological and pathological processes such as inflammation, cardiovascular disease, and contact hypersensitivity.[2][3]

Q2: How should I store my this compound standards and biological samples? A2: this compound standards, typically supplied in an ethanol (B145695) solution, should be stored at -20°C for long-term stability of up to two years.[1] For biological samples (e.g., plasma, tissue homogenates), it is recommended to store them at -80°C to minimize degradation.[2] It is crucial to avoid repeated freeze-thaw cycles, as this can degrade the analyte.[4] Aliquoting samples into single-use volumes before freezing is highly recommended.

Q3: What are the main challenges associated with measuring this compound? A3: The primary challenges include its low endogenous concentrations in biological matrices, chemical instability, and the presence of stereoisomers (e.g., 17(S),18(R)-EpETE vs. 17(R),18(S)-EpETE) which may have different biological activities.[2] Like many lipids, it is prone to non-specific binding to plasticware and can be affected by matrix effects in both LC-MS/MS and immunoassays. Furthermore, related epoxy fatty acids can be unstable, particularly during acidic extraction procedures.[5][6]

Q4: Which is the best assay for my experiment: LC-MS/MS or ELISA? A4: The choice depends on your specific needs.

  • LC-MS/MS is considered the gold standard for quantification due to its high specificity, sensitivity, and ability to distinguish between different isomers if chiral chromatography is used.[2] It is ideal for projects requiring absolute quantification and high accuracy.

  • ELISA (Enzyme-Linked Immunosorbent Assay) can be a higher-throughput and more cost-effective option for relative quantification in a large number of samples. However, ELISAs may be subject to cross-reactivity with structurally similar lipids and typically cannot differentiate between stereoisomers.

Q5: Are there stereoisomers of this compound I need to be aware of? A5: Yes, the epoxy group creates two main enantiomers: 17(S),18(R)-EpETE and 17(R),18(S)-EpETE. These enantiomers can have distinct biological activities. For instance, studies have shown that 17(S),18(R)-EpETE possesses potent anti-inflammatory activity in models of contact hypersensitivity, while the 17(R),18(S)-EpETE enantiomer has little effect in the same model but may have other activities like vasodilation.[2] Standard analytical methods may not separate these isomers unless specific chiral chromatography is employed.[2]

Troubleshooting Guides

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low or No Signal Analyte Degradation: this compound is unstable, especially in acidic conditions or after multiple freeze-thaw cycles.[4][5]- Ensure samples are processed immediately after thawing and kept on ice. - Minimize exposure to acidic conditions during extraction. - Use a deuterated internal standard (e.g., 17,18-EpETE-d4) added at the very beginning of sample preparation to track and correct for degradation and extraction losses.
Inefficient Extraction/Recovery: Poor recovery from solid-phase extraction (SPE) or liquid-liquid extraction (LLE).- Optimize the SPE protocol: ensure proper conditioning of the cartridge, use an appropriate sorbent (e.g., C18 or a hydrophilic-lipophilic balanced sorbent), and test different wash and elution solvents. - For LLE, ensure the solvent choice (e.g., methyl tertiary butyl ether) and pH are optimal for lipid extraction.
Poor Ionization: The analyte is not ionizing efficiently in the MS source.- Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). - Adjust the mobile phase composition. The addition of a weak acid like formic acid (0.1%) is common for reversed-phase chromatography in negative ion mode.
High Variability / Poor Reproducibility Matrix Effects: Co-eluting compounds from the biological matrix (e.g., phospholipids) suppress or enhance the ionization of this compound.- Improve sample cleanup. Use a more rigorous SPE protocol or an alternative extraction method to better remove interfering substances. - Modify the chromatographic gradient to achieve better separation of this compound from matrix components. - A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
Inconsistent Sample Handling: Variability in extraction timing, temperature, or pipetting.- Standardize the entire workflow. Process all samples and standards in the same manner. - Use an automated liquid handler for improved precision if available.
Peak Tailing or Splitting Poor Chromatography: Issues with the analytical column or mobile phase.- Ensure the mobile phase is properly mixed and degassed. - Check for column contamination or degradation; flush the column or replace it if necessary. - For epoxides, interaction with residual silanols on the column can be an issue. Ensure a high-quality, end-capped C18 column is used.
Isomer Separation: If using a standard (non-chiral) column, you may be observing partial separation of stereoisomers.- This is generally not an issue for quantification of the total racemate. For specific isomer quantification, a chiral column (e.g., CHIRALCEL OJ-RH) is required.[2]
Enzyme-Linked Immunosorbent Assay (ELISA) Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
No Signal or Weak Signal Incorrect Reagent Preparation or Addition: Standard or antibody dilutions are incorrect; a key reagent was omitted.- Double-check all calculations and ensure reagents are brought to room temperature before use. - Prepare fresh reagents and standards. - Use a checklist to ensure all steps are performed in the correct order.
Analyte Below Detection Limit: The concentration of this compound in the sample is too low.- Concentrate the sample using solid-phase extraction prior to running the ELISA. - If possible, use a larger sample volume as per the kit manufacturer's instructions.
Inactive Antibody or Conjugate: Improper storage or expiration of reagents.- Verify the storage conditions and expiration dates of all kit components. - Use a new kit if reagents are suspect.
High Background Insufficient Washing: Residual enzyme conjugate remains in the wells.- Increase the number of wash steps or the soaking time during washes. - Ensure complete aspiration of wash buffer from wells between steps. Tap the plate on absorbent paper to remove residual droplets.
Non-specific Binding: The detection antibody or conjugate is binding to the plate surface.- Ensure the blocking buffer is effective and that the blocking step was performed correctly. - Try adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash and/or antibody dilution buffers.
Cross-Reactivity: The antibody may be binding to other structurally similar lipids in the sample matrix.- Confirm the specificity of the antibody with the kit manufacturer. - Purify the sample using SPE or HPLC to remove cross-reactive molecules prior to the assay.
Poor Duplicates / High CV% Pipetting Inconsistency: Inaccurate or inconsistent dispensing of samples, standards, or reagents.- Calibrate pipettes regularly. - Use fresh pipette tips for every standard and sample. - Ensure no bubbles are present in the wells before reading the plate.
Uneven Plate Temperature: "Edge effect" where outer wells are at a different temperature than inner wells during incubation.- Ensure the plate is incubated in a stable temperature environment. - Use a plate sealer during incubations to prevent evaporation. Allow the plate to equilibrate to room temperature before adding substrate.
Cell-Based Assay Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent Cell Seeding: Uneven number of cells seeded across the plate.- Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between seeding groups of wells. - Use a calibrated multichannel pipette or an automated cell dispenser.
Edge Effects: Cells in outer wells behave differently due to evaporation and temperature gradients.- Do not use the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier. - Ensure incubators have good humidity and temperature control.
No or Weak Cellular Response Analyte Instability or Low Concentration: this compound may degrade in the culture medium or the concentration used is too low.- Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Perform a dose-response curve over a wide concentration range (e.g., 1 nM to 10 µM) to find the optimal working concentration.
Cell Health or Passage Number: Cells are unhealthy, stressed, or have been passaged too many times, leading to altered responsiveness.- Use cells within a defined low passage number range. - Regularly check cells for viability and morphology. - Ensure proper cell culture technique to avoid contamination and stress.
Unexpected or Off-Target Effects Solvent Toxicity: The solvent used to dissolve this compound (e.g., ethanol, DMSO) is causing a cellular response.- Ensure the final solvent concentration in the culture medium is consistent across all wells (including vehicle controls) and is below a toxic threshold (typically <0.1%). - Always run a vehicle-only control to assess the effect of the solvent.
Presence of Enantiomers: The racemic mixture (±)this compound is being used, and one enantiomer may have opposing or different effects.- If stereoisomer-specific effects are suspected, obtain purified enantiomers (e.g., 17(S),18(R)-EpETE) to test individually.[2]

Quantitative Data Summary

The following tables provide typical performance characteristics for this compound assays. These values are illustrative and should be established for each specific assay and laboratory.

Table 1: Typical Performance Characteristics for LC-MS/MS Analysis of this compound in Plasma (Based on established methods for similar eicosanoids)

ParameterTypical Value / Acceptance Criteria
Linearity (R²)>0.99
Limit of Detection (LOD)0.01 - 0.5 ng/mL
Limit of Quantification (LOQ)0.03 - 1.0 ng/mL
Intra-assay Precision (%CV)< 15%
Inter-assay Precision (%CV)< 15%
Accuracy (% Bias)Within ±15% of nominal value
Extraction Recovery> 80%
Matrix EffectShould be minimized and compensated for with a stable isotope-labeled internal standard.

Table 2: Typical Performance Characteristics for a Competitive ELISA for this compound (Based on typical performance of immunoassays for small molecules)

ParameterTypical Value / Acceptance Criteria
Assay Range~25 - 5,000 pg/mL
Analytical Sensitivity (LOD)~20 pg/mL
Intra-assay Precision (%CV)< 10%
Inter-assay Precision (%CV)< 15%
Spike Recovery80 - 120%
SpecificityCross-reactivity with other EpETEs and related fatty acids should be determined and reported.

Experimental Protocols & Workflows

Diagram: General Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (e.g., 17,18-EpETE-d4) Sample->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Dry Evaporate & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis Dry->LCMS ELISA ELISA Analysis Dry->ELISA Quant Quantification vs. Standard Curve LCMS->Quant ELISA->Quant Report Report Results Quant->Report

Caption: General experimental workflow for this compound analysis.

Protocol 1: Solid-Phase Extraction (SPE) from Plasma

This protocol is adapted from established methods for eicosanoid extraction.

  • Sample Preparation: Thaw plasma samples on ice. To 200 µL of plasma, add 5 µL of a stable isotope-labeled internal standard (IS) solution (e.g., 17,18-EpETE-d4 at 100 ng/mL). Vortex briefly. Add 600 µL of cold methanol (B129727) to precipitate proteins. Vortex vigorously for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 50 mg) by passing 2 mL of methanol followed by 2 mL of LC-MS grade water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 15% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and other lipids with 1.5 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of 50% methanol in water. Vortex to ensure the residue is fully dissolved before analysis.

Protocol 2: LC-MS/MS Analysis

This is a representative method; parameters must be optimized for the specific instrument used.

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-9 min: Hold at 95% B

    • 9.1-12 min: Return to 30% B (equilibration)

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions (Proposed):

    • This compound: Precursor Ion (Q1): m/z 317.2 → Product Ion (Q3): m/z 195.1 (quantifier), m/z 273.2 (qualifier)

    • This compound-d4 (IS): Precursor Ion (Q1): m/z 321.2 → Product Ion (Q3): m/z 198.1 (Note: These transitions are theoretical based on the parent mass [M-H]⁻ and likely fragmentation and must be empirically optimized.)

Protocol 3: Cell-Based Endothelial Tube Formation Assay

This protocol assesses the pro- or anti-angiogenic potential of this compound.

  • Plate Coating: Thaw a basement membrane matrix (e.g., Matrigel®) on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate, ensuring the entire surface is covered.

  • Gel Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Preparation: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in low-serum medium (e.g., EGM-2 with 2% FBS) at a density of 2-3 x 10⁵ cells/mL.

  • Treatment Preparation: Prepare serial dilutions of this compound in the low-serum medium. Include a vehicle control (e.g., 0.1% ethanol), a positive control (e.g., 50 ng/mL VEGF), and a range of this compound concentrations (e.g., 1 nM to 10 µM).

  • Cell Seeding and Treatment: Add 100 µL of the HUVEC suspension to each well of the solidified matrix plate (~20,000-30,000 cells/well). Immediately add 100 µL of the prepared treatment solutions to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 18 hours.

  • Imaging and Analysis: Visualize the formation of capillary-like structures (tubes) using a microscope. Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Signaling Pathway Visualization

Diagram: this compound Signaling Pathways

cluster_0 Cell Membrane cluster_1 Intracellular Signaling EpETE This compound S1PR1 S1PR1 EpETE->S1PR1 GPR40 GPR40 EpETE->GPR40 Gq Gαq S1PR1->Gq activates Rac Rac Activation Inhibition GPR40->Rac inhibits PLC PLC Gq->PLC activates Ca Ca²⁺ Mobilization PLC->Ca induces eNOS eNOS Activation Ca->eNOS activates NO ↑ Nitric Oxide eNOS->NO Response Anti-inflammatory Response NO->Response Neutrophil ↓ Neutrophil Pseudopod Formation & Mobility Rac->Neutrophil

Caption: Signaling pathways activated by this compound.

References

Technical Support Center: Avoiding Artifacts in Cell-Based Experiments with 17(18)-EpETE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) in cell-based experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common artifacts and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the handling and application of this compound in in vitro studies.

Question 1: My experimental results with this compound are inconsistent. What are the potential causes?

Answer: Inconsistent results with this compound can stem from several factors related to its handling, storage, and experimental application.

  • Compound Instability: this compound is an epoxy fatty acid, and the epoxide ring is susceptible to hydrolysis, which can be influenced by pH and temperature. It is recommended to prepare fresh working solutions for each experiment from a frozen stock.

  • Vehicle Effects: this compound is typically dissolved in an organic solvent like ethanol (B145695). High concentrations of ethanol can be toxic to cells and may influence cellular signaling pathways, leading to artifacts. It is crucial to use a low final concentration of the vehicle (typically ≤ 0.1% v/v) and to include a vehicle-only control in all experiments.

  • Stereoisomer Specificity: The biological activity of this compound is stereospecific. The 17(S),18(R)-EpETE enantiomer is known for its anti-inflammatory effects mediated through GPR40, while the 17(R),18(S)-EpETE enantiomer is a potent vasodilator. Ensure you are using the correct enantiomer for your intended application, or be aware of the mixed effects if using a racemic mixture.[1][2]

  • Non-specific Binding: As a lipophilic molecule, this compound can adhere to plastic surfaces of labware, such as pipette tips and microplates. This can reduce the effective concentration of the compound in your experiment. To mitigate this, consider using low-retention plasticware.

  • Interaction with Serum Proteins: If your cell culture medium contains serum, this compound can bind to albumin and other proteins, which may affect its availability to the cells. When consistency is critical, consider using serum-free media or a defined concentration of fatty acid-free bovine serum albumin (BSA) to control for these interactions.

Question 2: I am observing cytotoxicity in my cell-based assays with this compound. How can I troubleshoot this?

Answer: Cytotoxicity can be a significant concern. Here’s how to address it:

  • Vehicle Toxicity: As mentioned, the ethanol vehicle can be cytotoxic at higher concentrations. Perform a dose-response curve with the vehicle alone to determine the maximum non-toxic concentration for your specific cell line.

  • Compound Cytotoxicity: While this compound is generally not considered highly cytotoxic at typical working concentrations, high doses or prolonged exposure may induce cell death in sensitive cell lines. It is essential to perform a dose-response cytotoxicity assay (e.g., MTT, neutral red, or LDH assay) to determine the optimal non-toxic concentration range for your experiments.

  • Oxidative Stress: As a polyunsaturated fatty acid derivative, this compound can be susceptible to oxidation, and its oxidation products may have different biological activities, including potential cytotoxicity. Protect your stock solutions from light and air by storing them under an inert gas like argon or nitrogen at -80°C.

Question 3: How should I prepare and store this compound solutions to ensure stability and activity?

Answer: Proper preparation and storage are critical for obtaining reliable and reproducible results.

  • Stock Solution: Prepare a high-concentration stock solution in a high-purity organic solvent such as ethanol. Commercially available solutions are often provided in ethanol.

  • Storage: Store the stock solution at -20°C or -80°C under an inert atmosphere (argon or nitrogen) to prevent oxidation. The stability of this compound in ethanol at -20°C is reported to be at least two years.

  • Working Solution: On the day of the experiment, dilute the stock solution to the final working concentration in your cell culture medium. To avoid precipitation and ensure even distribution, it is best to add the stock solution to a small volume of medium and then serially dilute. For lipophilic compounds, complexing with fatty acid-free BSA can improve solubility and delivery to cells.

Question 4: Are there any known interferences of this compound with common cell-based assay readouts?

Answer: While there is limited direct evidence of this compound interfering with common assay readouts, it is important to be aware of potential artifacts.

  • Colorimetric Assays (e.g., MTT, XTT): Some compounds can directly reduce the tetrazolium salts used in these assays, leading to a false-positive signal for cell viability. It is advisable to run a control with this compound in cell-free medium containing the assay reagent to check for any direct chemical reduction.

  • Fluorescence-Based Assays: Although not specifically reported for this compound, some lipophilic compounds can interfere with fluorescence assays through quenching or autofluorescence. If you are using a fluorescence-based readout, it is good practice to measure the fluorescence of your compound at the excitation and emission wavelengths of your assay to rule out any interference.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: Receptor Binding and Activation

ParameterReceptorCell Line/SystemValueReference
KiS1P1HEK293T cells0.57 nM[3]
EC50S1P1HEK293T cells (BRET assay)8.93 nM[3]
ActivationGPR40HEK293 cells (TGF-α shedding assay)Strong activation[4]
ActivationGPR120HEK293 cells (TGF-α shedding assay)Weak activation[4]

Table 2: Effective Concentrations in Biological Assays

AssayCell Type/ModelEffective ConcentrationEffectReference
Potassium EffluxRat vascular smooth muscle cells100 nMIncreased outward potassium efflux[3]
VCAM1 InhibitionHuman umbilical vein endothelial cells (HUVECs)Concentration-dependentInhibited TNF-α-induced VCAM1 increase[3]
eNOS PhosphorylationHuman umbilical vein endothelial cells (HUVECs)1 µMIncreased phosphorylated eNOS[3]
Neutrophil Pseudopod FormationMouse bone marrow neutrophils1-1000 nMInhibition of fMLP-induced pseudopod formation[2]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro Neutrophil Chemotaxis Assay

This protocol is adapted from methods used to study the effect of lipid mediators on neutrophil migration.

Materials:

  • Isolated primary human or mouse neutrophils

  • Chemoattractant (e.g., fMLP or IL-8)

  • This compound (and vehicle control, e.g., ethanol)

  • Boyden chamber or Transwell® inserts (5 µm pore size)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Cell viability stain (e.g., Trypan Blue)

  • Detection reagent (e.g., CellTiter-Glo®)

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh whole blood using a standard method such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Cell Preparation: Resuspend the isolated neutrophils in assay medium at a concentration of 1 x 106 cells/mL. Assess cell viability using Trypan Blue; viability should be >95%.

  • Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

  • Assay Setup:

    • Add the chemoattractant solution to the lower wells of the Boyden chamber. Use assay medium without chemoattractant for negative controls.

    • Place the Transwell® inserts into the wells.

    • Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.

  • Quantification:

    • Carefully remove the inserts.

    • Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay like CellTiter-Glo®, or by direct cell counting using a hemocytometer or an automated cell counter.

  • Data Analysis: Calculate the chemotactic index as the number of cells that migrated towards the chemoattractant divided by the number of cells that migrated towards the medium alone. Determine the percent inhibition of chemotaxis by this compound relative to the vehicle control.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux using a fluorescent indicator like Fura-2 AM.

Materials:

  • Adherent cells cultured on glass-bottom dishes or black-walled, clear-bottom 96-well plates

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound (and vehicle control)

  • Fluorescence microscope or plate reader capable of ratiometric measurements

Procedure:

  • Cell Seeding: Seed cells at an appropriate density to achieve 70-80% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Calcium Measurement:

    • Mount the dish on the microscope stage or place the plate in the reader.

    • Acquire a stable baseline fluorescence ratio by alternately exciting at 340 nm and 380 nm and measuring the emission at ~510 nm.

    • Add this compound or vehicle control to the cells and continue recording the fluorescence ratio over time to capture the calcium transient.

  • Data Analysis: The change in intracellular calcium concentration is proportional to the change in the F340/F380 ratio. Results can be expressed as the peak change in the ratio or as a percentage of the response to a maximal stimulus (e.g., ionomycin).

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of this compound.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution and vehicle (ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Positive control for cytotoxicity (e.g., doxorubicin)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach full confluency by the end of the assay. Allow cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Include wells for untreated cells, vehicle control, and a positive control.

    • Replace the medium in the wells with the medium containing the different treatments.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well.

    • Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the known signaling pathways of this compound.

GPR40_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 17(S),18(R)-EpETE 17(S),18(R)-EpETE GPR40 GPR40 17(S),18(R)-EpETE->GPR40 Binds to G_protein Gq Protein GPR40->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Rac_activation Inhibition of Rac Activation DAG->Rac_activation Pseudopod Inhibition of Pseudopod Formation Rac_activation->Pseudopod Chemotaxis Inhibition of Neutrophil Chemotaxis Pseudopod->Chemotaxis

Caption: 17(S),18(R)-EpETE signaling through GPR40 in neutrophils.

S1P1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound S1P1 S1P1 This compound->S1P1 Binds to Gi Gi Protein S1P1->Gi Activates PI3K PI3K Gi->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates & Activates NO_production NO Production eNOS->NO_production Anti_inflammatory Anti-inflammatory Effects NO_production->Anti_inflammatory

Caption: this compound signaling through the S1P1 receptor.

Experimental and Logical Workflows

Troubleshooting_Workflow start Inconsistent or Unexpected Results q1 Is a vehicle control included? start->q1 a1_no Incorporate a vehicle control (e.g., ≤0.1% ethanol). q1->a1_no No q2 Is the vehicle control showing an effect? q1->q2 Yes end Re-evaluate experiment with optimized conditions a1_no->end a2_yes Lower vehicle concentration. Perform vehicle dose-response. q2->a2_yes Yes q3 Are stock solutions freshly diluted? q2->q3 No a2_yes->end a3_no Prepare fresh working solutions for each experiment. q3->a3_no No q4 Is cytotoxicity observed? q3->q4 Yes a3_no->end a4_yes Perform cytotoxicity assay (e.g., MTT) to determine non-toxic range. q4->a4_yes Yes q4->end No a4_yes->end

Caption: Troubleshooting workflow for experiments with this compound.

References

Optimizing storage conditions for long-term stability of 17(18)-EpETE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE).

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For long-term stability, this compound should be stored at -80°C in a suitable solvent.[1] A leading supplier recommends storing this compound in ethanol (B145695) at -20°C, stating it is stable for at least two years under these conditions. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.

Q2: Which solvents are suitable for storing this compound?

Ethanol is a recommended solvent for long-term storage. This compound is also soluble in other organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). For aqueous buffers like PBS (pH 7.2), solubility is limited, and it is not advisable to store aqueous solutions for extended periods. If aqueous solutions are necessary for experiments, they should be prepared fresh daily.

Q3: What are the main degradation pathways for this compound?

The primary degradation pathways for this compound include:

  • Hydrolysis: The epoxide ring is susceptible to hydrolysis, particularly under acidic conditions, which opens the ring to form the less active 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE).[2] This can be catalyzed by soluble epoxide hydrolase (sEH) in biological systems.

  • Oxidation: The double bonds in the fatty acid chain are prone to oxidation.

  • Esterification: The carboxylic acid group can be esterified.

  • β-oxidation: The fatty acid chain can be shortened through beta-oxidation.

Q4: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, follow these best practices:

  • Aliquot: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.

  • Protect from Light: Store solutions in amber or light-blocking vials.

  • Inert Atmosphere: For maximum stability, particularly for the neat compound, store under an inert atmosphere (e.g., argon or nitrogen).

  • Control pH: Avoid acidic conditions to minimize epoxide hydrolysis.

  • Prepare Fresh: Prepare aqueous working solutions fresh for each experiment and use them promptly.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no biological activity Degradation of this compound due to improper storage or handling.- Ensure storage at -80°C or -20°C in a suitable solvent. - Use fresh aliquots for each experiment to avoid freeze-thaw cycles. - Verify the integrity of your stock solution using an analytical method like HPLC if degradation is suspected.
Precipitation in aqueous buffer Low aqueous solubility of this compound.- Ensure the final concentration of the organic solvent from the stock solution is low enough to be compatible with your experimental system (typically <0.5%). - Use a carrier protein like fatty acid-free bovine serum albumin (BSA) to improve solubility. - Sonication may aid in the dissolution of the compound in the aqueous buffer.
Variability between experimental replicates Instability of this compound in the experimental medium.- Prepare working solutions immediately before use. - Minimize the time the compound is in the aqueous experimental medium before analysis or application to cells.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

Form Temperature Solvent Duration Reference
In Solution-80°CEthanol, DMF, DMSOLong-term[1]
In Solution-20°CEthanol≥ 2 years
Solid/Neat-20°CN/ALong-term

Table 2: Solubility of this compound

Solvent Solubility
Dimethylformamide (DMF)~50 mg/mL
Dimethyl sulfoxide (DMSO)~50 mg/mL
Ethanol~50 mg/mL
PBS (pH 7.2)~1 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Warm the Vial: Allow the vial containing this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the desired volume of a suitable organic solvent (e.g., ethanol) to the vial to achieve the target concentration (e.g., 1 mg/mL).

  • Dissolution: Vortex the solution gently until the this compound is fully dissolved.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting vials.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound by HPLC

This protocol is a general guideline and should be adapted based on available equipment and specific experimental needs.

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration in the solvents and under the temperature conditions to be tested.

    • Include a control sample stored under optimal conditions (-80°C in ethanol).

  • HPLC System and Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

    • Mobile Phase: An isocratic or gradient system can be used. A common mobile phase is a mixture of acetonitrile (B52724) and water with 0.1% formic acid.[1]

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Detection: UV detection at 205-215 nm.

    • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

  • Analysis:

    • At specified time points (e.g., 0, 1, 3, 6, 12 months), analyze the samples by HPLC.

    • Quantify the peak area of this compound.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • The formation of degradation products can be further analyzed by mass spectrometry (MS) to identify their structures.

Visualizations

Signaling Pathways and Experimental Workflow

G Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response 17_18_EpETE This compound GPR40 GPR40 17_18_EpETE->GPR40 S1P1 S1P1 17_18_EpETE->S1P1 NFkB_Inhibition NF-κB Inhibition GPR40->NFkB_Inhibition Gq Gq protein S1P1->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC eNOS eNOS Activation Ca2_release->eNOS Anti_inflammatory Anti-inflammatory Effects (e.g., reduced VCAM-1) eNOS->Anti_inflammatory NFkB_Inhibition->Anti_inflammatory

Caption: Signaling cascade of this compound via GPR40 and S1P1 receptors.

G Workflow for Stability Testing of this compound start Start prep Prepare this compound Samples (Different Solvents/Temperatures) start->prep storage Store Samples under Defined Conditions prep->storage sampling Withdraw Samples at Scheduled Time Points storage->sampling hplc Analyze by HPLC-UV sampling->hplc data Quantify Peak Area and Assess Degradation Products hplc->data ms Characterize Degradation Products (Optional - LC-MS) data->ms report Generate Stability Report data->report end End report->end

Caption: Experimental workflow for assessing the stability of this compound.

References

Potential cross-reactivity issues with 17(18)-EpETE antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) antibodies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a bioactive lipid metabolite derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). It is an endogenous signaling molecule involved in various physiological processes, notably demonstrating anti-inflammatory and anti-allergic properties. Research has shown that this compound can ameliorate contact hypersensitivity and airway inflammation, making it a molecule of interest for therapeutic development.

Q2: What are the known signaling pathways for this compound?

This compound primarily exerts its effects through the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Activation of GPR40 by this compound can initiate downstream signaling cascades that inhibit neutrophil mobility and inflammation. Additionally, this compound has been shown to mediate its anti-inflammatory effects through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

Q3: What are the potential sources of error when using this compound antibodies in immunoassays?

Potential sources of error include:

  • Cross-reactivity: The antibody may bind to other structurally similar eicosanoids.

  • Matrix effects: Components in the biological sample (e.g., lipids, proteins) can interfere with antibody-antigen binding.

  • Lipid extraction inefficiency: Incomplete extraction of this compound from the sample will lead to underestimation.

  • Improper sample handling: this compound is susceptible to degradation; proper storage and handling are crucial.

  • Procedural errors: Inconsistent pipetting, incubation times, or washing steps can lead to high variability.

Q4: Is the stereochemistry of this compound important for its biological activity and antibody recognition?

Yes, the stereochemistry of the epoxy group is critical. Studies have shown that the different enantiomers, (17S,18R)-EpETE and (17R,18S)-EpETE, can have distinct biological activities. For example, the anti-inflammatory effects in contact hypersensitivity are primarily attributed to the 17(S),18(R)-EpETE enantiomer. It is crucial to consider which enantiomer(s) a specific antibody recognizes, as this can significantly impact the interpretation of experimental results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Signal 1. Antibody concentration too high.2. Insufficient blocking.3. Inadequate washing.4. Cross-reactivity with other sample components.1. Titrate the antibody to determine the optimal concentration.2. Increase blocking incubation time or try a different blocking agent (e.g., BSA, non-fat dry milk).3. Increase the number and/or duration of wash steps.4. Perform a spike-and-recovery experiment with a stripped sample matrix to assess interference.
Low or No Signal 1. Antibody concentration too low.2. Inactive antibody due to improper storage.3. Insufficient this compound in the sample.4. Degradation of this compound during sample preparation.1. Increase the antibody concentration.2. Ensure the antibody has been stored according to the manufacturer's instructions.3. Use a positive control with a known concentration of this compound.4. Optimize the lipid extraction protocol and ensure samples are kept on ice and protected from oxidation.
High Variability Between Replicates 1. Inconsistent pipetting technique.2. Variable incubation times or temperatures.3. "Edge effects" on the microplate.1. Use calibrated pipettes and ensure consistent technique.2. Standardize all incubation steps.3. Avoid using the outer wells of the plate or ensure even temperature distribution during incubation.
Suspected Cross-Reactivity 1. The antibody is binding to structurally similar eicosanoids.1. Review the manufacturer's cross-reactivity data (if available).2. Perform a competitive ELISA with potentially cross-reacting lipids.3. Confirm results with a secondary, more specific method like LC-MS/MS.

Data Presentation: Antibody Cross-Reactivity

The cross-reactivity of a this compound antibody is a critical parameter for data interpretation. It is essential to understand the extent to which the antibody binds to other structurally related eicosanoids. The following table provides an example of how cross-reactivity data for a hypothetical anti-17(18)-EpETE antibody might be presented. Users should always refer to the specific product datasheet provided by the manufacturer or perform their own validation experiments.

Compound Chemical Structure Cross-Reactivity (%)
This compound Epoxide at C17-C18 of EPA100
14(15)-EpETEEpoxide at C14-C15 of EPA< 5
11(12)-EpETEEpoxide at C11-C12 of EPA< 1
8(9)-EpETEEpoxide at C8-C9 of EPA< 0.5
5(6)-EpETEEpoxide at C5-C6 of EPA< 0.1
17,18-DiHETEDihydroxy derivative of this compound< 2
Eicosapentaenoic Acid (EPA)Parent fatty acid< 0.1
Arachidonic Acid (AA)Structurally similar fatty acid< 0.05

Note: The values in this table are for illustrative purposes only.

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to determine the specificity of a this compound antibody by measuring its ability to bind to this compound in the presence of other competing lipids.

Materials:

  • Microplate pre-coated with a this compound conjugate

  • This compound standard

  • Potentially cross-reacting lipid standards (e.g., other EpETEs, DiHETEs, EPA)

  • This compound primary antibody

  • HRP-conjugated secondary antibody

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Standard and Competitor Preparation: Prepare serial dilutions of the this compound standard and each potential cross-reactant.

  • Blocking: Add 200 µL of blocking buffer to each well of the pre-coated microplate and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Competitive Reaction:

    • Add 50 µL of the this compound standard or the competing lipid to the appropriate wells.

    • Add 50 µL of the diluted this compound primary antibody to all wells.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate 3 times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the percentage of cross-reactivity for each competing lipid relative to this compound.

Immunoprecipitation-Mass Spectrometry (IP-MS) for Specificity Confirmation

This protocol provides a method to confirm that the antibody specifically binds to this compound in a complex biological sample.

Materials:

  • Cell or tissue lysate

  • This compound primary antibody

  • Protein A/G magnetic beads

  • IP lysis/wash buffer

  • Elution buffer

  • LC-MS/MS system

Procedure:

  • Lysate Preparation: Prepare cell or tissue lysate under conditions that preserve lipid integrity.

  • Immunoprecipitation:

    • Pre-clear the lysate with magnetic beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the this compound antibody for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with cold IP wash buffer.

  • Elution: Elute the bound lipid-antibody complexes from the beads using an appropriate elution buffer.

  • Sample Preparation for MS: Prepare the eluted sample for mass spectrometry analysis. This may involve lipid extraction and derivatization.

  • LC-MS/MS Analysis: Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify the eluted lipids. The presence of a prominent peak corresponding to the mass-to-charge ratio of this compound confirms the specificity of the antibody.

Visualizations

GPR40_Signaling_Pathway EpETE This compound GPR40 GPR40 (FFAR1) EpETE->GPR40 Binds to Gq Gq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Rac_inhibition Inhibition of Rac Activation Gq->Rac_inhibition Leads to PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Neutrophil_inhibition Inhibition of Neutrophil Mobility Rac_inhibition->Neutrophil_inhibition

Caption: this compound signaling through the GPR40/FFAR1 pathway.

Experimental_Workflow start Start: Suspected Cross-Reactivity review_data Review Manufacturer's Cross-Reactivity Data start->review_data data_available Data Available? review_data->data_available perform_celisa Perform Competitive ELISA data_available->perform_celisa No analyze_celisa Analyze Results data_available->analyze_celisa Yes perform_celisa->analyze_celisa cross_reactivity_confirmed Cross-Reactivity Confirmed? analyze_celisa->cross_reactivity_confirmed use_with_caution Use Antibody with Caution (Acknowledge Limitations) cross_reactivity_confirmed->use_with_caution Yes end_specific Conclusion: Antibody is Specific cross_reactivity_confirmed->end_specific No confirm_ipms Confirm with IP-MS use_with_caution->confirm_ipms end_nonspecific Conclusion: Antibody is Non-Specific for this Application confirm_ipms->end_nonspecific

Caption: Workflow for troubleshooting potential antibody cross-reactivity.

Logical_Relationships node1 High Signal Potential Causes: - High Antibody Concentration - Insufficient Blocking - Inadequate Washing node4 Troubleshooting Actions node1:f0->node4 node2 Low Signal Potential Causes: - Low Antibody Concentration - Inactive Antibody - Analyte Degradation node2:f0->node4 node3 High Variability Potential Causes: - Pipetting Errors - Inconsistent Incubation - Edge Effects node3:f0->node4 node4->node1:f1 Optimize Assay Parameters node4->node2:f1 Check Reagents & Controls node4->node3:f1 Standardize Procedure

Caption: Logical relationships in immunoassay troubleshooting.

Technical Support Center: Normalizing 17(18)-EpETE Levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a bioactive lipid metabolite derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[1][2] It is generated through the action of cytochrome P450 (CYP) epoxygenases.[2][3] This molecule is of significant interest due to its potent anti-inflammatory and anti-allergic properties.[1][4] Research has shown its involvement in various signaling pathways that regulate cellular responses, making it a potential therapeutic target for inflammatory diseases.[4][5][6]

Q2: What are the main challenges in measuring this compound levels in biological samples?

The primary challenges in quantifying this compound include its low endogenous concentrations, its susceptibility to degradation, and the presence of interfering substances in complex biological matrices.[7][8] Its rapid metabolism by soluble epoxide hydrolase (sEH) into the less active 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE) further complicates accurate measurement.[3][9]

Q3: How can I ensure the stability of this compound in my samples?

To maintain the stability of this compound, it is crucial to handle samples quickly at low temperatures and to inhibit the activity of sEH. This can be achieved by adding an sEH inhibitor, such as trans-4-{4-[3-(4-trifluoromethoxyphenyl)-ureido]cyclohexyloxy}benzoic acid (t-TUCB), to the sample immediately after collection.[9] Samples should be stored at -80°C to minimize degradation.[1]

Q4: What is the most common method for quantifying this compound?

The gold standard for the quantification of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-abundance lipids in complex biological samples. Prior to LC-MS/MS analysis, samples are typically subjected to solid-phase extraction (SPE) for purification and concentration.[7][10]

Troubleshooting Guides

Low Recovery of this compound During Sample Extraction
Potential Cause Recommended Solution
Inefficient Extraction Solvent Ensure the use of an appropriate organic solvent system for lipid extraction. A common choice is a mixture of methanol (B129727) and dichloromethane (B109758) or ethyl acetate (B1210297).[1][11]
Improper pH Acidifying the sample to a pH of approximately 3.5 before extraction can improve the recovery of acidic lipids like this compound.[11]
Degradation During Extraction Perform all extraction steps on ice or at 4°C to minimize enzymatic and chemical degradation.[12] The addition of an antioxidant, such as butylated hydroxytoluene (BHT), can also be beneficial.
Incomplete Elution from SPE Cartridge Optimize the elution solvent. A higher percentage of a polar organic solvent, like methanol or acetonitrile, in the elution buffer may be necessary to ensure complete recovery from the SPE sorbent.[11]
High Variability in this compound Measurements
Potential Cause Recommended Solution
Inconsistent Sample Handling Standardize the entire sample collection and processing workflow. Ensure consistent timing, temperature, and addition of inhibitors across all samples.
Lack of an Appropriate Internal Standard The use of a stable isotope-labeled internal standard, such as d4-17(18)-EpETE, is crucial for correcting for sample loss during extraction and for variations in instrument response.[8][10]
Matrix Effects in LC-MS/MS Optimize the chromatographic separation to minimize co-elution of this compound with interfering matrix components. Consider using a more rigorous sample cleanup procedure, such as immunoaffinity chromatography.[7]
Stereoisomer Interference This compound exists as two enantiomers, 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, which may have different biological activities.[1] If necessary, use a chiral chromatography column to separate and quantify the individual enantiomers.[1][13]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Fluids (e.g., Plasma, Urine)
  • Sample Preparation: To 1 mL of the biological fluid in a glass tube, add an appropriate amount of a deuterated internal standard (e.g., d4-17(18)-EpETE).

  • Acidification: Acidify the sample to pH ~3.5 with a dilute acid (e.g., 2M HCl).[11]

  • Liquid-Liquid Extraction: Add 3 mL of ethyl acetate and mix gently for 10 minutes. Centrifuge at 2000 x g for 5 minutes to separate the phases.[11]

  • Collection: Transfer the upper organic layer to a clean tube. Repeat the extraction with another 3 mL of ethyl acetate and combine the organic phases.

  • Drying and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[11][12]

Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification
  • Column Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.[11]

  • Elution: Elute the this compound with 2 x 1.5 mL of ethyl acetate or another suitable organic solvent.[11]

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

G cluster_0 Metabolic Pathway of this compound EPA Eicosapentaenoic Acid (EPA) CYP Cytochrome P450 Epoxygenase EPA->CYP EpETE This compound CYP->EpETE sEH Soluble Epoxide Hydrolase (sEH) EpETE->sEH DiHETE 17,18-DiHETE sEH->DiHETE

Caption: Biosynthesis and metabolism of this compound from EPA.

G cluster_1 Signaling Pathways of 17(S),18(R)-EpETE EpETE 17(S),18(R)-EpETE GPR40 GPR40 EpETE->GPR40 PPARg PPARγ EpETE->PPARg p38 p38 MAPK EpETE->p38 Neutrophil Inhibition of Neutrophil Migration GPR40->Neutrophil Inflammation Inhibition of Inflammation PPARg->Inflammation p38->Inflammation

Caption: Key signaling targets of the anti-inflammatory actions of 17(S),18(R)-EpETE.

G cluster_2 Experimental Workflow for this compound Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis and Quantification LCMS->Data

References

Technical Support Center: Chiral Separation of 17(18)-EpETE Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic resolution of 17,18-epoxyeicosatetraenoic acid (17(18)-EpETE) enantiomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the chiral separation of these important lipid mediators.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chiral HPLC separation of this compound enantiomers.

Question: Why am I seeing poor or no resolution between the 17(R),18(S)-EpETE and 17(S),18(R)-EpETE peaks?

Answer: Poor resolution is a common issue in chiral chromatography and can stem from several factors. Consider the following troubleshooting steps:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for separating enantiomers.[1][2] Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak® series), are often effective for epoxy fatty acids.[3][4] If you are not using a chiral column, you will not be able to resolve the enantiomers. If you are, your specific CSP may not be suitable for this particular analyte.

  • Mobile Phase Composition: The mobile phase composition must be optimized.

    • Solvent Ratio: Systematically vary the ratio of your solvents (e.g., hexane/isopropanol in normal-phase or acetonitrile (B52724)/water in reversed-phase).

    • Additives/Modifiers: The addition of a small amount of an acidic or basic modifier can significantly improve resolution. For acidic compounds like this compound, adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution.[1]

  • Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Operate the HPLC with a column oven and systematically investigate temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition for your separation.

  • Flow Rate: Lowering the flow rate can sometimes increase the interaction time between the analytes and the CSP, leading to better resolution, although this will increase run times.

Question: My chromatographic peaks are broad and/or show significant tailing. How can I improve the peak shape?

Answer: Poor peak shape can compromise resolution and quantification. Here are the primary causes and solutions:

  • Secondary Interactions: Unwanted interactions between the acidic analyte and the silica (B1680970) backbone of the column can cause tailing. Adding a competitor, such as 0.1% TFA, to the mobile phase can mitigate these effects.

  • Sample Solvent: Injecting the sample in a solvent that is stronger than the mobile phase can cause peak distortion.[5] Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can lead to peak broadening.[5] Ensure you are using tubing with a small internal diameter and that all fittings are properly connected to minimize dead volume.[5]

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, fronting peaks. Try reducing the injection volume or the sample concentration.

Question: I'm observing inconsistent retention times and drifting peaks between runs. What is causing this instability?

Answer: Retention time instability can make peak identification and quantification unreliable. The most common causes are:

  • Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times. A thermostatically controlled column compartment is essential for reproducible results.

  • Mobile Phase Preparation: If the mobile phase is not uniform or is prepared incorrectly, retention times will shift. Ensure solvents are thoroughly mixed and degassed before use. For isocratic separations, use a single large batch of mobile phase for an entire sequence.

  • Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.

  • Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH conditions or high pressures. A guard column can help extend the life of your analytical column. If the problem persists and other factors are ruled out, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Question: What type of HPLC column is recommended for separating this compound enantiomers?

Answer: Direct resolution of epoxy fatty acid enantiomers is typically achieved using chiral stationary phases (CSPs).[3][4] Polysaccharide-based CSPs are highly effective. Specifically, a CHIRALCEL OJ-RH column has been successfully used for the reversed-phase HPLC separation of 17(S),18(R)‐EpETE and 17(R),18(S)‐EpETE.[6] Other columns from the Daicel Chiralcel or Chiralpak series, such as the OD and OB columns, have also proven effective for similar compounds like epoxyeicosatrienoic acids (EETs).[3][4]

Question: Do I need to derivatize this compound before analysis?

Answer: Derivatization is not always necessary. Direct separation of the enantiomers on a chiral column is possible and often preferred as it simplifies the workflow.[3] However, if you are struggling with resolution or detection, derivatization can be a useful strategy. Two common approaches are:

  • Achiral Derivatization: Converting the carboxylic acid group to a methyl ester or pentafluorobenzyl (PFB) ester can improve chromatographic behavior and detection sensitivity, particularly for mass spectrometry. The enantiomers of the derivative are then separated on a chiral column.[4]

  • Chiral Derivatization: Reacting the racemic this compound with a chiral derivatizing agent (CDA) creates a pair of diastereomers.[2][7] These diastereomers can then be separated on a standard, non-chiral column (e.g., a C18 column). This is an indirect method of chiral separation.

Question: What is the most suitable detection method for this compound analysis?

Answer: The choice of detector depends on the required sensitivity and the sample matrix.

  • UV Detection: this compound lacks a strong chromophore, but it can be detected at low UV wavelengths, typically around 205 nm.[6] This method is suitable for relatively pure samples and standards.

  • Mass Spectrometry (MS): For complex biological samples or when high sensitivity and selectivity are required, coupling the HPLC to a mass spectrometer is the preferred method. Electrospray ionization (ESI) in negative ion mode is commonly used. Tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides the highest level of selectivity and is ideal for quantification.

Experimental Protocols & Data

Detailed Experimental Protocol: Chiral Separation of this compound

This protocol is based on a published method for the separation of this compound enantiomers.[6]

1. Sample Preparation (from biological matrix):

  • Internal Standard: Add an appropriate deuterated internal standard to the sample.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727), followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a low-percentage methanol/water solution to remove polar impurities.

    • Elute the this compound with methanol or ethyl acetate.

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

2. HPLC Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a column oven and UV or MS detector.

  • Column: CHIRALCEL OJ-RH (150 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: Isocratic mixture of acetonitrile and water containing 0.1% formic acid (60:40 v/v).[6]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.[6]

  • Detection: UV at 205 nm or MS/MS in negative ion mode.[6]

3. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers. In the published method, the 17(R),18(S)-EpETE was the first peak to elute, followed by the 17(S),18(R)-EpETE.[8]

  • Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.

  • Quantify the enantiomers by integrating the peak areas and comparing them to a calibration curve.

Data Presentation Tables

The following tables provide a template for summarizing and comparing results from different chromatographic methods.

Table 1: Example HPLC Method Parameters for this compound Separation[6]

ParameterValue
Column CHIRALCEL OJ-RH (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / Water + 0.1% Formic Acid (60:40)
Flow Rate 0.5 mL/min
Temperature 30°C
Detection UV at 205 nm
Elution Order 1st: 17(R),18(S)-EpETE, 2nd: 17(S),18(R)-EpETE[8]

Table 2: Hypothetical Data for Method Optimization

Method IDChiral ColumnMobile Phase ModifierResolution (Rs)Retention Time (tR1 / tR2) (min)Tailing Factor (Tf)
A Chiralcel OJ-RH0.1% Formic Acid1.610.2 / 11.51.1
B Chiralcel OJ-RH0.1% Acetic Acid1.411.1 / 12.31.3
C Chiralpak AD-HNone0.88.5 / 8.91.8
D Chiralpak AD-H0.1% TFA1.89.2 / 10.81.2

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) SPE Solid Phase Extraction (SPE) (C18 Cartridge) Sample->SPE Add Internal Std Elute Drydown & Reconstitution (in Mobile Phase) SPE->Elute HPLC Chiral HPLC Separation Elute->HPLC Detect Detection (UV or MS/MS) HPLC->Detect Data Data Processing & Quantification Detect->Data

Caption: General workflow for the chiral analysis of this compound from biological samples.

G EPA Eicosapentaenoic Acid (EPA) EpETE 17,18-EpETE (Racemic Mixture) EPA->EpETE Cytochrome P450 Epoxygenase Enantiomers 17(R),18(S)-EpETE 17(S),18(R)-EpETE EpETE->Enantiomers

Caption: Biosynthetic pathway of this compound enantiomers from Eicosapentaenoic Acid (EPA).

References

Technical Support Center: Minimizing Autooxidation of 17(18)-EpETE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE), a critical lipid mediator in various physiological processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to autooxidation?

This compound is an epoxy fatty acid derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA), primarily through the action of cytochrome P450 (CYP) enzymes. Its structure contains multiple double bonds, making it highly susceptible to autooxidation, a non-enzymatic process initiated by reactive oxygen species (ROS). This process can lead to the formation of various degradation products, compromising the biological activity and experimental results.

Q2: What are the primary factors that promote the autooxidation of this compound?

Several factors can accelerate the degradation of this compound, including:

  • Exposure to Oxygen: Molecular oxygen is a key reactant in the autooxidation cascade.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Exposure to Light: UV and visible light can provide the energy to initiate lipid peroxidation.

  • Presence of Metal Ions: Transition metals like iron and copper can catalyze the formation of ROS.

  • Repeated Freeze-Thaw Cycles: These can introduce oxygen into the sample and disrupt its integrity.

Q3: How should I properly store this compound to ensure its stability?

To maintain the integrity of this compound, it is crucial to adhere to the following storage guidelines:

  • Long-term Storage: Store at -80°C in a solution of a deoxygenated organic solvent such as ethanol (B145695) or acetonitrile.[1][2]

  • Short-term Storage: For daily use, store at -20°C.

  • Inert Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace oxygen.

  • Protection from Light: Use amber-colored vials or wrap clear vials in aluminum foil to prevent photodegradation.

Q4: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous culture medium.

Q5: Should I use antioxidants when working with this compound?

Yes, the use of antioxidants is highly recommended to prevent autooxidation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for lipid-based compounds. It is advisable to add BHT to organic solvents used for dissolving and storing this compound.

Troubleshooting Guides

Problem 1: Inconsistent or No Biological Activity Observed in Cell-Based Assays

Possible Causes:

  • Degradation of this compound: The compound may have degraded due to improper handling or storage.

  • Rapid Metabolism by Cells: this compound can be rapidly metabolized by cells, primarily by soluble epoxide hydrolase (sEH) into the less active 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE).

  • Low Receptor Expression: The target cells may not express the this compound receptor, GPR40, at sufficient levels.[1][2]

  • Incorrect Concentration: The final concentration of this compound in the assay may be too low to elicit a response.

Solutions:

  • Verify Compound Integrity: Analyze the stock solution of this compound by LC-MS/MS to confirm its purity and concentration.

  • Inhibit sEH Activity: Co-incubate the cells with a specific sEH inhibitor, such as t-TUCB (trans-4-{4-[3-(4-trifluoromethoxyphenyl)-ureido]-cyclohexyloxy}-benzoic acid), to prevent metabolic inactivation of this compound.

  • Confirm GPR40 Expression: Use techniques like qPCR or Western blotting to verify the expression of GPR40 in your cell line.

  • Optimize Concentration: Perform a dose-response experiment to determine the optimal working concentration of this compound for your specific assay.

Problem 2: High Variability in Experimental Replicates

Possible Causes:

  • Inconsistent Handling Procedures: Variations in the preparation of working solutions or incubation times can lead to differing levels of degradation.

  • Exposure to Air During Experiments: Leaving solutions exposed to the atmosphere for varying lengths of time can introduce variability in oxidation.

  • "Edge Effects" in Multi-well Plates: Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in compound concentration.

Solutions:

  • Standardize Protocols: Ensure all experimental steps, from solution preparation to incubation times, are performed consistently for all replicates.

  • Work Under an Inert Atmosphere: When preparing and handling solutions of this compound, work under a stream of argon or nitrogen gas to minimize exposure to oxygen.

  • Minimize Edge Effects: Avoid using the outer wells of multi-well plates for critical experiments or ensure they are filled with a buffer to maintain humidity.

Data Presentation

Table 1: Factors Influencing the Stability of this compound

ParameterConditionRecommended PracticeRationale
Temperature Storage-80°C (long-term), -20°C (short-term)Reduces the rate of chemical degradation.
HandlingOn ice or at 4°CMinimizes degradation during experimental procedures.
Atmosphere Storage & HandlingUnder inert gas (Argon or Nitrogen)Displaces oxygen to prevent autooxidation.
Light Storage & HandlingAmber vials or foil-wrapped tubesPrevents photodegradation.
Antioxidants SolventsAddition of 0.01% BHTScavenges free radicals to inhibit the oxidation chain reaction.
Solvents Stock SolutionsDeoxygenated ethanol or acetonitrileEnsures minimal dissolved oxygen.
Freeze-Thaw AliquotsStore in single-use aliquotsAvoids repeated exposure to oxygen and temperature fluctuations.

Note: The specific rate of degradation can vary depending on the exact experimental conditions. It is always recommended to verify the integrity of this compound periodically by analytical methods.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound
  • Allow the vial of this compound (typically supplied in an organic solvent) to equilibrate to room temperature.

  • Under a stream of argon or nitrogen gas, open the vial.

  • Add the required volume of deoxygenated ethanol or DMSO containing 0.01% BHT to achieve a final concentration of 10 mM.

  • Gently vortex to ensure complete dissolution.

  • Flush the vial with argon or nitrogen, seal tightly, and wrap in parafilm.

  • Store at -80°C in single-use aliquots.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
  • Thaw a single-use aliquot of the 10 mM this compound stock solution on ice.

  • Under sterile conditions, dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration. It is recommended to perform serial dilutions to ensure accuracy.

  • If inhibiting sEH is desired, add the sEH inhibitor (e.g., t-TUCB) to the final working solution.

  • Use the working solution immediately after preparation. Do not store diluted aqueous solutions of this compound.

Mandatory Visualization

17(18)-EpETE_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Physiological Responses 17_18_EpETE This compound GPR40 GPR40 17_18_EpETE->GPR40 Binds to G_protein Gq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca2_release->Downstream PKC->Downstream Anti_inflammation Anti-inflammatory Effects Downstream->Anti_inflammation Vasodilation Vasodilation Downstream->Vasodilation Analgesia Analgesia Downstream->Analgesia

Caption: Signaling pathway of this compound via the GPR40 receptor.

Experimental_Workflow cluster_storage Storage & Stock Preparation cluster_experiment Experimental Procedure cluster_analysis Analysis storage Store this compound at -80°C under Argon stock_prep Prepare 10 mM Stock in Ethanol + 0.01% BHT under Argon storage->stock_prep aliquot Aliquot into Single-Use Vials and Store at -80°C stock_prep->aliquot thaw Thaw Aliquot on Ice aliquot->thaw working_sol Prepare Working Solution in Cell Culture Medium (with sEH inhibitor if needed) thaw->working_sol cell_treatment Treat Cells Immediately working_sol->cell_treatment assay Perform Cell-Based Assay cell_treatment->assay data_analysis Analyze and Interpret Data assay->data_analysis

Caption: Recommended workflow for handling this compound.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 17(S),18(R)-EpETE and 17(R),18(S)-EpETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two key epoxyeicosatetraenoic acid (EpETE) stereoisomers: 17(S),18(R)-EpETE and 17(R),18(S)-EpETE. These lipid mediators, derived from eicosapentaenoic acid (EPA), exhibit distinct and sometimes opposing physiological effects, making their specific actions a critical area of study for therapeutic development.

Key Bioactivity Comparison

The bioactivities of 17(S),18(R)-EpETE and 17(R),18(S)-EpETE show remarkable stereospecificity, particularly in their anti-inflammatory, vasodilatory, and cardiac effects. While 17(S),18(R)-EpETE is a potent anti-inflammatory agent, 17(R),18(S)-EpETE is characterized by its strong vasodilatory and cardioregulatory properties.[1][2]

Bioactivity17(S),18(R)-EpETE17(R),18(S)-EpETE
Anti-inflammatory Potent activity, ameliorates contact hypersensitivity by inhibiting neutrophil migration.[1]Little to no anti-inflammatory effect observed in contact hypersensitivity models.[1]
Vasodilation No significant vasodilatory effect reported.Potent vasodilator, relaxes vascular smooth muscle cells.[1][2]
Cardiomyocyte Function Inactive in reducing the spontaneous beating rate of neonatal cardiomyocytes.[2]Exerts negative chronotropic effects, reducing the spontaneous beating rate of neonatal cardiomyocytes with an EC50 of approximately 1-2 nM.[2][3]
Angiogenesis General EPA-derived epoxides are suggested to have anti-angiogenic properties, but specific data for this isomer is limited.General EPA-derived epoxides are suggested to have anti-angiogenic properties, but specific data for this isomer is limited.
Nociception EPA-derived epoxides are implicated in nociceptive signaling, but specific comparative data for the isomers is not readily available.EPA-derived epoxides are implicated in nociceptive signaling, but specific comparative data for the isomers is not readily available.

Signaling Pathways and Mechanisms of Action

The distinct bioactivities of the two isomers are a result of their interaction with different signaling pathways.

17(S),18(R)-EpETE: Anti-inflammatory Signaling

The anti-inflammatory effects of 17(S),18(R)-EpETE are primarily mediated through the G-protein coupled receptor 40 (GPR40).[1] Activation of GPR40 in neutrophils inhibits chemoattractant-induced Rac activation and pseudopod formation, thereby reducing neutrophil migration to sites of inflammation.[4]

GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 17S_18R_EpETE 17(S),18(R)-EpETE GPR40 GPR40 17S_18R_EpETE->GPR40 Binds to G_Protein G-Protein GPR40->G_Protein Activates Rac_Activation Rac Activation G_Protein->Rac_Activation Inhibits Pseudopod_Formation Pseudopod Formation Rac_Activation->Pseudopod_Formation Leads to Neutrophil_Migration Neutrophil Migration Pseudopod_Formation->Neutrophil_Migration Enables Inflammation Inflammation Neutrophil_Migration->Inflammation Contributes to

17(S),18(R)-EpETE Anti-inflammatory Signaling Pathway
17(R),18(S)-EpETE: Vasodilatory Signaling

In contrast, the vasodilatory action of 17(R),18(S)-EpETE is mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[5] This leads to hyperpolarization of the cell membrane and subsequent relaxation of the muscle tissue.

BKCa_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 17R_18S_EpETE 17(R),18(S)-EpETE BKCa_Channel BKCa Channel 17R_18S_EpETE->BKCa_Channel Activates K_Efflux K+ Efflux BKCa_Channel->K_Efflux Increases Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Leads to

17(R),18(S)-EpETE Vasodilatory Signaling Pathway

Experimental Protocols

Mouse Contact Hypersensitivity (CHS) Model

This model is used to assess the anti-inflammatory properties of the EpETE isomers.

Sensitization Phase:

  • On day 0, the abdominal skin of mice is shaved.

  • A solution of a hapten, such as 2,4-dinitrofluorobenzene (DNFB), in a vehicle (e.g., acetone (B3395972) and olive oil), is applied to the shaved skin to sensitize the mice.

Elicitation Phase:

  • On day 5, a lower concentration of the same hapten is applied to the ear of the sensitized mice.

  • The EpETE isomer or vehicle control is administered, often intraperitoneally, prior to or after the elicitation.

  • Ear swelling is measured at various time points (e.g., 24 hours) after the challenge as an indicator of the inflammatory response.

  • Histological analysis of the ear tissue can be performed to assess immune cell infiltration.

In Vitro Neutrophil Migration Assay

This assay quantifies the direct effect of the EpETE isomers on neutrophil chemotaxis.

Neutrophil Isolation:

  • Neutrophils are isolated from the bone marrow of mice.

Chemotaxis Assay:

  • A chemotaxis system, such as a Boyden chamber with a porous membrane, is used.

  • The lower chamber is filled with a chemoattractant (e.g., fMLP or LTB4).

  • Isolated neutrophils, pre-treated with an EpETE isomer or vehicle, are placed in the upper chamber.

  • The chamber is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.

  • The number of migrated cells in the lower chamber is quantified to determine the inhibitory effect of the EpETE isomer.

Experimental_Workflow cluster_CHS Mouse Contact Hypersensitivity Model cluster_Neutrophil In Vitro Neutrophil Migration Assay Sensitization Day 0: Sensitization (DNFB on abdomen) Elicitation Day 5: Elicitation (DNFB on ear) Sensitization->Elicitation Treatment Treatment (EpETE isomer or vehicle) Elicitation->Treatment Measurement Measurement (Ear swelling, histology) Treatment->Measurement Isolation Neutrophil Isolation (from bone marrow) Pre_treatment Pre-treatment (with EpETE isomer or vehicle) Isolation->Pre_treatment Migration Chemotaxis Assay (Boyden chamber with chemoattractant) Pre_treatment->Migration Quantification Quantification (of migrated cells) Migration->Quantification

Experimental Workflows for Bioactivity Assessment

Summary and Future Directions

The distinct bioactivities of 17(S),18(R)-EpETE and 17(R),18(S)-EpETE highlight the critical role of stereochemistry in the function of lipid mediators. 17(S),18(R)-EpETE shows promise as a selective anti-inflammatory agent with a reduced risk of cardiovascular side effects like hypotension due to its lack of vasodilatory activity.[1] Conversely, 17(R),18(S)-EpETE's potent vasodilatory and cardioregulatory effects may offer therapeutic opportunities in cardiovascular conditions.

Further research is needed to fully elucidate the comparative effects of these isomers on angiogenesis and nociception. Understanding the complete bioactivity profile of each stereoisomer will be essential for the development of targeted and effective therapies based on these potent signaling molecules.

References

17(18)-EpETE versus EPA: A Comparative Guide to Anti-Inflammatory Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eicosapentaenoic acid (EPA), an omega-3 fatty acid, is well-established for its anti-inflammatory properties. However, recent research has illuminated the potent anti-inflammatory actions of its cytochrome P450-derived metabolite, 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE). This guide provides a detailed comparison of the anti-inflammatory potency of this compound and its precursor, EPA, supported by experimental data, detailed methodologies, and pathway visualizations to inform research and drug development in inflammatory diseases.

Executive Summary

The available evidence strongly indicates that this compound possesses significantly greater anti-inflammatory potency than its parent molecule, EPA. While EPA exerts its effects through various mechanisms, including serving as a precursor to anti-inflammatory resolvins and modulating the balance of pro- and anti-inflammatory eicosanoids, this compound demonstrates more direct and potent actions, primarily through the activation of G protein-coupled receptor 40 (GPR40) and peroxisome proliferator-activated receptor gamma (PPARγ). Notably, one study has suggested that this compound can be approximately 1000-fold more potent than EPA in certain cellular protection assays, which, while not a direct measure of anti-inflammatory activity, highlights its enhanced biological activity.[1]

Data Presentation: Quantitative Comparison of Anti-Inflammatory Effects

Direct comparative studies quantifying the IC50 values for a broad range of inflammatory markers for both this compound and EPA in the same experimental systems are limited. However, existing data from various studies allow for a compelling indirect comparison.

Table 1: Comparison of Potency in Neutrophil Function Assays

CompoundAssayModelConcentrationEffectCitation
17(S),18(R)-EpETEInhibition of fMLP-induced pseudopod formationMouse neutrophils10 nMEffective inhibition [2]
Resolvin E1 (RvE1)Inhibition of fMLP-induced pseudopod formationMouse neutrophils10 nMLost activity[2]
18-HEPEInhibition of fMLP-induced pseudopod formationMouse neutrophils10 nMLost activity[2]
12-OH-17,18-EpETEInhibition of LTB4-induced neutrophil chemotaxisIn vitroEC50 ~0.6 nMPotent inhibition[3]

Table 2: Comparison of Potency in a Cardiomyocyte Protection Assay

CompoundAssayModelConcentration (EC50)EffectCitation
17(R),18(S)-EpETEProtection against Ca2+-overloadNeonatal rat cardiomyocytes~1-2 nMPotent protection[1]
EPAProtection against Ca2+-overloadNeonatal rat cardiomyocytes~1-2 µMRequired ~1000-fold higher concentration and prolonged incubation[1]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of EPA and this compound are mediated by distinct signaling pathways.

EPA's Anti-Inflammatory Signaling

EPA's anti-inflammatory actions are multifaceted. It competes with arachidonic acid (AA) for enzymatic conversion, leading to the production of less inflammatory eicosanoids. Furthermore, EPA is a precursor to the E-series resolvins, which actively promote the resolution of inflammation. EPA can also inhibit the activation of the pro-inflammatory transcription factor NF-κB.

EPA_Signaling EPA EPA COX_LOX COX & LOX Enzymes EPA->COX_LOX Resolvins Resolvins (e.g., RvE1) EPA->Resolvins Metabolism NFkB NF-κB Activation EPA->NFkB Inhibits AA Arachidonic Acid (AA) AA->COX_LOX Pro_inflammatory_Eicosanoids Pro-inflammatory Eicosanoids COX_LOX->Pro_inflammatory_Eicosanoids from AA Less_inflammatory_Eicosanoids Less inflammatory Eicosanoids COX_LOX->Less_inflammatory_Eicosanoids from EPA Inflammation Inflammation Pro_inflammatory_Eicosanoids->Inflammation Less_inflammatory_Eicosanoids->Inflammation Resolution Resolution of Inflammation Resolvins->Resolution NFkB->Inflammation

Caption: Simplified signaling pathway of EPA's anti-inflammatory actions.

This compound's Anti-Inflammatory Signaling

This compound exerts its potent anti-inflammatory effects primarily through two key signaling pathways: activation of GPR40 on immune cells, particularly neutrophils, and activation of the nuclear receptor PPARγ.

EpETE_Signaling cluster_neutrophil Neutrophil cluster_nucleus Nucleus EpETE_ext This compound GPR40 GPR40 EpETE_ext->GPR40 Activates Rac_activation Rac Activation GPR40->Rac_activation Inhibits Pseudopod_formation Pseudopod Formation & Neutrophil Migration Rac_activation->Pseudopod_formation Inflammation_outcome Reduced Inflammation Pseudopod_formation->Inflammation_outcome EpETE_int This compound PPARg PPARγ EpETE_int->PPARg Activates NFkB_inhibition NF-κB Inhibition PPARg->NFkB_inhibition Anti_inflammatory_genes Anti-inflammatory Gene Expression PPARg->Anti_inflammatory_genes Promotes NFkB_inhibition->Inflammation_outcome Anti_inflammatory_genes->Inflammation_outcome

Caption: Key anti-inflammatory signaling pathways of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anti-inflammatory potency. Below are outlines for key experiments.

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay is used to quantify the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.[4][5][6]

Objective: To determine the IC50 of this compound and EPA for the inhibition of neutrophil chemotaxis.

Workflow:

Chemotaxis_Workflow isolate 1. Isolate Human Neutrophils preincubate 2. Pre-incubate Neutrophils with this compound or EPA isolate->preincubate setup 3. Set up Transwell Assay (Chemoattractant in lower chamber) preincubate->setup add_cells 4. Add Pre-incubated Neutrophils to Upper Chamber setup->add_cells incubate 5. Incubate (e.g., 1-2 hours) add_cells->incubate quantify 6. Quantify Migrated Cells (e.g., CellTiter-Glo®) incubate->quantify analyze 7. Analyze Data and Determine IC50 quantify->analyze

Caption: Workflow for the in vitro neutrophil chemotaxis assay.

Materials:

  • Freshly isolated human neutrophils

  • Chemoattractant (e.g., IL-8, LTB4)

  • This compound and EPA

  • Transwell inserts (5.0 µm pore size)

  • Assay medium (e.g., RPMI 1640 + 0.5% BSA)

  • Detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation.[5]

  • Cell Preparation: Resuspend isolated neutrophils in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare serial dilutions of this compound and EPA in the assay medium.

  • Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of the test compounds or vehicle control for 30 minutes at 37°C.

  • Assay Setup: Add the chemoattractant to the lower wells of the Transwell plate. Place the Transwell inserts into the wells.

  • Cell Addition: Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Quantification: Quantify the number of neutrophils that have migrated to the lower chamber by measuring their ATP levels using a luminescent-based method.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control and determine the IC50 value.

Cytokine Inhibition Assay (ELISA)

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent.[7][8]

Objective: To determine the IC50 of this compound and EPA for the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) production.

Workflow:

Cytokine_Workflow seed_cells 1. Seed Immune Cells (e.g., RAW 264.7 macrophages) pretreat 2. Pre-treat with This compound or EPA seed_cells->pretreat stimulate 3. Stimulate with LPS pretreat->stimulate incubate 4. Incubate (e.g., 24 hours) stimulate->incubate collect 5. Collect Supernatants incubate->collect elisa 6. Perform ELISA for Specific Cytokines collect->elisa analyze 7. Analyze Data and Determine IC50 elisa->analyze

Caption: Workflow for the cytokine inhibition assay.

Materials:

  • Immune cell line (e.g., RAW 264.7 murine macrophages) or primary immune cells

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • This compound and EPA

  • Cell culture medium and supplements

  • ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Cell Culture: Seed the immune cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound, EPA, or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.

  • Incubation: Incubate the plate for an appropriate time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated vehicle control and determine the IC50 value.

Conclusion

References

A Comparative Guide to the Mechanisms of Action: 17(18)-EpETE vs. Resolvins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of lipid mediators, both 17,18-epoxyeicosatetraenoic acid (17(18)-EpETE) and resolvins have emerged as potent regulators of inflammation and cellular signaling. While both are derived from omega-3 fatty acids and exhibit protective effects, their mechanisms of action diverge significantly, offering distinct therapeutic possibilities. This guide provides an objective comparison of their signaling pathways, supported by experimental data and detailed methodologies.

At a Glance: Key Mechanistic Differences

FeatureThis compoundResolvins (D- and E-series)
Primary Precursor Eicosapentaenoic Acid (EPA)Eicosapentaenoic Acid (EPA) for E-series, Docosahexaenoic Acid (DHA) for D-series
Key Biosynthetic Enzyme Cytochrome P450 (CYP) EpoxygenaseLipoxygenases (LOX) and Aspirin-acetylated Cyclooxygenase-2 (COX-2)
Primary Receptors GPR40 (FFAR1), PPARγGPCRs: ALX/FPR2, GPR32 (DRV1), GPR18 (DRV2), ChemR23 (ERV1)
Core Mechanism Inhibition of neutrophil mobility, vasodilation, reduction of Ca2+ sensitivityPro-resolving: Inhibition of neutrophil infiltration, stimulation of macrophage phagocytosis, clearance of apoptotic cells
Key Downstream Signaling Inhibition of Rac activation, decreased p38-MAPK phosphorylation, reduced NF-κB activationSuppression of MAPK phosphorylation, regulation of microRNAs, modulation of TRP ion channels

Signaling Pathways: A Visual Comparison

The signaling cascades initiated by this compound and resolvins are distinct, targeting different receptors and downstream effectors.

This compound Signaling Pathway

17_18_EpETE_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus 17_18_EpETE This compound GPR40 GPR40 (FFAR1) 17_18_EpETE->GPR40 PPARg PPARγ 17_18_EpETE->PPARg Activates Rac_activation Rac Activation GPR40->Rac_activation Inhibits p38_MAPK p38-MAPK Phosphorylation GPR40->p38_MAPK Inhibits Neutrophil_Mobility Neutrophil Mobility & Pseudopod Formation Rac_activation->Neutrophil_Mobility NF_kB NF-κB Activation PPARg->NF_kB Inhibits Gene_Transcription Anti-inflammatory Gene Expression PPARg->Gene_Transcription

Caption: this compound signaling cascade.

Resolvin Signaling Pathway (Exemplified by RvD1)

Resolvin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol RvD1 Resolvin D1 ALX_FPR2 ALX/FPR2 RvD1->ALX_FPR2 GPR32 GPR32 RvD1->GPR32 MAPK MAPK Phosphorylation ALX_FPR2->MAPK Inhibits Macrophage_Phagocytosis Macrophage Phagocytosis ALX_FPR2->Macrophage_Phagocytosis Stimulates miRNA microRNA Regulation GPR32->miRNA Neutrophil_Infiltration Neutrophil Infiltration MAPK->Neutrophil_Infiltration

Caption: Resolvin D1 (RvD1) signaling cascade.

Quantitative Comparison of Cellular Effects

While direct head-to-head comparative studies with quantitative dose-response data are limited, the following table summarizes reported effective concentrations for key anti-inflammatory actions.

MediatorAssayCell TypeChemoattractantEffective ConcentrationObserved Effect
17(S),18(R)-EpETE Pseudopod FormationMouse Bone Marrow NeutrophilsfMLP (1 µM)1-1000 nMInhibition of pseudopod formation[1]
Resolvin E1 (RvE1) Pseudopod FormationMouse Bone Marrow NeutrophilsfMLP (1 µM)1-1000 nMInhibition of pseudopod formation[1]
Resolvin E2 (RvE2) Chemotaxis (Boyden Chamber)Human NeutrophilsIL-8 (10 nM)1-100 nMInhibition of chemotaxis[2]
Resolvin D1 (RvD1) ChemotaxisHuman NeutrophilsLTB4IC50 ~1 nMInhibition of chemotaxis
17,18-EpETE Rac ActivationMouse NeutrophilsfMLP20 nMInhibition of Rac activation[3]

Detailed Experimental Protocols

To facilitate the replication and further investigation of the mechanisms of action of these lipid mediators, detailed protocols for key experiments are provided below.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is a classic method to assess the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.

Objective: To quantify the inhibitory effect of this compound or resolvins on neutrophil chemotaxis.

Materials:

  • Isolated human or murine neutrophils

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)

  • Chemoattractant (e.g., fMLP, LTB4, or IL-8)

  • Test compounds (this compound, resolvins)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend purified neutrophils in assay buffer.

  • Assay Setup:

    • Add the chemoattractant solution to the lower wells of the Boyden chamber.

    • Add assay buffer alone to control wells.

    • Place the membrane between the upper and lower chambers.

  • Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound, resolvins, or vehicle control for 15-30 minutes at 37°C.

  • Chemotaxis: Add the pre-treated neutrophil suspension to the upper wells of the chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

  • Cell Staining and Quantification:

    • Remove the membrane and wipe off non-migrated cells from the top surface.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.

Workflow Diagram:

Neutrophil_Chemotaxis_Workflow Isolate_Neutrophils 1. Isolate Neutrophils Pre_treat_Cells 3. Pre-treat Neutrophils with Test Compound Isolate_Neutrophils->Pre_treat_Cells Prepare_Chamber 2. Prepare Boyden Chamber Add_Cells_to_Chamber 4. Add Cells to Upper Chamber Prepare_Chamber->Add_Cells_to_Chamber Pre_treat_Cells->Add_Cells_to_Chamber Incubate 5. Incubate (37°C) Add_Cells_to_Chamber->Incubate Fix_Stain 6. Fix and Stain Migrated Cells Incubate->Fix_Stain Quantify 7. Quantify Migrated Cells Fix_Stain->Quantify Analyze 8. Analyze Data Quantify->Analyze

Caption: Workflow for Boyden chamber chemotaxis assay.

Receptor Activation Assay (TGF-α Shedding Assay)

This assay is used to identify the G-protein coupled receptor (GPCR) that is activated by a specific ligand.[3]

Objective: To determine if this compound or resolvins activate a specific GPCR.

Materials:

  • HEK293 cells

  • Plasmids encoding the GPCR of interest and alkaline phosphatase-tagged pro-transforming growth factor-α (AP-TGF-α)

  • Transfection reagent

  • Cell culture medium

  • Test compounds (this compound, resolvins)

  • Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)

  • Plate reader

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the plasmids encoding the target GPCR and AP-TGF-α.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Ligand Stimulation: Treat the cells with various concentrations of the test compound for a defined period (e.g., 1 hour).

  • Substrate Addition: Add the alkaline phosphatase substrate to the cell supernatant.

  • Measurement: Measure the absorbance at the appropriate wavelength to quantify the amount of cleaved AP-TGF-α, which is proportional to GPCR activation.

  • Data Analysis: Generate dose-response curves to determine the EC50 for receptor activation.

Logical Relationship Diagram:

TGF_alpha_Shedding_Assay Ligand Ligand (this compound or Resolvin) GPCR GPCR Activation Ligand->GPCR ADAM17 ADAM17 Activation GPCR->ADAM17 TGFa_Shedding AP-TGF-α Shedding ADAM17->TGFa_Shedding Signal Colorimetric Signal TGFa_Shedding->Signal

Caption: Principle of the TGF-α shedding assay for GPCR activation.

Conclusion

This compound and resolvins represent two distinct families of lipid mediators with promising therapeutic potential. While both molecules exhibit anti-inflammatory properties, their differing mechanisms of action—this compound primarily targeting neutrophil mobility via GPR40 and PPARγ, and resolvins orchestrating a broader pro-resolving program through a dedicated set of GPCRs—suggest that they may be suited for different therapeutic applications. A thorough understanding of these distinct pathways is crucial for the rational design of novel therapies for inflammatory diseases. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic windows in various disease models.

References

GPR40: The Confirmed Receptor for 17(18)-EpETE's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental evidence solidifies the role of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), as the primary receptor mediating the anti-inflammatory and anti-allergic effects of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE). While alternative pathways involving GPR120 and peroxisome proliferator-activated receptor-gamma (PPARγ) have been explored, the bulk of evidence points to a direct and functionally crucial interaction between this compound and GPR40.

Recent research has demonstrated that this compound, a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), exerts potent anti-inflammatory actions by directly engaging with GPR40. This interaction has been shown to inhibit neutrophil mobility, a key process in the inflammatory cascade.[1][2] Studies utilizing GPR40 knockout mice or specific GPR40 inhibitors have conclusively shown that the beneficial effects of this compound on conditions like contact hypersensitivity are abolished in the absence of a functional GPR40 receptor.[1][2]

Comparative Analysis of Receptor Activation

Experimental data from various assays confirms the preferential activation of GPR40 by this compound over other potential receptors. TGF-α shedding assays in HEK293 cells have revealed that this compound strongly activates GPR40, while only weakly activating GPR120 and showing no significant activation of GPR41, GPR43, or GPR84.[3] Furthermore, the anti-inflammatory effects of this compound are stereospecific, with the 17(S),18(R)-EpETE enantiomer being the more potent activator of the GPR40-mediated pathway that suppresses neutrophil migration.[4]

While a precise EC50 value for 17(S),18(R)-EpETE on GPR40 is not consistently reported across studies, the qualitative data strongly supports its role as a potent agonist. In contrast, the activation of GPR120 by this compound is described as weak, and its effects on PPARγ appear to be part of a broader, potentially indirect, anti-inflammatory mechanism.[5][6]

LigandReceptorAssay TypeResultReference
This compound GPR40 TGF-α Shedding Assay Strong Activation [3]
This compoundGPR120TGF-α Shedding AssayWeak Activation[3]
This compoundGPR41, GPR43, GPR84TGF-α Shedding AssayNo Activation[3]
14,15-EETGPR40Intracellular Ca2+ AssayEC50 = 0.58 ± 0.08 µM[5][7]
11,12-EETGPR40Intracellular Ca2+ AssayEC50 = 0.91 ± 0.08 µM[5][7]
Arachidonic AcidGPR40Intracellular Ca2+ AssayEC50 = 3.9 ± 0.06 µM[5][7]
GW9508 (agonist)GPR40Intracellular Ca2+ AssayEC50 = 19 ± 0.37 nM[5][7]
17(S),18(R)-EpETE GPR40 Neutrophil Pseudopod Formation Inhibition (GPR40-dependent) [4]
17(R),18(S)-EpETEGPR40Contact HypersensitivityLittle to no effect[4]
This compoundPPARγWestern Blot/Functional AssaysModulates PPARγ activity[6]

Signaling Pathways and Experimental Workflows

The activation of GPR40 by this compound initiates a signaling cascade within neutrophils that ultimately inhibits their migration. This process is primarily mediated through the inhibition of Rac activation, a critical component of the cellular machinery responsible for cell motility and the formation of pseudopods.[2]

Signaling Pathway of this compound via GPR40 in Neutrophils

GPR40_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 17_18_EpETE 17(S),18(R)-EpETE GPR40 GPR40 17_18_EpETE->GPR40 Binds to G_protein Gq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Increased Intracellular Ca2+ IP3->Ca2 Leads to Rac_GDP Rac-GDP (Inactive) Rac_GTP Rac-GTP (Active) Pseudopod Pseudopod Formation & Neutrophil Migration Rac_GTP->Pseudopod Promotes Inhibition->Rac_GDP Inhibits Activation

Caption: 17(S),18(R)-EpETE binds to and activates GPR40, leading to the inhibition of Rac activation and subsequent suppression of neutrophil migration.

Experimental Workflow for Confirming GPR40 as the Receptor for this compound

Experimental_Workflow cluster_receptor_id Receptor Identification cluster_functional_validation Functional Validation cluster_signaling_pathway Signaling Pathway Analysis HEK293 HEK293 Cells Transfection Transfect with GPR40, GPR120, etc. HEK293->Transfection TGF_assay TGF-α Shedding Assay with this compound Transfection->TGF_assay Activation Measure Receptor Activation TGF_assay->Activation Neutrophils Isolate Neutrophils (WT and GPR40 KO) Chemotaxis Neutrophil Chemotaxis Assay (with chemoattractant + this compound) Neutrophils->Chemotaxis Neutrophil_lysates Prepare Neutrophil Lysates Neutrophils->Neutrophil_lysates Migration Quantify Neutrophil Migration Chemotaxis->Migration Calcium_assay Intracellular Calcium Assay Neutrophil_lysates->Calcium_assay Rac_activation Rac Activation Assay Neutrophil_lysates->Rac_activation Downstream Analyze Downstream Effectors Rac_activation->Downstream

Caption: A multi-step experimental approach is used to identify and validate GPR40 as the functional receptor for this compound.

Detailed Experimental Protocols

TGF-α Shedding Assay for GPR40 Activation

The TGF-α shedding assay is a robust method to measure G protein-coupled receptor (GPCR) activation.[8][9] This assay relies on the principle that activation of certain GPCRs, particularly those coupled to Gαq/11 and Gα12/13, leads to the proteolytic cleavage (shedding) of a membrane-anchored form of TGF-α.[8][9]

Principle: HEK293 cells are co-transfected with a plasmid encoding the GPCR of interest (e.g., GPR40) and a plasmid encoding an alkaline phosphatase (AP)-tagged pro-TGF-α. Upon activation of the GPCR by a ligand, a signaling cascade is initiated that results in the activation of a metalloproteinase (ADAM17), which cleaves the pro-TGF-α, releasing the AP-TGF-α fusion protein into the cell culture medium. The amount of shed AP-TGF-α is then quantified by measuring the alkaline phosphatase activity in the supernatant, which is directly proportional to the extent of GPCR activation.

Protocol Outline:

  • Cell Culture and Transfection: HEK293 cells are cultured in appropriate media and seeded into multi-well plates. Cells are then transiently co-transfected with expression vectors for the GPCR of interest (e.g., human GPR40) and AP-tagged pro-TGF-α using a suitable transfection reagent.

  • Ligand Stimulation: After an incubation period to allow for protein expression (typically 24-48 hours), the cell culture medium is replaced with a serum-free medium containing various concentrations of the test ligand (this compound) or control compounds.

  • Collection of Supernatant: Following a defined incubation period with the ligand (e.g., 1-2 hours), the cell culture supernatant is collected.

  • Quantification of AP Activity: The collected supernatant is transferred to a new plate, and an alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate) is added. The plate is incubated to allow for the colorimetric reaction to develop.

  • Data Analysis: The absorbance is measured using a microplate reader at a wavelength appropriate for the chosen substrate. The results are typically expressed as the fold increase in AP activity over the vehicle-treated control.

Neutrophil Chemotaxis Assay

Neutrophil chemotaxis assays are used to assess the directed migration of neutrophils towards a chemical gradient.[10] The Boyden chamber or Transwell assay is a commonly used in vitro method.

Principle: The assay utilizes a two-chamber system separated by a microporous membrane. Neutrophils are placed in the upper chamber, and a chemoattractant (e.g., fMLP or LTB4) is placed in the lower chamber. The neutrophils migrate through the pores of the membrane towards the chemoattractant. The effect of an inhibitory substance like this compound is evaluated by adding it to the upper chamber with the neutrophils and measuring the reduction in the number of migrated cells.

Protocol Outline:

  • Neutrophil Isolation: Neutrophils are isolated from fresh whole blood (e.g., from human donors or mice) using density gradient centrifugation followed by hypotonic lysis of red blood cells.

  • Assay Setup: A multi-well plate with Transwell inserts (containing a porous membrane, typically 3-5 µm pore size) is used. The lower chamber of each well is filled with a medium containing a chemoattractant.

  • Cell Treatment and Seeding: The isolated neutrophils are pre-incubated with different concentrations of this compound or a vehicle control. The treated neutrophils are then added to the upper chamber of the Transwell inserts.

  • Incubation: The plate is incubated at 37°C in a humidified incubator for a period that allows for significant cell migration (e.g., 60-90 minutes).

  • Quantification of Migrated Cells: After incubation, the non-migrated cells on the top surface of the membrane are removed. The migrated cells on the bottom surface of the membrane are fixed, stained (e.g., with DAPI or Giemsa stain), and counted under a microscope. Alternatively, migrated cells that have fallen into the lower chamber can be collected and counted using a hemocytometer or an automated cell counter.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) that occurs upon the activation of Gq-coupled GPCRs like GPR40.[11]

Principle: Cells expressing the receptor of interest are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes exhibit a change in their fluorescence properties upon binding to free calcium. When the receptor is activated by a ligand, it triggers the release of calcium from intracellular stores, leading to a rapid increase in [Ca2+]i. This change is detected as an increase in the fluorescence intensity of the indicator dye, which can be measured in real-time using a fluorescence plate reader or microscope.

Protocol Outline:

  • Cell Culture and Plating: HEK293 cells stably or transiently expressing GPR40 are seeded into black-walled, clear-bottom multi-well plates.

  • Dye Loading: The cells are incubated with a solution containing a cell-permeant calcium indicator dye (e.g., Fluo-4 AM) in a suitable buffer. The AM ester group allows the dye to cross the cell membrane, and once inside, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.

  • Ligand Addition and Fluorescence Measurement: The plate is placed in a fluorescence microplate reader equipped with an automated injection system. A baseline fluorescence reading is established before the automated addition of different concentrations of this compound or control compounds to the wells.

  • Data Acquisition and Analysis: The fluorescence intensity is monitored kinetically immediately after ligand addition. The data is typically analyzed by measuring the peak fluorescence response or the area under the curve. The results can be used to generate dose-response curves and calculate EC50 values.

References

A Comparative Guide to the Quantification of 17(18)-EpETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE), a critical lipid mediator in various physiological and pathological processes. We will delve into the performance of common analytical platforms, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays, supported by available experimental data.

Introduction to this compound

This compound is a cytochrome P450 (CYP) metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). It has garnered significant interest in the scientific community for its potent anti-inflammatory and pro-resolving activities. Accurate quantification of this compound in biological matrices is crucial for understanding its role in health and disease and for the development of novel therapeutics.

Signaling Pathway of this compound

This compound exerts its biological effects primarily through the activation of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). This interaction initiates a signaling cascade that modulates cellular functions, including inflammation and ion channel activity.

Signaling Pathway of this compound This compound This compound GPR40 GPR40 (FFAR1) This compound->GPR40 Binds to G_Protein G-Protein Activation GPR40->G_Protein Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_Protein->Downstream Biological_Effect Biological Effect (e.g., Anti-inflammation) Downstream->Biological_Effect LC-MS/MS Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Dry Dry & Reconstitute SPE->Dry LC LC Separation Dry->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant

A Comparative Analysis of the Biological Activities of 17(18)-EpETE and its Diol Metabolite, 17,18-DiHETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of the epoxy-fatty acid 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) and its less active diol metabolite, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE). The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, is intended to inform research and development in therapeutic areas such as inflammation, cardiovascular disease, and angiogenesis.

Executive Summary

This compound, a cytochrome P450-derived metabolite of eicosapentaenoic acid (EPA), demonstrates a range of potent biological activities, including anti-inflammatory, vasodilatory, and anti-arrhythmic effects. In contrast, its hydrated metabolite, 17,18-DiHETE, formed by the action of soluble epoxide hydrolase (sEH), consistently exhibits significantly reduced or completely abolished activity across various biological assays. This guide summarizes the key differences in their biological functions, providing quantitative data where available, and outlines the experimental methodologies used to ascertain these differences. The distinct signaling pathways modulated by this compound are also illustrated to provide a mechanistic understanding of its actions.

Data Presentation: Quantitative Comparison of Bioactivities

The following tables summarize the quantitative data comparing the biological activities of this compound and 17,18-DiHETE.

Biological ActivityMoleculeModel SystemPotency (EC50/IC50)Outcome
Cardiomyocyte Contraction 17(R),18(S)-EpETENeonatal Rat Cardiomyocytes~1-2 nMNegative chronotropic effect, protection against Ca2+-overload
17,18-DiHETENeonatal Rat CardiomyocytesInactiveNo significant effect on cardiomyocyte contraction
Anti-inflammatory Activity 17(S),18(R)-EpETEMouse Model of Contact HypersensitivityNot specifiedAmeliorated ear swelling and inflammation
17(R),18(S)-EpETEMouse Model of Contact HypersensitivityLittle to no effectDid not significantly reduce inflammation
17,18-DiHETEHuman Bronchial ExplantsLess active than 17,18-EpETEDid not reverse TNF-α-induced hyperresponsiveness
Vasodilation 17(R),18(S)-EpETERat Cerebral Artery Vascular Smooth Muscle CellsNot specifiedPotent vasodilator
17(S),18(R)-EpETERat Cerebral Artery Vascular Smooth Muscle CellsInactiveNo vasodilatory effect
17,18-DiHETEGeneral observationBiologically less activeSignificantly reduced vasodilatory capacity
Angiogenesis This compoundBrain Microvascular Endothelial CellsNot specifiedInhibits endothelial cell proliferation
17,18-DiHETENot specifiedPresumed inactiveNot reported to have significant anti-angiogenic effects

Experimental Protocols

Assessment of Anti-inflammatory Activity: Contact Hypersensitivity (CHS) Model

Objective: To evaluate the in vivo anti-inflammatory effects of this compound and its enantiomers.

Methodology:

  • Sensitization: Mice are sensitized by the topical application of a hapten, such as 2,4-dinitrofluorobenzene (DNFB), on the shaved abdomen.

  • Challenge: Several days after sensitization, a low concentration of the same hapten is applied to the ear to elicit an inflammatory response.

  • Treatment: Test compounds (e.g., 17(S),18(R)-EpETE, 17(R),18(S)-EpETE) or vehicle are administered, typically via intraperitoneal injection, prior to or after the challenge.

  • Measurement: Ear swelling is measured at various time points after the challenge using a micrometer. The change in ear thickness serves as a quantitative measure of the inflammatory response.

  • Histological Analysis: Ear tissue samples are collected, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to visualize and quantify immune cell infiltration.

Cardiomyocyte Contraction Assay

Objective: To assess the chronotropic effects of this compound and its metabolites on spontaneously beating cardiomyocytes.

Methodology:

  • Cell Culture: Neonatal rat cardiomyocytes are isolated and cultured until they form a spontaneously contracting syncytium.

  • Treatment: The cultured cardiomyocytes are treated with various concentrations of the test compounds (e.g., 17(R),18(S)-EpETE, 17,18-DiHETE).

  • Data Acquisition: The rate of cardiomyocyte contraction is recorded using video microscopy and analyzed with appropriate software.

  • Analysis: The change in beating rate from baseline is calculated to determine the chronotropic effect of the compounds. Dose-response curves are generated to determine the EC50 values.

Vasodilation Assay: Pressure Myography

Objective: To measure the vasodilatory effects of this compound on isolated resistance arteries.

Methodology:

  • Vessel Isolation: Small resistance arteries (e.g., cerebral or coronary arteries) are dissected from animal models.

  • Cannulation: The isolated artery is mounted on two glass micropipettes in a pressure myograph chamber and pressurized to a physiological level.

  • Pre-constriction: The artery is pre-constricted with a vasoconstrictor (e.g., phenylephrine (B352888) or U46619) to induce a stable tone.

  • Treatment: Cumulative concentrations of the test compounds are added to the superfusing physiological salt solution.

  • Measurement: The internal diameter of the artery is continuously recorded using a video camera and dimension analysis software.

  • Analysis: Vasodilation is expressed as the percentage reversal of the pre-constriction tone. Dose-response curves are constructed to determine the potency of the vasodilators.

Angiogenesis Assay: Endothelial Tube Formation

Objective: To evaluate the in vitro effect of this compound on the formation of capillary-like structures by endothelial cells.

Methodology:

  • Matrix Coating: A basement membrane matrix extract (e.g., Matrigel) is used to coat the wells of a multi-well plate.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the matrix in the presence of various concentrations of the test compounds.

  • Incubation: The plate is incubated for several hours to allow for the formation of tube-like structures.

  • Visualization and Quantification: The formation of endothelial cell networks is visualized and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams illustrate the proposed mechanisms.

GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 17(S),18(R)-EpETE 17(S),18(R)-EpETE GPR40 GPR40 17(S),18(R)-EpETE->GPR40 Binds to Gαq Gαq GPR40->Gαq Activates PLC PLC Gαq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC PKC DAG->PKC Inhibition of\nNeutrophil Migration Inhibition of Neutrophil Migration Ca2+ release->Inhibition of\nNeutrophil Migration Contributes to PKC->Inhibition of\nNeutrophil Migration Leads to

Caption: 17(S),18(R)-EpETE activates the GPR40 signaling pathway.

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARg This compound->PPARg Activates PPARg_RXR PPARγ RXR PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to Target Gene\nTranscription Target Gene Transcription PPRE->Target Gene\nTranscription Regulates Anti-inflammatory\nEffects Anti-inflammatory Effects Target Gene\nTranscription->Anti-inflammatory\nEffects

Caption: this compound mediates anti-inflammatory effects via PPARγ.

p38_MAPK_Signaling Inflammatory Stimuli\n(e.g., TNF-α) Inflammatory Stimuli (e.g., TNF-α) MKK3_6 MKK3/6 Inflammatory Stimuli\n(e.g., TNF-α)->MKK3_6 Activate p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates & Activates Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression p38_MAPK->Pro-inflammatory\nGene Expression Promotes This compound This compound This compound->p38_MAPK Inhibits Phosphorylation

Caption: this compound inhibits the p38 MAPK signaling pathway.

Conclusion

The experimental evidence strongly indicates that this compound is a potent bioactive lipid mediator, while its diol metabolite, 17,18-DiHETE, is significantly less active or inactive. This functional difference underscores the critical role of the epoxide moiety for the biological effects of this molecule. The stereochemistry of this compound is also a key determinant of its activity, with different enantiomers exhibiting distinct biological effects. For researchers and drug development professionals, these findings highlight the therapeutic potential of stabilizing this compound, for instance, through the inhibition of soluble epoxide hydrolase, as a strategy to enhance its beneficial effects in inflammatory and cardiovascular diseases. Future research should continue to explore the full spectrum of activities of this compound enantiomers and further elucidate their downstream signaling targets.

A Comparative Guide to the Structure-Activity Relationship of 17(18)-EpETE Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) analogs, focusing on their structure-activity relationships in key biological processes. The information presented herein is supported by experimental data to aid in the research and development of novel therapeutics targeting pathways modulated by these lipid mediators.

Introduction

This compound is a cytochrome P450-derived metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). It exists as two enantiomers, 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, which exhibit distinct and stereospecific biological activities. These activities, ranging from anti-inflammatory and anti-arrhythmic to potential pro-angiogenic effects, are dictated by subtle structural differences that govern their interaction with specific cellular targets. This guide explores the structure-activity relationships of these analogs, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Data Presentation: Quantitative Comparison of this compound Analogs

The biological potency of this compound analogs is highly dependent on their stereochemistry and any chemical modifications. The following tables summarize the available quantitative data for key analogs across different biological assays.

Table 1: Anti-inflammatory Activity of this compound Analogs

CompoundAssayModel SystemPotency (EC50/IC50)Key Findings
17(S),18(R)-EpETEInhibition of neutrophil pseudopod formationfMLP-stimulated mouse neutrophilsInhibitory at 10 nmol/LThe primary anti-inflammatory enantiomer.
17(R),18(S)-EpETEInhibition of neutrophil pseudopod formationfMLP-stimulated mouse neutrophilsLittle to no effectLacks significant anti-inflammatory activity.[1]
(±)17,18-EpETEInhibition of fMLP-induced pseudopod formationMouse neutrophils-Reduces pseudopod formation.[1]
12-hydroxy-17,18-EpETEInhibition of LTB4-induced neutrophil chemotaxisIn vitroEC50 ~0.6 nMA potent anti-inflammatory metabolite.[2][3]

Table 2: Anti-arrhythmic Activity of this compound Analogs

CompoundAssayModel SystemPotency (EC50)Key Findings
17(R),18(S)-EpETENegative chronotropic effect and protection against Ca2+-overloadNeonatal rat cardiomyocytes~1–2 nMThe primary anti-arrhythmic enantiomer.[4][5][6]
17(S),18(R)-EpETENegative chronotropic effectNeonatal rat cardiomyocytesNo significant effectLacks anti-arrhythmic activity.[5]
sEH Metabolite (Diol)Negative chronotropic effectNeonatal rat cardiomyocytesInactiveHydrolysis of the epoxide abrogates activity.[6]
Metabolically Stable Analogs (e.g., oxamide (B166460) and urea-based)Negative chronotropic effectNeonatal rat cardiomyocytesPotent activityDesigned to resist sEH-mediated degradation.[7][8]

Signaling Pathways and Mechanisms of Action

The distinct biological effects of this compound analogs are mediated by their specific engagement with different signaling pathways.

Anti-inflammatory Pathway of 17(S),18(R)-EpETE

The anti-inflammatory actions of the 17(S),18(R)-enantiomer are primarily mediated through the G-protein coupled receptor 40 (GPR40).[1] Activation of GPR40 in neutrophils leads to the inhibition of Rac activation and subsequent suppression of pseudopod formation, a critical step in neutrophil migration to inflammatory sites.[1]

GPR40_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 17_S_18_R_EpETE 17(S),18(R)-EpETE GPR40 GPR40 17_S_18_R_EpETE->GPR40 G_protein G-protein GPR40->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Rac_activation Rac Activation Ca_release->Rac_activation Inhibition Pseudopod_formation Pseudopod Formation (Neutrophil Migration) Rac_activation->Pseudopod_formation

Anti-inflammatory signaling of 17(S),18(R)-EpETE via GPR40.
Anti-inflammatory and Anti-proliferative Pathways of 17,18-EpETE

In other contexts, such as in the lung and in endothelial cells, 17,18-EpETE has been shown to exert anti-inflammatory and anti-proliferative effects through the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[9][10] PPARγ activation can lead to the suppression of pro-inflammatory gene expression, while inhibition of p38 MAPK can result in cell cycle arrest.

PPARg_p38_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 17_18_EpETE 17,18-EpETE p38_MAPK p38 MAPK 17_18_EpETE->p38_MAPK Inhibition PPARg PPARγ 17_18_EpETE->PPARg Activation NF_kB NF-κB Activation p38_MAPK->NF_kB Cell_Cycle_Progression Cell Cycle Progression p38_MAPK->Cell_Cycle_Progression Inflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Inflammatory_Genes PPRE PPRE PPARg->PPRE Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_Genes

Anti-inflammatory and anti-proliferative signaling of 17,18-EpETE.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the biological activities of this compound analogs.

Synthesis of (±)17,18-EpETE

(±)17,18-EpETE can be chemically synthesized from EPA. The synthesis typically involves the reaction of EPA with a reagent like carbonyl diimidazole, followed by epoxidation using a hydroperoxide. The resulting racemic mixture can then be purified.[1]

Chiral Separation of 17,18-EpETE Enantiomers

The individual enantiomers, 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, can be separated from the racemic mixture using High-Performance Liquid Chromatography (HPLC) with a chiral column, such as a CHIRALCEL OJ-RH column.[1]

In Vitro Neutrophil Migration (Pseudopod Formation) Assay
  • Neutrophil Isolation: Neutrophils are isolated from the bone marrow of mice.

  • Cell Culture: Isolated neutrophils are cultured in a suitable medium.

  • Stimulation: Neutrophils are stimulated with a chemoattractant, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) or leukotriene B4 (LTB4), in the presence or absence of different concentrations of this compound analogs.

  • Microscopy: Pseudopod formation is observed and quantified using microscopy. The percentage of cells forming pseudopods is determined.[1]

Cardiomyocyte Contraction Assay
  • Cell Culture: Neonatal rat cardiomyocytes are isolated and cultured.

  • Treatment: The spontaneously beating cardiomyocytes are treated with various concentrations of this compound analogs.

  • Measurement: The beating rate of the cardiomyocytes is measured before and after treatment. A decrease in the beating rate indicates a negative chronotropic effect.

  • Calcium Overload Model: To assess cardioprotective effects, arrhythmias are induced by increasing extracellular Ca2+ concentration, and the ability of the analogs to terminate these arrhythmias is evaluated.[6]

Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)
  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells are cultured.

  • Matrigel Coating: A basement membrane matrix, such as Matrigel, is used to coat the wells of a culture plate.

  • Cell Seeding: Endothelial cells are seeded onto the Matrigel-coated wells in the presence or absence of various concentrations of this compound analogs.

  • Incubation: The plate is incubated to allow for the formation of tube-like structures.

  • Visualization and Quantification: The formation of capillary-like networks is observed and quantified using microscopy. The number of branch points and the total tube length can be measured to assess pro- or anti-angiogenic activity.[11][12][13][14]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and biological evaluation of this compound analogs.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Synthesis Chemical Synthesis of (±)17,18-EpETE from EPA Purification Chiral HPLC Separation Synthesis->Purification Enantiomers 17(S),18(R)-EpETE & 17(R),18(S)-EpETE Purification->Enantiomers Anti_Inflammatory Anti-inflammatory Assays (e.g., Neutrophil Migration) Enantiomers->Anti_Inflammatory Anti_Arrhythmic Anti-arrhythmic Assays (e.g., Cardiomyocyte Contraction) Enantiomers->Anti_Arrhythmic Angiogenesis Angiogenesis Assays (e.g., Tube Formation) Enantiomers->Angiogenesis SAR_Analysis Structure-Activity Relationship Analysis Anti_Inflammatory->SAR_Analysis Anti_Arrhythmic->SAR_Analysis Angiogenesis->SAR_Analysis

General workflow for studying this compound analogs.

Conclusion

The structure-activity relationship of this compound analogs is a compelling area of research with significant therapeutic potential. The stereospecificity of their biological effects underscores the importance of chiral synthesis and separation in the development of targeted therapies. The 17(S),18(R)-enantiomer stands out as a promising anti-inflammatory agent, while the 17(R),18(S)-enantiomer shows potential for the treatment of cardiac arrhythmias. Further investigation into metabolically stable analogs and a deeper understanding of their interactions with signaling pathways, particularly in the context of angiogenesis, will be crucial for translating these findings into clinical applications. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to advance the study of these potent lipid mediators.

References

Validating the Downstream Signaling of 17(18)-EpETE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental methodologies for validating the downstream signaling pathways activated by 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE), a bioactive lipid metabolite of eicosapentaenoic acid (EPA). It includes supporting experimental data, detailed protocols for key experiments, and visualizations of signaling cascades and workflows to aid in the design and interpretation of studies in this area.

Introduction to this compound Signaling

This compound is an emerging lipid mediator with potent anti-inflammatory and cardio-protective effects. Its biological activities are primarily mediated through the activation of specific G protein-coupled receptors (GPCRs), initiating a cascade of intracellular events. Understanding and validating these downstream signaling pathways are crucial for the development of novel therapeutics targeting inflammation and cardiovascular diseases. The primary receptors identified for this compound are G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), and Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Activation of these receptors by this compound leads to diverse cellular responses, including the modulation of inflammatory cell migration, regulation of vascular tone, and protection of cardiomyocytes.

Comparative Analysis of Validation Methods

The validation of this compound's signaling pathways can be approached through a variety of experimental techniques, each with its own advantages and limitations. The choice of method often depends on the specific aspect of the pathway being investigated, the available resources, and the desired quantitative output.

Method Principle Typical Readout Throughput Advantages Limitations
Bioluminescence Resonance Energy Transfer (BRET) Assay Measures protein-protein interactions in live cells. A luciferase (donor) and a fluorescent protein (acceptor) are fused to the proteins of interest (e.g., GPCR and G-protein/β-arrestin). Ligand binding induces a conformational change, bringing the donor and acceptor into proximity and allowing for energy transfer.BRET ratio (emission at acceptor wavelength / emission at donor wavelength)HighReal-time monitoring in live cells, allows for the study of ligand bias.[1]Requires genetic engineering of cells, potential for steric hindrance from fusion proteins.
Calcium Flux Assay Measures changes in intracellular calcium concentration, a common second messenger in Gq-coupled GPCR signaling. Fluorescent calcium indicators (e.g., Fluo-4, Fura-2) are loaded into cells, and their fluorescence changes upon binding to calcium.Fluorescence intensity or ratioHighRelatively simple and cost-effective, provides a functional readout of Gq pathway activation.[3]Indirect measure of receptor activation, can be influenced by other signaling pathways that modulate calcium levels.
Rac1 Activation Assay A pull-down assay that selectively isolates the active, GTP-bound form of Rac1 from cell lysates using the p21-binding domain (PBD) of PAK1 immobilized on agarose (B213101) beads. The amount of active Rac1 is then quantified by Western blotting.Western blot band intensityLow to MediumDirectly measures the activation of a key downstream effector.Requires cell lysis, provides a snapshot in time rather than real-time data, semi-quantitative.
NF-κB Activation Assay Measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation. This can be assessed by immunofluorescence microscopy or by subcellular fractionation followed by Western blotting.Nuclear/cytoplasmic fluorescence intensity ratio or Western blot band intensityMedium to High (with high-content imaging)Measures a critical downstream event in inflammatory signaling.Translocation does not always correlate with transcriptional activity, can be activated by multiple pathways.
TGF-α Shedding Assay A functional assay to identify GPCR activation. The assay measures the release of a membrane-bound form of TGF-α, which is cleaved by a metalloproteinase activated downstream of many GPCRs.Amount of shed TGF-α in the supernatant (e.g., by ELISA)HighA sensitive and functional readout for a broad range of GPCRs.[4]Indirect measure of receptor activation, the shedding machinery can be complex and cell-type specific.

Quantitative Data Summary

The following table summarizes key quantitative data from studies validating this compound signaling pathways.

Parameter Value Assay Cell Type Receptor Reference
EC50 8.93 nMBRET Assay (S1P1 activation)HEK293THuman S1P1[2]
Ki 0.57 nMRadioligand Binding AssayHEK293THuman S1P1[2]
EC50 ~1-2 nMCardiomyocyte Contraction AssayNeonatal Rat CardiomyocytesNot specified[5][6]
IC50 0.85 µMIsometric Tension Measurement (Relaxation)Human Pulmonary ArteryNot specified[7]

Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET) Assay for GPCR-G Protein Interaction

This protocol is adapted from established methods for monitoring GPCR activation.[1]

Objective: To quantify the interaction between a GPCR (e.g., GPR40 or S1P1) and its cognate G protein upon stimulation with this compound.

Materials:

  • HEK293T cells

  • Expression plasmids for GPCR-RLuc8 (Renilla luciferase 8) and Venus-Gγ, Gα, and Gβ subunits

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Cell culture medium (DMEM with 10% FBS)

  • 96-well white, clear-bottom cell culture plates

  • Coelenterazine h (luciferase substrate)

  • This compound

  • BRET plate reader

Procedure:

  • Cell Transfection: Co-transfect HEK293T cells with the GPCR-RLuc8 and Venus-Gγ, Gα, and Gβ expression plasmids in a 96-well plate.

  • Cell Culture: Culture the transfected cells for 24-48 hours.

  • Assay Preparation: On the day of the assay, replace the culture medium with a buffer (e.g., HBSS).

  • Substrate Addition: Add Coelenterazine h to each well to a final concentration of 5 µM.

  • Ligand Stimulation: Immediately after substrate addition, add varying concentrations of this compound to the wells.

  • BRET Measurement: Measure the luminescence at the donor (e.g., 485 nm) and acceptor (e.g., 530 nm) wavelengths using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) for each condition. Plot the BRET ratio against the ligand concentration and fit the data to a dose-response curve to determine the EC50.

Calcium Flux Assay

This protocol is a general guideline for measuring intracellular calcium mobilization.[8][9]

Objective: To measure the increase in intracellular calcium concentration in response to this compound-mediated GPR40 activation.

Materials:

  • Cells expressing GPR40 (e.g., CHO-K1 or HEK293)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom cell culture plates

  • This compound

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the GPR40-expressing cells in the assay plates and culture overnight.

  • Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium and add the loading solution to the cells.

  • Incubation: Incubate the cells at 37°C for 1 hour in the dark to allow for dye loading.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Ligand Addition: Use the plate reader's injector to add different concentrations of this compound to the wells.

  • Fluorescence Measurement: Immediately after ligand addition, continuously measure the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration and normalize it to the baseline. Plot the normalized response against the ligand concentration to generate a dose-response curve and calculate the EC50.

Rac1 Activation Assay (Pull-Down)

This protocol is based on commercially available kits.[6][7]

Objective: To determine the level of active, GTP-bound Rac1 in cells following stimulation with this compound.

Materials:

  • Neutrophils or other relevant cell type

  • This compound

  • Lysis buffer

  • PAK1 PBD agarose beads

  • Wash buffer

  • SDS-PAGE sample buffer

  • Anti-Rac1 antibody

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat the cells with this compound for the desired time.

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer.

  • Lysate Clarification: Centrifuge the lysates to remove cellular debris.

  • Pull-Down: Incubate the cleared lysates with PAK1 PBD agarose beads to specifically pull down active Rac1-GTP.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rac1 antibody.

  • Detection and Quantification: Detect the Rac1 band using an appropriate secondary antibody and imaging system. Quantify the band intensity to determine the relative amount of active Rac1.

Signaling Pathway and Experimental Workflow Diagrams

17_18_EpETE_Signaling_Pathway EpETE This compound GPR40 GPR40 EpETE->GPR40 S1P1 S1P1 EpETE->S1P1 G_protein G Protein Activation GPR40->G_protein S1P1->G_protein eNOS eNOS Phosphorylation S1P1->eNOS IKK_inhibition IKKα Phosphorylation Inhibition S1P1->IKK_inhibition Rac_inhibition Rac Inhibition G_protein->Rac_inhibition BKCa BKCa Channel Activation G_protein->BKCa Neutrophil_migration Neutrophil Migration Inhibition Rac_inhibition->Neutrophil_migration NO_production NO Production eNOS->NO_production Vasodilation Vasodilation NO_production->Vasodilation IkBa_degradation IκBα Degradation Inhibition IKK_inhibition->IkBa_degradation p65_phosphorylation p65 Phosphorylation Inhibition IkBa_degradation->p65_phosphorylation NFkB_inhibition NF-κB Inhibition p65_phosphorylation->NFkB_inhibition Anti_inflammatory Anti-inflammatory Effects NFkB_inhibition->Anti_inflammatory Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Hyperpolarization->Vasodilation Cardiomyocyte_contraction Cardiomyocyte Contraction Regulation Hyperpolarization->Cardiomyocyte_contraction

Caption: Downstream signaling pathways of this compound activation.

Experimental_Workflow_BRET start Start transfection Co-transfect cells with GPCR-RLuc8 & Venus-Gγ/α/β start->transfection culture Culture for 24-48h transfection->culture prepare Prepare assay plate culture->prepare add_substrate Add Coelenterazine h prepare->add_substrate add_ligand Add this compound add_substrate->add_ligand measure Measure BRET signal add_ligand->measure analyze Analyze data (EC50) measure->analyze end End analyze->end

Caption: Experimental workflow for BRET-based validation.

Logical_Relationship_Methods Receptor_Activation Receptor Activation (GPR40/S1P1) BRET BRET Assay Receptor_Activation->BRET TGF_shedding TGF-α Shedding Receptor_Activation->TGF_shedding Second_Messenger Second Messenger Generation Receptor_Activation->Second_Messenger Calcium_Flux Calcium Flux Assay Second_Messenger->Calcium_Flux Downstream_Effector Downstream Effector Activation Second_Messenger->Downstream_Effector Rac1_Assay Rac1 Activation Assay Downstream_Effector->Rac1_Assay NFkB_Assay NF-κB Activation Assay Downstream_Effector->NFkB_Assay Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Migration_Assay Migration Assay Cellular_Response->Migration_Assay Contraction_Assay Contraction Assay Cellular_Response->Contraction_Assay

Caption: Logical relationship of validation methods to signaling events.

References

The Emerging Role of 17(18)-EpETE in Attenuating Inflammation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with high efficacy and specificity is a continuous endeavor. Among the promising candidates is 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE), a cytochrome P450-derived metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). This guide provides a comprehensive comparison of the efficacy of this compound in various inflammatory disease models, supported by experimental data and detailed protocols, to aid in the evaluation of its therapeutic potential.

Efficacy in Allergic Dermatitis (Contact Hypersensitivity)

This compound has demonstrated significant anti-inflammatory effects in models of contact hypersensitivity (CHS), a T-cell-mediated skin inflammation. Studies have shown that both preventive and therapeutic treatment with this compound can ameliorate the symptoms of CHS in mice and cynomolgus macaques.[1] The therapeutic effect is primarily attributed to its ability to inhibit the mobility and infiltration of neutrophils into the inflamed skin.[1][2]

The mechanism of action is centered on the activation of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1.[1] By binding to GPR40 on neutrophils, this compound inhibits chemoattractant-induced Rac activation and the formation of pseudopods, which are essential for cell migration.[1][2] The anti-inflammatory activity is stereoselective, with the 17(S),18(R)-EpETE enantiomer showing potent effects, while the 17(R),18(S)-EpETE enantiomer has little to no activity in this model.[2]

Comparative Efficacy Data in Contact Hypersensitivity
Treatment Animal Model Key Outcomes Reference
17(S),18(R)-EpETE Mouse CHS ModelSignificant reduction in ear swelling and neutrophil infiltration.[2]
17(R),18(S)-EpETE Mouse CHS ModelLittle to no effect on ear swelling.[2]
Vehicle Control Mouse CHS ModelPronounced ear swelling and neutrophil infiltration.[2]
17,18-EpETE Cynomolgus Macaque CHS ModelAmeliorated reddening and eczema of the skin.[1][3]

Potential in Inflammatory Bowel Disease (Colitis)

While direct and extensive comparative studies in colitis models are less prevalent in the currently available literature, the known anti-inflammatory mechanisms of this compound suggest its potential as a therapeutic agent for inflammatory bowel disease (IBD). The fundamental role of neutrophil infiltration in the pathogenesis of colitis provides a strong rationale for the application of this compound.

Specialized pro-resolving mediators (SPMs), a class of lipid mediators that includes metabolites of omega-3 fatty acids, have shown promise in experimental colitis.[4] For instance, Resolvin E1, another EPA-derived metabolite, has demonstrated potent anti-inflammatory effects in colitis models.[4] Given that this compound shares a common precursor and exhibits potent anti-inflammatory properties, it is a strong candidate for future investigations in IBD.

Activity in Other Inflammatory Models

The therapeutic potential of this compound and its derivatives extends to other inflammatory conditions. The downstream metabolite of 17,18-EpETE, 12-hydroxy-17,18-epoxyeicosatetraenoic acid (12-OH-17,18-EpETE), has been shown to alleviate eosinophilic airway inflammation in a murine model of asthma.[5] This metabolite demonstrated potent anti-inflammatory action by limiting neutrophil infiltration in a model of zymosan-induced peritonitis.[6]

Signaling Pathway and Experimental Workflow

To better understand the mechanisms and experimental procedures involved in studying this compound, the following diagrams illustrate its signaling pathway and a typical experimental workflow for a colitis model.

This compound Signaling Pathway Signaling Pathway of this compound in Neutrophils This compound This compound GPR40 GPR40 This compound->GPR40 Rac_GDP Inactive Rac-GDP GPR40->Rac_GDP Inhibits activation Rac_GTP Active Rac-GTP Pseudopod Pseudopod Formation Rac_GTP->Pseudopod Promotes Migration Neutrophil Migration Pseudopod->Migration Experimental Workflow for DSS-Induced Colitis Experimental Workflow for Evaluating this compound in DSS-Induced Colitis cluster_acclimatization Acclimatization (1 week) cluster_induction Colitis Induction (Day 0-7) cluster_treatment Treatment Period (Day 0-7 or as defined) cluster_monitoring Daily Monitoring cluster_endpoint Endpoint Analysis (Day 7-10) Acclimatization Acclimatization DSS Administer 3-4% DSS in drinking water Acclimatization->DSS Treatment Administer this compound (e.g., oral gavage, i.p.) Acclimatization->Treatment Control Administer Vehicle Acclimatization->Control Monitoring Record body weight, stool consistency, and bleeding DSS->Monitoring Treatment->Monitoring Control->Monitoring Sacrifice Sacrifice mice Monitoring->Sacrifice Analysis Collect colon tissue for: - Macroscopic scoring - Histological analysis - Myeloperoxidase (MPO) assay - Cytokine analysis (ELISA, qPCR) Sacrifice->Analysis

References

Independent Replication of Published 17(18)-EpETE Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings related to 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE), a cytochrome P450-derived metabolite of eicosapentaenoic acid (EPA). It summarizes key experimental data, details relevant methodologies, and visualizes the signaling pathways involved to support independent replication and further research.

Data Presentation: Quantitative Comparison of Biological Activities

The biological effects of this compound are highly dependent on its stereochemistry. The two main enantiomers, 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, often exhibit distinct and sometimes opposing activities.

Table 1: Stereospecific Anti-inflammatory and Cardiovascular Effects of this compound Enantiomers

Biological EffectEnantiomerModel SystemPotencyOutcome
Anti-inflammatory
Contact Hypersensitivity (CHS)17(S),18(R)-EpETEDNFB-induced CHS in miceEffectiveAmeliorated ear swelling and reduced neutrophil infiltration.[1]
17(R),18(S)-EpETEDNFB-induced CHS in miceIneffectiveNo significant effect on ear swelling.[1]
Neutrophil Pseudopod Formation (fMLP-induced)17(S),18(R)-EpETEIsolated mouse neutrophilsMore potent than RvE1 and 18-HEPE at 10 nmol/LInhibited pseudopod formation.[1]
Resolvin E1 (RvE1)Isolated mouse neutrophilsLess potent than 17(S),18(R)-EpETE at 10 nmol/LInhibited pseudopod formation.[1]
18-HEPEIsolated mouse neutrophilsLess potent than 17(S),18(R)-EpETE at 10 nmol/LInhibited pseudopod formation.[1]
Cardiovascular
Vasodilation17(R),18(S)-EpETERat cerebral artery vascular smooth muscle cellsPotent vasodilatorStimulates calcium-activated potassium channels, leading to relaxation.[1]
17(S),18(R)-EpETERat cerebral artery vascular smooth muscle cellsIneffectiveNo significant vasodilatory effect.[1]
Cardiomyocyte Contraction17(R),18(S)-EpETENeonatal rat cardiomyocytesEC50 ~1–2 nMExerts negative chronotropic effects and protects against Ca2+-overload.
17(S),18(R)-EpETENeonatal rat cardiomyocytesInactiveNo significant effect on cardiomyocyte contraction.

Experimental Protocols

Detailed methodologies are crucial for the independent replication of published findings. Below are protocols for key experiments cited in this guide.

DNFB-Induced Contact Hypersensitivity (CHS) in Mice

This model is used to evaluate the anti-inflammatory effects of this compound in vivo.

  • Sensitization: On day 0, the shaved abdomens of mice are sensitized by topical application of 25 µL of 0.5% 2,4-dinitrofluorobenzene (DNFB) dissolved in a 4:1 acetone:olive oil vehicle.

  • Challenge: On day 5, the right ear is challenged with a topical application of 20 µL of 0.2% DNFB, while the left ear receives the vehicle alone as a control.

  • Treatment: this compound enantiomers or vehicle are administered (e.g., intraperitoneally or topically) at specified time points before or after the challenge.

  • Measurement: Ear swelling is measured at various time points (e.g., 24, 48, and 72 hours) after the challenge using a micrometer. The difference in thickness between the right and left ears is calculated.

  • Histological Analysis: Ear tissue samples are collected, fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and cellular infiltration. Immunohistochemistry can be performed to identify specific immune cell populations, such as neutrophils.

Neutrophil Pseudopod Formation Assay

This in vitro assay assesses the direct effect of this compound on neutrophil motility.

  • Neutrophil Isolation: Neutrophils are isolated from the bone marrow of mice using a density gradient centrifugation method.

  • Treatment: Isolated neutrophils are pre-incubated with various concentrations of this compound enantiomers, Resolvin E1, 18-HEPE, or vehicle for a specified time.

  • Stimulation: Neutrophils are then stimulated with a chemoattractant, such as N-formylmethionyl-leucyl-phenylalanine (fMLP) or leukotriene B4 (LTB4).

  • Microscopy: Pseudopod formation is observed and quantified using live-cell imaging or by fixing the cells at a specific time point and counting the percentage of cells with pseudopods under a microscope.

Neonatal Rat Cardiomyocyte Contraction Assay

This assay is used to evaluate the effects of this compound on heart muscle cell function.

  • Cardiomyocyte Isolation: Primary cardiomyocytes are isolated from the ventricles of 1- to 2-day-old neonatal Sprague-Dawley rats by enzymatic digestion.

  • Cell Culture: Isolated cardiomyocytes are plated on culture dishes and allowed to form a spontaneously contracting syncytium.

  • Treatment: The cultured cardiomyocytes are treated with various concentrations of this compound enantiomers or vehicle.

  • Contraction Measurement: The rate and amplitude of cardiomyocyte contractions are measured using video microscopy and image analysis software. Changes in the spontaneous beating rate are recorded. To assess protection against arrhythmia, cells can be challenged with a calcium overload stimulus in the presence or absence of the test compounds.

Vascular Reactivity Assay

This ex vivo assay measures the vasodilatory effects of this compound on blood vessels.

  • Vessel Preparation: Arteries (e.g., cerebral or coronary) are dissected from rats and mounted in a wire myograph system.

  • Pre-constriction: The arterial rings are pre-constricted with a vasoconstrictor, such as phenylephrine (B352888) or U46619.

  • Treatment: Cumulative concentrations of this compound enantiomers are added to the myograph chamber, and changes in vascular tension are recorded.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-constriction tension.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound research.

GPR40_Signaling_Pathway 17(S),18(R)-EpETE 17(S),18(R)-EpETE GPR40 GPR40 17(S),18(R)-EpETE->GPR40 Binds to Gq Gq GPR40->Gq Activates Rac_inhibition Rac Inhibition GPR40->Rac_inhibition Leads to PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Neutrophil_migration_inhibition Inhibition of Neutrophil Migration Rac_inhibition->Neutrophil_migration_inhibition

Caption: GPR40 Signaling Pathway for 17(S),18(R)-EpETE.

PPARg_p38MAPK_Signaling 17,18-EpETE 17,18-EpETE PPARg PPARγ 17,18-EpETE->PPARg Activates p38_MAPK p38 MAPK 17,18-EpETE->p38_MAPK Inhibits Phosphorylation Anti_inflammatory_effects Anti-inflammatory Effects PPARg->Anti_inflammatory_effects p38_MAPK->Anti_inflammatory_effects Contributes to

Caption: PPARγ and p38 MAPK Signaling for 17,18-EpETE.

BK_Channel_Activation 17(R),18(S)-EpETE 17(R),18(S)-EpETE BK_channel BK Channel (KCa1.1) 17(R),18(S)-EpETE->BK_channel Activates K_efflux K⁺ Efflux BK_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: BK Channel Activation by 17(R),18(S)-EpETE.

Experimental_Workflow_CHS Sensitization Sensitization (Day 0, DNFB on abdomen) Challenge Challenge (Day 5, DNFB on ear) Sensitization->Challenge Treatment Treatment (this compound or Vehicle) Challenge->Treatment Measurement Measurement (Ear swelling) Treatment->Measurement Analysis Histological Analysis Measurement->Analysis

Caption: Experimental Workflow for DNFB-Induced CHS.

References

Specificity of 17(18)-EpETE for its Proposed Cellular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the specificity of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) for its primary cellular targets. It includes quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction to this compound

This compound is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through epoxidation by cytochrome P450 (CYP) enzymes. It exists as two stereoisomers, 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, which exhibit distinct biological activities and target specific cellular pathways. This guide will delve into the specificity of these enantiomers for their proposed targets, providing a comparative analysis with other relevant molecules.

Key Cellular Targets and Comparative Potency

The cellular actions of this compound are mediated through several key proteins, with a notable stereospecificity. The primary targets identified are G protein-coupled receptor 40 (GPR40), large-conductance calcium-activated potassium (BKCa) channels, peroxisome proliferator-activated receptor-gamma (PPARγ), and p38 mitogen-activated protein kinase (p38 MAPK).

G Protein-Coupled Receptor 40 (GPR40/FFAR1)

GPR40, also known as free fatty acid receptor 1 (FFAR1), is a receptor for medium and long-chain fatty acids. The 17(S),18(R)-EpETE enantiomer is recognized by GPR40 and is responsible for the anti-inflammatory effects of this compound, such as the inhibition of neutrophil mobility.[1][2] In contrast, 17(R),18(S)-EpETE shows little to no activity at this receptor.[2]

Comparative Potency at GPR40:

Studies have shown that this compound is a relatively weak agonist of GPR40 compared to other epoxyeicosatrienoic acids (EETs) derived from arachidonic acid.

LigandReceptorAssay TypeCell LineEC50 (µM)Reference
This compound Human GPR40Calcium MobilizationHEK293Weak agonist, less active than EETs[3]
11,12-EETHuman GPR40Calcium MobilizationHEK2930.91 ± 0.08[3]
14,15-EETHuman GPR40Calcium MobilizationHEK2930.58 ± 0.08[3]
Large-Conductance Calcium-Activated Potassium (BKCa) Channels

The 17(R),18(S)-EpETE enantiomer is a potent activator of BKCa channels, leading to vasodilation.[2] This effect is highly specific to the 17(R),18(S) isomer, with the 17(S),18(R) form being inactive at this target.[4] 17(R),18(S)-EpETE directly targets the pore-forming alpha subunit of the BKCa channel.[5]

Comparative Potency at BKCa Channels:

LigandTargetEffectEC50/ConcentrationReference
17(R),18(S)-EpETE BKCa ChannelNegative chronotropic effect~1-2 nM[4]
17(R),18(S)-EpETE BKCa Channel15-fold increase in K+ current50 nM[1][6]
17(S),18(R)-EpETE BKCa ChannelInactive-[4]
Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)
p38 Mitogen-Activated Protein Kinase (p38 MAPK)

The anti-inflammatory actions of this compound are also mediated by the inhibition of the p38 MAPK signaling pathway.[7][8] Specifically, this compound can reverse the phosphorylation of p38 MAPK induced by inflammatory stimuli.[7] Quantitative data, such as the IC50 for the inhibition of p38 MAPK phosphorylation by this compound, is not yet well-defined in published studies.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.

GPR40_Signaling_Pathway 17(S),18(R)-EpETE 17(S),18(R)-EpETE GPR40 GPR40 17(S),18(R)-EpETE->GPR40 Binds to PLC PLC GPR40->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activates Anti_inflammatory Anti-inflammatory Effects (e.g., Inhibition of Neutrophil Mobility) PKC->Anti_inflammatory Leads to BKCa_Channel_Activation 17(R),18(S)-EpETE 17(R),18(S)-EpETE BKCa_alpha BKCa Channel (α-subunit) 17(R),18(S)-EpETE->BKCa_alpha Activates K_efflux K⁺ Efflux BKCa_alpha->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Experimental_Workflow_GPR40 cluster_0 TGF-α Shedding Assay HEK293 HEK293 cells co-transfected with GPR40 and pro-TGF-α-AP Ligand Add this compound or other ligands HEK293->Ligand Incubation Incubation Ligand->Incubation Measure_AP Measure Alkaline Phosphatase activity in supernatant Incubation->Measure_AP

References

A Head-to-Head Comparison: 17(18)-EpETE and Specialized Pro-Resolving Mediators in Inflammation Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of inflammatory resolution, a host of endogenous lipid mediators have emerged as key players, orchestrating the return to tissue homeostasis. Among these, 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) and the family of specialized pro-resolving mediators (SPMs) have garnered significant attention for their potent anti-inflammatory and pro-resolving activities. This guide provides a comprehensive head-to-head comparison of this compound and major SPMs, including resolvins, lipoxins, and maresins, offering a detailed analysis of their biosynthesis, signaling pathways, and functional effects, supported by available experimental data.

At a Glance: Key Differences and Similarities

FeatureThis compoundSpecialized Pro-Resolving Mediators (SPMs)
Precursor Eicosapentaenoic Acid (EPA)EPA, Docosahexaenoic Acid (DHA), Arachidonic Acid (AA)
Key Biosynthetic Enzyme Cytochrome P450 (CYP)Lipoxygenases (LOX), Cyclooxygenase-2 (COX-2)
Primary Receptors GPR40ALX/FPR2, GPR32, ChemR23, LGR6, etc.
Primary Mode of Action Inhibition of neutrophil migration and activationInhibition of neutrophil infiltration, stimulation of macrophage efferocytosis, reduction of pro-inflammatory cytokine production

Biosynthesis Pathways: Distinct Enzymatic Routes to Resolution

The production of these potent lipid mediators follows distinct enzymatic pathways, originating from common polyunsaturated fatty acid precursors.

This compound is primarily synthesized from eicosapentaenoic acid (EPA) through the action of cytochrome P450 (CYP) epoxygenases.

Specialized Pro-Resolving Mediators (SPMs) , a broader class of molecules, are generated through more complex pathways involving lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. This family includes:

  • Resolvins: E-series (from EPA) and D-series (from DHA).

  • Lipoxins: From arachidonic acid (AA).

  • Maresins: From DHA.

cluster_0 Biosynthesis Pathways AA Arachidonic Acid (AA) LOX Lipoxygenases (LOX) AA->LOX COX2 COX-2 AA->COX2 Aspirin-triggered EPA Eicosapentaenoic Acid (EPA) CYP Cytochrome P450 EPA->CYP Epoxidation EPA->LOX EPA->COX2 Aspirin-triggered DHA Docosahexaenoic Acid (DHA) DHA->LOX DHA->LOX EpETE This compound CYP->EpETE Lipoxins Lipoxins LOX->Lipoxins ResolvinsE Resolvins (E-series) LOX->ResolvinsE ResolvinsD Resolvins (D-series) LOX->ResolvinsD Maresins Maresins LOX->Maresins COX2->Lipoxins Aspirin-triggered COX2->ResolvinsE Aspirin-triggered

Biosynthesis of this compound and Specialized Pro-Resolving Mediators.

Signaling Pathways: Diverse Receptors and Downstream Effects

The biological actions of this compound and SPMs are mediated by their interaction with specific G protein-coupled receptors (GPCRs), leading to the activation of distinct intracellular signaling cascades.

This compound Signaling: The primary receptor for this compound is G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Activation of GPR40 by this compound has been shown to inhibit neutrophil migration and activation.

cluster_EpETE This compound Signaling EpETE This compound GPR40 GPR40 EpETE->GPR40 G_protein Gq/11 GPR40->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Inhibition of Neutrophil Migration & Activation Ca_release->Downstream PKC->Downstream

Signaling pathway of this compound via GPR40.

Specialized Pro-Resolving Mediator (SPM) Signaling: SPMs exert their effects through a variety of receptors, often with overlapping ligand specificity.

  • Lipoxin A4 (LXA4) and Resolvin D1 (RvD1): Both LXA4 and RvD1 signal through the ALX/FPR2 receptor. RvD1 also utilizes GPR32. Activation of these receptors leads to potent anti-inflammatory and pro-resolving responses, including the inhibition of neutrophil chemotaxis and the stimulation of macrophage phagocytosis of apoptotic cells (efferocytosis).

cluster_SPM_ALX LXA4/RvD1 Signaling LXA4 Lipoxin A4 ALX ALX/FPR2 LXA4->ALX RvD1 Resolvin D1 RvD1->ALX GPR32 GPR32 RvD1->GPR32 Gi Gi ALX->Gi GPR32->Gi PI3K PI3K Gi->PI3K PKA PKA Gi->PKA Akt Akt PI3K->Akt Downstream Inhibition of NF-κB Stimulation of Efferocytosis Inhibition of Neutrophil Infiltration Akt->Downstream PKA->Downstream cluster_SPM_ChemR23 Resolvin E1 Signaling RvE1 Resolvin E1 ChemR23 ChemR23 RvE1->ChemR23 Gi Gi ChemR23->Gi SHP2 SHP-2 Gi->SHP2 Downstream Inhibition of Neutrophil Transmigration Reduction of IL-12 production SHP2->Downstream cluster_SPM_LGR6 Maresin 1 Signaling MaR1 Maresin 1 LGR6 LGR6 MaR1->LGR6 Gs Gs LGR6->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Tissue Regeneration Resolution of Inflammation PKA->Downstream cluster_workflow Neutrophil Chemotaxis Assay Workflow A 1. Isolate Human Neutrophils B 2. Pre-incubate Neutrophils with Test Compound or Vehicle A->B C 3. Add Neutrophils to Upper Chamber of Transwell B->C E 5. Incubate to Allow Migration C->E D 4. Add Chemoattractant to Lower Chamber D->E F 6. Quantify Migrated Cells in Lower Chamber E->F G 7. Calculate % Inhibition F->G

Safety Operating Guide

Navigating the Disposal of 17(18)-EpETE: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 17(18)-Epoxyeicosatetraenoic acid (17(18)-EpETE) must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this bioactive lipid is not consistently available in public databases, its nature as an epoxy fatty acid, often supplied in an organic solvent, necessitates a cautious and informed approach to its disposal.[1] This guide provides a comprehensive overview of the recommended procedures for the safe handling and disposal of this compound, in line with general principles of laboratory chemical waste management.

Immediate Safety and Handling

Given that this compound is frequently supplied in a solvent such as ethanol, the primary physical hazard is flammability.[1] The toxicological properties of this compound itself are not fully characterized, underscoring the need for careful handling.[1]

Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[1]

  • Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1]

  • Storage: Store the compound in a cool, well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1]

  • Transportation: Be aware that this compound may be classified as a Dangerous Good for transport, potentially incurring additional shipping charges.[2]

Quantitative Data Summary

The following table summarizes essential information regarding this compound.

PropertyDataReference
Molecular Formula C₂₀H₃₀O₃--INVALID-LINK--[2]
Molecular Weight 318.5 g/mol --INVALID-LINK--[2]
Physical State Typically supplied as a solid or in an organic solvent (e.g., ethanol)--INVALID-LINK--[1]
Storage Temperature Store at -20°C--INVALID-LINK--[3]
Purity >90%--INVALID-LINK--[3]

Experimental Protocol: Proper Disposal of this compound

The following step-by-step protocol is based on general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult and follow your institution's specific hazardous waste management guidelines and to confer with your Environmental Health and Safety (EHS) department. [1]

Materials:

  • Appropriate PPE (chemical safety goggles, gloves, lab coat)

  • Chemical fume hood

  • Designated hazardous waste container (compatible with the solvent)

  • Hazardous waste labels/tags

Procedure:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, vials), as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Containerization:

    • Collect all this compound waste in a designated, leak-proof hazardous waste container.

    • Ensure the container is compatible with the solvent in which the this compound is dissolved (e.g., a container suitable for flammable organic solvents).

    • Keep the waste container securely closed at all times, except when adding waste.

  • Labeling:

    • Clearly label the hazardous waste container with its contents. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "17(18)-Epoxyeicosatetraenoic acid"

      • The solvent and its concentration (e.g., "in Ethanol")

      • The approximate quantity of waste

      • The date of accumulation

      • The name of the generating researcher and laboratory

  • Storage of Waste:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of the laboratory personnel and away from general laboratory traffic.

  • Disposal Request:

    • Once the waste container is full, or in accordance with your institution's policies, submit a request for hazardous waste pickup to your EHS department.

    • Do not pour this compound waste down the drain or dispose of it in the regular trash.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify_waste Identify as Hazardous Waste (Epoxy Fatty Acid in Solvent) segregate Segregate Waste Stream identify_waste->segregate ppe->identify_waste containerize Collect in Designated Hazardous Waste Container segregate->containerize label_container Label Container with Contents and Hazards containerize->label_container store Store in Satellite Accumulation Area label_container->store request_pickup Request Waste Pickup from EHS Department store->request_pickup end End: Proper Disposal by EHS request_pickup->end

Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound waste in a laboratory setting.

References

Navigating the Safe Handling of 17(18)-EpETE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.

This compound is a bioactive lipid metabolite of eicosapentaenoic acid (EPA) involved in various physiological processes.[1] As a valuable tool in research, particularly in areas like cardiovascular and inflammation studies, understanding its proper handling is critical. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods to minimize risk and ensure the integrity of your research.

Quantitative Safety Data at a Glance

A clear understanding of the physical and chemical properties of a substance is the foundation of safe handling. The following table summarizes key quantitative data for this compound, which is typically supplied as a solution in ethanol.

PropertyValueSource
Chemical Formula C₂₀H₃₀O₃PubChem[2], Santa Cruz Biotechnology[3]
Molecular Weight 318.5 g/mol PubChem[2], Santa Cruz Biotechnology[3]
Appearance Solution in ethanolCayman Chemical
Storage Temperature -20°CCayman Chemical[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan is crucial to minimize exposure and maintain a safe laboratory environment. The following protocol provides a step-by-step guide for handling this compound.

Pre-Handling Preparations:
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound provided by the supplier.

  • Ensure Proper Training: All personnel handling the compound must be trained on its specific hazards and the required safety procedures.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.

  • Prepare the Work Area: Designate a specific, well-ventilated area for handling, preferably a chemical fume hood. Ensure the work surface is clean and uncluttered.

  • Assemble Personal Protective Equipment (PPE): Put on the required PPE as detailed below.

Personal Protective Equipment (PPE):
  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of damage before use.

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a potential splash, consider a chemical-resistant apron.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.

Handling Procedure:
  • Transporting: When moving the container, use a secondary container to prevent spills.

  • Dispensing: Handle the solution in a chemical fume hood to minimize inhalation exposure. Use appropriate laboratory equipment (e.g., micropipettes with filtered tips) for accurate and safe dispensing.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the handling area. Avoid breathing vapors.

  • Prevent Skin and Eye Contact: Take care to avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined in the SDS.

  • Storage: Store the compound at -20°C in its original, tightly sealed container in a well-ventilated area, away from sources of ignition.[1]

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all waste materials containing this compound, including empty containers, contaminated gloves, and pipette tips, in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "17(18)-epoxyeicosatetraenoic acid in ethanol."

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Method: Dispose of the hazardous waste through your institution's EHS-approved chemical waste disposal program. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Empty Containers: Even "empty" containers may retain residual amounts of the substance and should be treated as hazardous waste.

Experimental Workflow for Safe Handling

To visually represent the procedural flow of safely handling this compound, the following diagram outlines the key steps from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal ReviewSDS Review SDS DonPPE Don PPE ReviewSDS->DonPPE Transport Transport to Hood DonPPE->Transport Dispense Dispense Compound Transport->Dispense Store Store at -20°C Dispense->Store Clean Clean Work Area Dispense->Clean CollectWaste Collect Waste Clean->CollectWaste Dispose Dispose via EHS CollectWaste->Dispose

Caption: Workflow for the safe handling of this compound.

By implementing these safety and logistical measures, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific investigations. Always prioritize safety and consult your institution's EHS office for any specific questions or guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17(18)-EpETE
Reactant of Route 2
17(18)-EpETE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.